Product packaging for Conduritol B Epoxide(Cat. No.:CAS No. 6090-95-5)

Conduritol B Epoxide

货号: B1669310
CAS 编号: 6090-95-5
分子量: 162.14 g/mol
InChI 键: ZHMWOVGZCINIHW-FTYOSCRSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

1-D-1,2-anhydro-myo-inositol is a conduritol epoxide resulting from the formal epoxidation of the double bond of (+)-conduritol B. It has a role as an EC 3.2.1.48 (sucrose alpha-glucosidase) inhibitor and an EC 3.2.1.10 (oligo-1,6-glucosidase) inhibitor. It is functionally related to a (+)-conduritol B. It is an enantiomer of a 1-L-1,2-anhydro-myo-inositol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O5 B1669310 Conduritol B Epoxide CAS No. 6090-95-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1R,2R,3S,4S,5R,6S)-7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-1-2(8)4(10)6-5(11-6)3(1)9/h1-10H/t1-,2-,3+,4+,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMWOVGZCINIHW-FTYOSCRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C2C(C1O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H]([C@H]2[C@@H]([C@@H]1O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044069, DTXSID501046066
Record name Conduritol B epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,3S,4S,5R,6S)‐7-Oxabicyclo[4.1.0]heptane‐2,3,4,5‐tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501046066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6090-95-5
Record name Conduritol B epoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6090-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Conduritol epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006090955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Conduritol B epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Conduritol B epoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CONDURITOL B EPOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHM754Q310
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Conduritol B Epoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Conduritol B Epoxide (CBE) is a potent, mechanism-based irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GBA), also known as acid-β-glucosidase. By covalently binding to the active site of GBA, CBE effectively blocks its catalytic activity, leading to the accumulation of its substrate, glucosylceramide. This targeted inhibition has established CBE as an invaluable tool in the study of lysosomal storage disorders, particularly Gaucher disease, which is caused by genetic deficiencies in GBA. Furthermore, the link between GBA mutations and an increased risk for Parkinson's disease has positioned CBE as a critical agent for modeling and investigating the pathological mechanisms underlying synucleinopathies. This guide provides a comprehensive overview of the molecular mechanism of CBE, detailed experimental protocols for its use, and a summary of its biochemical effects and off-target activities.

Core Mechanism of Action: Irreversible Inhibition of Glucocerebrosidase

This compound is a cyclitol epoxide that acts as a suicide inhibitor of retaining β-glucosidases.[1] Its mechanism of action is characterized by a covalent and irreversible modification of the catalytic nucleophile within the enzyme's active site.

The crystal structure of human GBA in complex with CBE has confirmed that the compound forms a covalent bond with the catalytic nucleophile, glutamate 340 (Glu340).[1][2] This irreversible binding effectively and permanently inactivates the enzyme.[1] The inactivation process is time- and concentration-dependent, a hallmark of mechanism-based inhibitors.[3]

The following diagram illustrates the covalent modification of the GBA active site by this compound.

GBA_CBE_Mechanism cluster_GBA GBA Active Site cluster_CBE Inhibitor GBA_active Active GBA (with catalytic Glu340) GBA_inactive Inactive GBA-CBE Complex (covalently modified Glu340) GBA_active->GBA_inactive Irreversible Inactivation CBE This compound CBE->GBA_active Covalent Bonding

Covalent modification of GBA by CBE.

Quantitative Analysis of GBA Inhibition

The inhibitory potency of this compound against GBA has been quantified through various in vitro and in vivo studies. The half-maximal inhibitory concentration (IC50) is a key parameter that demonstrates the concentration of CBE required to inhibit 50% of GBA activity.

System Assay Type Incubation Time CBE IC50 (µM) Reference
Recombinant Human GBAEnzymatic Assay30 min28.8 (±6.90)[1]
Recombinant Human GBAActivity-Based Profiling30 min26.6 (±7.03)[1]
Recombinant Human GBAEnzymatic Assay180 min4.28 (±0.500)[1]
Recombinant Human GBAActivity-Based Profiling180 min2.30 (±0.580)[1]
HEK293T cellsActivity-Based Profiling24 h0.59[1]

Off-Target Effects and Selectivity Profile

While this compound is a potent inhibitor of GBA, it is not entirely specific and can interact with other glycosidases, particularly at higher concentrations. Understanding its selectivity is crucial for the accurate interpretation of experimental results. The primary off-targets include the non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase.[1][4]

The C2 symmetry in the structure of CBE is thought to be responsible for its ability to react with both β- and α-glucosidases.[1]

Enzyme Cell Line CBE IC50 (µM) Reference
GBA2HEK293T315[1]
GAA (lysosomal α-glucosidase)HEK293T249[1]
GANAB (neutral α-glucosidase)HEK293T2900[1]
GUSB (β-glucuronidase)HEK293T857[1]

Experimental Protocols

In Vitro GBA Inhibition Assay

This protocol describes the determination of GBA inhibition by this compound using a fluorogenic substrate.

Materials:

  • Recombinant human GBA

  • This compound (CBE)

  • McIlvaine buffer (pH 5.2) containing 0.2% taurocholate and 0.1% Triton X-100

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

  • 96-well black plates

  • Plate reader with fluorescence detection (Excitation: 365 nm, Emission: 445 nm)

Procedure:

  • Prepare a series of dilutions of CBE in the assay buffer.

  • Pre-incubate recombinant human GBA with the different concentrations of CBE at 37°C for a specified time (e.g., 30 or 180 minutes).[1]

  • Initiate the enzymatic reaction by adding the 4-MUG substrate to each well.

  • Incubate the plate at 37°C for a defined period.

  • Stop the reaction by adding a high pH stop buffer (e.g., glycine-NaOH, pH 10.4).

  • Measure the fluorescence of the liberated 4-methylumbelliferone.

  • Calculate the percentage of GBA inhibition for each CBE concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the CBE concentration and fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP) Workflow

ABPP is a powerful chemical proteomics technique used to assess the engagement of CBE with its targets in a complex biological sample. This workflow outlines the competitive ABPP approach.

ABPP_Workflow start Start: Intact Cells or Lysate incubate_cbe Incubate with This compound (CBE) start->incubate_cbe add_abp Add Fluorescent Activity-Based Probe (ABP) incubate_cbe->add_abp lysis Cell Lysis (if starting with intact cells) add_abp->lysis sds_page SDS-PAGE lysis->sds_page scan Fluorescence Gel Scanning sds_page->scan quantify Quantify Band Intensity scan->quantify end Determine Target Occupancy and IC50 quantify->end

Workflow for competitive activity-based protein profiling.

Procedure:

  • Inhibitor Incubation: Treat intact cells or cell lysates with varying concentrations of CBE for a specific duration (e.g., 24 hours for cells).[1]

  • Probe Labeling: Add a broad-spectrum, fluorescently tagged activity-based probe (ABP) that targets retaining glycosidases. This probe will label the active sites of GBA and other glycosidases that have not been inhibited by CBE.

  • Lysis: If using intact cells, lyse the cells to release the proteins.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Scanning: Visualize the fluorescently labeled proteins using a gel scanner. The intensity of the fluorescent band corresponding to GBA will be inversely proportional to the degree of inhibition by CBE.

  • Quantification and Analysis: Quantify the fluorescence intensity of the GBA band at each CBE concentration. Calculate the IC50 value by plotting the residual GBA activity (fluorescence intensity) against the CBE concentration.

Downstream Signaling and Pathophysiological Consequences

Inhibition of GBA by this compound leads to the accumulation of glucosylceramide, which triggers a cascade of downstream cellular events. These consequences are central to the pathologies observed in Gaucher disease and are implicated in the increased risk for Parkinson's disease.

CBE_Downstream_Effects CBE This compound GBA_inhibition GBA Inhibition CBE->GBA_inhibition GlcCer_accumulation Glucosylceramide Accumulation GBA_inhibition->GlcCer_accumulation lysosomal_dysfunction Lysosomal Dysfunction GlcCer_accumulation->lysosomal_dysfunction autophagy_impairment Autophagy Impairment lysosomal_dysfunction->autophagy_impairment neuronal_damage Neuronal Damage & Neurodegeneration lysosomal_dysfunction->neuronal_damage alpha_syn_aggregation α-Synuclein Aggregation autophagy_impairment->alpha_syn_aggregation neuroinflammation Neuroinflammation alpha_syn_aggregation->neuroinflammation neuroinflammation->neuronal_damage

References

Chemical and physical properties of Conduritol B Epoxide.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical and Physical Properties, Experimental Protocols, and Biological Activity of Conduritol B Epoxide for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (CBE) is a potent, irreversible inhibitor of β-glucosidases, with a particular specificity for the lysosomal enzyme glucocerebrosidase (GCase). Its ability to covalently bind to the active site of GCase leads to the accumulation of glucosylceramide, mimicking the biochemical phenotype of Gaucher disease. This property has established this compound as an invaluable tool in the study of lysosomal storage disorders, particularly in the development of in vitro and in vivo models of Gaucher disease to investigate its pathophysiology and evaluate potential therapeutic strategies. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and insights into its mechanism of action and impact on cellular signaling pathways.

Chemical and Physical Properties

This compound is a synthetic, organic compound. It is a white to off-white solid powder. Key chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Chemical Properties
PropertyValue
Chemical Name 1,2-Anhydro-myo-inositol
Common Name This compound (CBE)
CAS Number 6090-95-5
Molecular Formula C₆H₁₀O₅
Molecular Weight 162.14 g/mol
Appearance Solid, White to off-white powder
Purity ≥95% (TLC), ≥98% (HPLC)
Table 2: Solubility Data
SolventSolubilityNotes
Water Soluble up to 100 mMClear, colorless to faintly yellow solution.[1]
DMSO SolubleApproximately 25 mg/mL.[2]
Dimethylformamide (DMF) SolubleApproximately 10 mg/mL.[2]
PBS (pH 7.2) SolubleApproximately 10 mg/mL.[2]
Table 3: Storage and Stability
ConditionTemperatureDurationNotes
Short-term Storage -20°C
Long-term Storage -20°CUp to 12 monthsStore under desiccating conditions.
In Solution Unstable in solution; reconstitute just prior to use.

Mechanism of Action

This compound acts as a mechanism-based irreversible inhibitor of retaining β-glucosidases. Its structure mimics the natural substrate of these enzymes. The epoxide ring of CBE is susceptible to nucleophilic attack by a catalytic carboxylate residue (glutamic acid in the case of GCase) within the enzyme's active site. This results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation.[3]

GCase Glucocerebrosidase (GCase) (Active Enzyme) Inactive_GCase Inactive GCase-CBE Complex (Covalently Bound) GCase->Inactive_GCase Covalent Modification CBE This compound CBE->Inactive_GCase Binding to Active Site

Mechanism of GCase Inactivation by CBE.

Experimental Protocols

Glucocerebrosidase (GCase) Activity Assay

This protocol describes a fluorometric assay to determine GCase activity in cell lysates using the substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

  • Cell lysates

  • GCase enzyme buffer (e.g., McIlvaine citrate/phosphate buffer, pH 5.2, containing 0.25% sodium taurocholate and 0.1% Triton X-100)

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) solution

  • This compound (CBE) solution (for inhibitor control)

  • Stop solution (e.g., 1 M glycine, pH 12.5)

  • 96-well black plates

  • Fluorometer

Procedure:

  • Prepare cell lysates in an appropriate lysis buffer.

  • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • In a 96-well black plate, add a standardized amount of protein lysate to each well.

  • For inhibitor control wells, add CBE to a final concentration that ensures complete inhibition of GCase.

  • Add GCase enzyme buffer to each well.

  • Initiate the reaction by adding the 4-MUG substrate solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence on a fluorometer with excitation at ~365 nm and emission at ~445 nm.

  • GCase activity is calculated by subtracting the fluorescence of the CBE-inhibited wells from the total fluorescence and normalizing to the protein concentration and incubation time.

In Vivo Mouse Model of Gaucher Disease

This protocol outlines the induction of a Gaucher disease-like phenotype in mice through the administration of this compound.

Materials:

  • Mice (e.g., C57BL/6)

  • This compound

  • Sterile saline or other appropriate vehicle

  • Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection

Procedure:

  • Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration.

  • Administer CBE to the mice via i.p. or s.c. injection. A common dosage is 100 mg/kg body weight daily.[4][5]

  • Continue daily injections for the desired duration to establish the disease model (e.g., 7-28 days).

  • Monitor the mice for the development of the expected phenotype, which may include neurological symptoms and accumulation of glucosylceramide in various tissues.

  • At the end of the experimental period, tissues can be harvested for biochemical, histological, and molecular analyses.

cluster_0 Pre-treatment cluster_1 Treatment Phase cluster_2 Post-treatment Analysis Animal_Acclimation Animal Acclimation Baseline_Measurements Baseline Measurements (Weight, Behavior) Animal_Acclimation->Baseline_Measurements CBE_Preparation CBE Solution Preparation Baseline_Measurements->CBE_Preparation Daily_Injections Daily CBE Injections (e.g., 100 mg/kg, i.p.) CBE_Preparation->Daily_Injections Monitoring Daily Monitoring (Health, Symptoms) Daily_Injections->Monitoring Tissue_Harvesting Tissue Harvesting Monitoring->Tissue_Harvesting Biochemical_Assays Biochemical Assays (GCase activity, Lipid levels) Tissue_Harvesting->Biochemical_Assays Histology Histological Analysis Tissue_Harvesting->Histology Molecular_Analysis Molecular Analysis Tissue_Harvesting->Molecular_Analysis

Workflow for an In Vivo Mouse Model Experiment.

Signaling Pathway Involvement

The inhibition of GCase by this compound leads to the accumulation of its substrate, glucosylceramide, within the lysosomes. This accumulation disrupts the normal function of the lysosome, a critical organelle for cellular degradation and recycling processes. This lysosomal dysfunction has been shown to impair the autophagy pathway, a key cellular process for the clearance of aggregated proteins and damaged organelles. The impairment of the autophagy-lysosomal pathway is a significant factor in the pathophysiology of Gaucher disease and is also implicated in other neurodegenerative disorders.

CBE This compound GCase Glucocerebrosidase (GCase) CBE->GCase Inhibits Glucosylceramide Glucosylceramide Accumulation GCase->Glucosylceramide Leads to Lysosomal_Dysfunction Lysosomal Dysfunction Glucosylceramide->Lysosomal_Dysfunction Causes Autophagy_Impairment Autophagy Impairment Lysosomal_Dysfunction->Autophagy_Impairment Results in Cellular_Dysfunction Cellular Dysfunction & Pathology Autophagy_Impairment->Cellular_Dysfunction Contributes to

Signaling Pathway Disruption by CBE.

Conclusion

This compound remains a cornerstone tool for research into Gaucher disease and related lysosomal storage disorders. Its well-characterized chemical and physical properties, coupled with its specific and irreversible inhibition of GCase, allow for the reliable creation of disease models. The experimental protocols provided in this guide offer a starting point for researchers to utilize CBE in their studies. A thorough understanding of its mechanism of action and the downstream effects on cellular pathways, such as autophagy, is crucial for interpreting experimental results and advancing the development of novel therapeutics for these debilitating diseases.

References

Investigating Parkinson's Disease Pathogenesis with Conduritol B Epoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the aggregation of α-synuclein protein into Lewy bodies.[1][2] A significant genetic risk factor for developing PD is mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase).[3][4][5] GCase deficiency, found not only in individuals with GBA1 mutations but also in sporadic PD cases, leads to the accumulation of its substrate, glucosylceramide, and is linked to lysosomal dysfunction and α-synuclein pathology.[3][4]

Conduritol B Epoxide (CBE) is a potent, irreversible, mechanism-based inhibitor of GCase.[5][6] By covalently binding to the catalytic site of GCase, CBE effectively reduces its enzymatic activity, making it an invaluable pharmacological tool for modeling GCase deficiency in both in vitro and in vivo systems.[3][6] These CBE-based models are crucial for studying the downstream pathological consequences of GCase impairment and for the development of novel therapeutic strategies aimed at restoring lysosomal function and clearing α-synuclein aggregates.[3]

Mechanism of Action and Cellular Consequences

CBE administration creates a chemical phenocopy of the GCase deficiency seen in GBA1-associated Parkinson's disease.[3][7] The inhibition of GCase leads to a cascade of downstream cellular events that are believed to contribute directly to the pathogenesis of PD.

  • Substrate Accumulation: GCase inhibition by CBE leads to the accumulation of its primary substrates, glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), within the lysosome.[8]

  • Lysosomal Dysfunction: This substrate buildup impairs overall lysosomal function, leading to a reduction in the catabolic potential of lysosomes and deficits in autophagic pathways.[4][8] Markers of lysosomal dysfunction, such as increased LAMP1 expression and altered levels of autophagy-related proteins like LC3-II, are consistently observed in CBE-treated models.[4][8]

  • α-Synuclein Aggregation: A critical consequence of GCase deficiency is the accumulation and aggregation of α-synuclein.[9][10] The impaired lysosomal system is less efficient at clearing α-synuclein, and the altered lipid composition of the lysosomal membrane due to GlcCer accumulation may directly promote the formation of toxic α-synuclein oligomers and fibrils.[8][9]

  • Neuroinflammation and Neurodegeneration: The combination of lysosomal dysfunction and α-synuclein aggregation triggers neuroinflammatory responses, evidenced by microglial activation, and ultimately contributes to the degeneration of vulnerable neurons, particularly dopaminergic neurons.[7][8]

Signaling Pathway: GCase Inhibition by CBE

The following diagram illustrates the mechanism by which this compound (CBE) inhibits GCase, leading to the pathological cascade associated with Parkinson's disease.

GCase_Inhibition_Pathway GCase GCase (Glucocerebrosidase) GlcCer Glucosylceramide GCase->GlcCer Hydrolyzes aSyn_Aggregate α-Synuclein Aggregates GCase->aSyn_Aggregate Clearance (Impaired) Ceramide Ceramide aSyn_Monomer α-Synuclein Monomer GlcCer->aSyn_Monomer Promotes Misfolding CBE This compound (CBE) CBE->GCase aSyn_Monomer->aSyn_Aggregate Aggregation Dysfunction Neuronal Dysfunction aSyn_Aggregate->Dysfunction Leads to

Caption: CBE irreversibly inhibits GCase, leading to substrate accumulation and impaired α-synuclein clearance.

Quantitative Data from CBE-Based Models

The use of CBE allows for quantifiable induction of PD-related pathology. The following tables summarize key quantitative findings from various studies.

Table 1: GCase Inhibition by CBE
Model SystemCBE Concentration/DoseDurationGCase Activity (% of Control)Reference
Primary Hippocampal NeuronsIC₅₀: 15.8 nM21 days50%[11]
HEK293T CellsIC₅₀: 0.59 µM24 hours50%[6]
Murine Cerebellar Granule Neurons0.5 mM14 days~5-10%[4]
Human iPSC-derived DA Neurons0.5 mM29 days~5%[4]
WT Mice (Brain)100 mg/kg, i.p.10 weeks~20%[12][13]
WT Mice (Forebrain)100 mg/kg, i.p.28 daysSignificantly blocked[8]
Table 2: Effects of CBE on α-Synuclein and Other Markers
Model SystemCBE TreatmentOutcome MeasureResult (vs. Control)Reference
Human Midbrain iPS Neurons50 µM, 7 daysInsoluble α-SynucleinElevated[9]
Mice (Striatum)Chronic InjectionTriton X Soluble Oligomers~1.65-fold increase[10]
Mice (Midbrain)Chronic InjectionTotal α-Synuclein (Triton X)~23% increase[10]
Mice (Substantia Nigra)100 mg/kg, 28 daysInsoluble α-SynucleinAccumulation of aggregates[8]
Primary Hippocampal NeuronsWith α-syn PFFspS129 α-Synuclein>4-fold increase[11]
Human iPSC-derived DA Neurons0.5 mM, 29 daysLAMP1 Expression~50% increase[4]
Mice (Substantia Nigra)100 mg/kg, 28 daysLC3-II Protein LevelsIncreased[8]

Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are protocols for key experiments using CBE.

Protocol 1: In Vitro GCase Inhibition in Neuronal Cultures

Objective: To model GCase deficiency in primary or iPSC-derived neurons.

  • Cell Culture: Plate neurons (e.g., primary hippocampal, cortical, or iPSC-derived dopaminergic neurons) at the desired density on appropriate coated plates.[4][11]

  • CBE Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., PBS or cell culture medium).

  • Treatment: Once neurons are mature (e.g., after 7-10 days in vitro), introduce CBE to the culture medium at the desired final concentration (e.g., 50-500 µM).[4][9] For chronic inhibition, replace the medium with fresh CBE-containing medium every 2-3 days for the duration of the experiment (e.g., 7 to 29 days).[4][9]

  • Sample Collection: After the treatment period, wash cells with cold PBS and lyse them using RIPA buffer or a specific lysis buffer for subsequent assays.

  • GCase Activity Assay:

    • Measure total protein concentration in the lysate (e.g., using a BCA assay).

    • Use a fluorogenic substrate such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

    • Incubate a standardized amount of protein lysate with the 4-MUG substrate in an appropriate buffer (e.g., citrate/phosphate buffer, pH 5.4).

    • Stop the reaction with a high pH buffer (e.g., glycine-NaOH).

    • Measure fluorescence on a plate reader to determine the amount of cleaved substrate, which is proportional to GCase activity.[14]

    • Express activity as nmol/hour/mg of protein.[4]

Protocol 2: In Vivo GCase Inhibition in Mice

Objective: To create an in vivo model of GCase deficiency and synucleinopathy.

  • Animal Model: Use adult wild-type mice (e.g., C57BL/6J).[15]

  • CBE Administration: Dissolve CBE in sterile saline. Administer chronically via intraperitoneal (i.p.) injection. Dosing regimens can vary, for example:

    • 50 mg/kg, daily or several times per week, for 28 days.[7][15]

    • 100 mg/kg, daily or several times per week, for 28 days to 10 weeks.[8][12]

  • Behavioral Testing (Optional): Perform motor function tests like the nest-building, grid walking, or bar test to assess motor deficits.[12][15]

  • Tissue Collection: 24 hours after the final injection, euthanize mice and perfuse with saline.[8] Dissect brain regions of interest (e.g., substantia nigra, striatum, cortex).

  • Biochemical Analysis:

    • Homogenization: Homogenize tissue in appropriate buffers for GCase activity assays or protein extraction.

    • Sequential Protein Extraction: To analyze α-synuclein solubility, perform sequential extraction with buffers of increasing strength (e.g., Triton X-100 soluble, SDS soluble) to separate monomeric, oligomeric, and insoluble aggregated forms.[9][10]

    • Western Blotting: Analyze protein levels of α-synuclein (total and phosphorylated), LAMP1, LC3-II, and other markers of interest.[8][9]

Experimental Workflow: From CBE Treatment to Pathological Analysis

The following diagram outlines a typical experimental workflow for investigating PD pathogenesis using CBE in an animal model.

Experimental_Workflow cluster_analysis Biochemical & Histological Analysis start Start: Select Animal Model (e.g., C57BL/6J Mice) treatment Chronic CBE Administration (e.g., 50-100 mg/kg, i.p.) start->treatment behavior Behavioral Analysis (Motor Function Tests) treatment->behavior tissue Tissue Collection (Brain Dissection) behavior->tissue gcase_assay GCase Activity Assay tissue->gcase_assay Homogenates western_blot Western Blot (α-Synuclein, LAMP1, etc.) tissue->western_blot Lysates ihc Immunohistochemistry (Neuron Loss, Gliosis) tissue->ihc Fixed Sections data_analysis Data Analysis & Interpretation gcase_assay->data_analysis western_blot->data_analysis ihc->data_analysis end Conclusion data_analysis->end

References

A Technical Guide to the Covalent Modification of Glucocerebrosidase by Conduritol B Epoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocerebrosidase (GCase), a lysosomal β-glucosidase, is a critical enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1] A deficiency in GCase activity, resulting from mutations in the GBA1 gene, leads to Gaucher disease, the most common lysosomal storage disorder.[1] Furthermore, there is a strong genetic link between GBA1 mutations and an increased risk for Parkinson's disease and other synucleinopathies. Understanding the catalytic mechanism of GCase and the tools to probe its function is paramount for developing effective therapeutic strategies.

Conduritol B epoxide (CBE), a mechanism-based irreversible inhibitor of GCase, has been instrumental in elucidating the enzyme's active site architecture and for creating cellular and animal models of Gaucher disease.[2][3] This technical guide provides an in-depth overview of the covalent modification of GCase by CBE, including the underlying biochemistry, quantitative data, detailed experimental protocols, and visual representations of the key processes.

Mechanism of Covalent Modification

GCase belongs to the retaining β-glucosidases, which employ a double-displacement mechanism for substrate hydrolysis. This process involves two key catalytic residues in the active site: a nucleophile and an acid/base catalyst. In human GCase, the catalytic nucleophile has been identified as glutamate 340 (E340), and the acid/base catalyst is glutamate 235 (E235).[4][5]

This compound acts as a suicide inhibitor. Its structure mimics the glucose substrate, allowing it to specifically target the GCase active site.[6] The inactivation process involves the following key steps:

  • Binding: CBE enters the active site of GCase.

  • Nucleophilic Attack: The catalytic nucleophile, the carboxylate side chain of Glu340, attacks one of the epoxide carbons of CBE.[7][8]

  • Covalent Bond Formation: This attack results in the opening of the epoxide ring and the formation of a stable ester bond between Glu340 and CBE.[3][6] This covalent modification is irreversible and renders the enzyme catalytically inactive.

The X-ray crystal structure of the GCase-CBE complex has confirmed this covalent linkage and provided valuable insights into the active site topology.[7][8]

Quantitative Data

The interaction between GCase and CBE has been characterized by several quantitative parameters. The following tables summarize key data from various studies.

ParameterValueSpeciesConditionsReference
IC₅₀ 28.19 µMHumanIn vitro, fibroblast lysates[4]
IC₅₀ 26.6 µMHuman (recombinant)30 min preincubation[5]
IC₅₀ 2.30 µMHuman (recombinant)180 min preincubation[5]

Table 1: Inhibitory Potency of this compound against GCase. The IC₅₀ values represent the concentration of CBE required to inhibit 50% of GCase activity under the specified conditions. The time-dependent nature of the inhibition is evident from the decreasing IC₅₀ with longer preincubation times.

Experimental Protocols

GCase Activity Assay using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

This assay is a standard method to measure GCase activity in cell lysates and purified enzyme preparations. It relies on the cleavage of the fluorogenic substrate 4-MUG by GCase to produce the highly fluorescent product 4-methylumbelliferone (4-MU).

Materials:

  • Assay Buffer: 0.1 M citrate/0.2 M phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100.

  • Substrate Stock Solution: 10 mM 4-MUG in DMSO.

  • Inhibitor Stock Solution: 10 mM this compound (CBE) in DMSO.

  • Stop Solution: 1 M glycine, pH 10.5.

  • Protein Lysate or Purified GCase.

  • 96-well black, flat-bottom plates.

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~448 nm).

Procedure:

  • Prepare Lysates: Homogenize cells or tissues in a suitable lysis buffer and determine the protein concentration.

  • Set up Reactions: In a 96-well plate, add the following to each well:

    • X µL of protein lysate (typically 10-50 µg of total protein).

    • Y µL of Assay Buffer to bring the volume to 50 µL.

  • Inhibitor Treatment (for control): To a subset of wells, add a final concentration of 100-200 µM CBE. To the other wells, add the same volume of DMSO as a vehicle control.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow for CBE to inactivate GCase.

  • Initiate Reaction: Add 10 µL of 10 mM 4-MUG substrate solution to each well to start the reaction (final concentration 1-2 mM).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction: Add 100 µL of Stop Solution to each well.

  • Read Fluorescence: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the fluorescence of the CBE-treated samples (background) from the untreated samples to determine the specific GCase activity. Activity is typically expressed as nmol of 4-MU released per hour per mg of protein.

Mass Spectrometry for Identification of the CBE-Modified Peptide

Mass spectrometry is a powerful tool to confirm the covalent modification of GCase by CBE and to pinpoint the exact site of modification.

Workflow:

  • In-vitro Modification: Incubate purified GCase with an excess of CBE to ensure complete inactivation.

  • Removal of Excess Inhibitor: Remove unbound CBE by dialysis or size-exclusion chromatography.

  • Proteolytic Digestion:

    • Denature the CBE-modified GCase.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS spectra against the known amino acid sequence of GCase.

    • Identify the peptide containing a mass shift corresponding to the addition of the CBE molecule. The mass of CBE is 162.14 g/mol . The covalent modification will add this mass to the modified amino acid residue.

    • The fragmentation pattern in the MS/MS spectrum will confirm the sequence of the modified peptide and pinpoint Glu340 as the site of adduction.

Visualizations

GCase_CBE_Mechanism cluster_GCase GCase Active Site Glu340 Glu340 (Nucleophile) Covalent_Complex Covalently Modified GCase (Inactive) Glu340->Covalent_Complex Glu235 Glu235 (Acid/Base) CBE This compound CBE_bound CBE Bound in Active Site CBE->CBE_bound Binding CBE_bound->Covalent_Complex Nucleophilic Attack by Glu340

Caption: Mechanism of GCase inactivation by this compound.

GCase_Activity_Assay_Workflow start Start: Cell Lysate or Purified GCase prepare_reaction Prepare Reaction Mix (Buffer + Enzyme) start->prepare_reaction split Split into two sets: (+CBE) and (-CBE/Vehicle) prepare_reaction->split preincubate Pre-incubate at 37°C split->preincubate add_substrate Add 4-MUG Substrate preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_fluorescence Read Fluorescence (Ex: 360nm, Em: 448nm) stop_reaction->read_fluorescence analyze Calculate GCase Activity read_fluorescence->analyze

Caption: Experimental workflow for the GCase activity assay using 4-MUG.

Mass_Spec_Workflow start Start: GCase + CBE modification In-vitro Covalent Modification start->modification cleanup Remove Excess CBE modification->cleanup digestion Proteolytic Digestion (Trypsin) cleanup->digestion lcms LC-MS/MS Analysis digestion->lcms analysis Data Analysis: Identify CBE-modified peptide (mass shift on Glu340) lcms->analysis result Confirmation of Covalent Modification Site analysis->result

Caption: Workflow for mass spectrometric identification of the CBE-modified GCase peptide.

Conclusion

This compound remains an invaluable tool for the study of glucocerebrosidase. Its specific and irreversible covalent modification of the catalytic nucleophile, Glu340, has been fundamental in confirming the active site architecture and in the development of robust models for Gaucher disease research. The experimental protocols detailed in this guide provide a foundation for researchers to utilize CBE effectively in their studies of GCase function, inhibitor screening, and the broader investigation of lysosomal storage disorders and related neurodegenerative diseases.

References

The Irreversible Inhibition of Glycosidases by Conduritol B Epoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conduritol B Epoxide (CBE) is a potent, mechanism-based, and irreversible inhibitor of a range of glycosidases, with a pronounced selectivity for β-glucosidases.[1][2] Its ability to covalently bind to the active site of these enzymes has made it an invaluable tool in glycobiology research and a cornerstone in the development of cellular and animal models for lysosomal storage disorders, particularly Gaucher disease. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental applications of this compound as a glycosidase inhibitor.

Mechanism of Action

This compound is classified as a mechanism-based inhibitor, also known as a suicide inhibitor. Its inhibitory activity stems from its structural similarity to the natural substrate of glycosidases. The enzyme recognizes CBE and initiates its catalytic mechanism. However, the epoxide ring of CBE is highly reactive and, once in the active site, undergoes nucleophilic attack by a catalytic carboxylate residue (typically a glutamate or aspartate). This results in the formation of a stable, covalent ester linkage between the inhibitor and the enzyme, leading to its irreversible inactivation.[3] The crystal structure of glucocerebrosidase (GBA) in complex with CBE has confirmed this covalent modification of the catalytic nucleophile.

Inhibitory Specificity and Potency

The inhibitory activity of this compound has been characterized against a variety of glycosidases. The following table summarizes the available quantitative data on its inhibitory potency, primarily expressed as IC50 values.

GlycosidaseIC50 (µM)Notes
β-Glucosidase1 - 9High potency, making it a selective inhibitor at low concentrations.[1][2][4]
α-Glucosidase100Significantly lower potency compared to β-glucosidase, indicating selectivity.[1]
Glucocerebrosidase (GBA)4.28 - 9.49The primary target of CBE, leading to its use in Gaucher disease models.[5]
Glucocerebrosidase 2 (GBA2)>10Considered a major off-target at higher concentrations.[6][7]
Glucocerebrosidase 3 (GBA3)485Shows selectivity for GBA over GBA3.[6]
β-Glucuronidase (GUSB)>10Also identified as a potential off-target at higher concentrations.[6]

Experimental Protocols

In Vitro Glycosidase Activity Assay using a Fluorogenic Substrate

This protocol describes a general method for determining the inhibitory activity of this compound on a target glycosidase using a 4-methylumbelliferyl (4-MU) conjugated substrate.

Materials:

  • Purified glycosidase enzyme

  • This compound (CBE)

  • 4-Methylumbelliferyl-glycoside substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside for β-glucosidase)

  • Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.6)

  • Stop solution (e.g., 0.5 M sodium carbonate buffer, pH 10.7)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • Prepare serial dilutions of CBE in the assay buffer to create a range of inhibitor concentrations.

  • In the wells of the 96-well plate, add a fixed amount of the purified enzyme solution.

  • Add the different concentrations of CBE to the wells containing the enzyme. Include a control well with no inhibitor.

  • Pre-incubate the enzyme with CBE for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for irreversible inhibition.

  • Initiate the enzymatic reaction by adding the 4-MU-glycoside substrate to all wells.[4][8]

  • Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-60 minutes).

  • Stop the reaction by adding the stop solution to each well. The basic pH of the stop solution enhances the fluorescence of the liberated 4-methylumbelliferone.[8]

  • Measure the fluorescence intensity in each well using a fluorometer with excitation at ~365 nm and emission at ~445 nm.[8]

  • Calculate the percentage of inhibition for each CBE concentration relative to the control and determine the IC50 value by plotting the inhibition data against the inhibitor concentration.

In Vivo Administration of this compound in a Mouse Model

This protocol outlines a general procedure for inducing a Gaucher-like phenotype in mice through the administration of CBE.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Experimental mice (e.g., C57BL/6)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Prepare a sterile solution of this compound in saline at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse).

  • Administer the CBE solution to the mice via intraperitoneal injection. A common dosage regimen is 25-100 mg/kg of body weight, administered daily or several times a week.[9][10]

  • Monitor the mice for the development of the desired phenotype (e.g., accumulation of glucosylceramide in tissues, neurological symptoms).

  • At the end of the experimental period, tissues can be harvested for biochemical and histological analysis to assess the effects of glycosidase inhibition.

Visualizations

Mechanism of Irreversible Inhibition

G cluster_0 Enzyme Active Site Enzyme_Nucleophile Enzyme Catalytic Nucleophile (E.g., Glu) Enzyme_CBE_Complex Enzyme-CBE Non-covalent Complex Proton_Donor Proton Donor (E.g., Asp) CBE This compound CBE->Enzyme_CBE_Complex Binding to Active Site Covalent_Adduct Covalently Modified Inactive Enzyme Enzyme_CBE_Complex->Covalent_Adduct Nucleophilic Attack & Covalent Bond Formation

Caption: Mechanism of irreversible inhibition of a glycosidase by this compound.

Experimental Workflow for Assessing CBE Inhibition

G Start Start Prepare_CBE Prepare CBE Solutions (Serial Dilutions) Start->Prepare_CBE Enzyme_Incubation Pre-incubate Enzyme with CBE Prepare_CBE->Enzyme_Incubation Add_Substrate Add Fluorogenic Substrate Enzyme_Incubation->Add_Substrate Reaction Enzymatic Reaction Add_Substrate->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Measure_Fluorescence Measure Fluorescence Stop_Reaction->Measure_Fluorescence Analyze_Data Data Analysis (IC50 Determination) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End G CBE This compound GBA Glucocerebrosidase (GBA) CBE->GBA Inhibits Glucosylceramide Glucosylceramide Accumulation GBA->Glucosylceramide Leads to Glucosylsphingosine Glucosylsphingosine Accumulation GBA->Glucosylsphingosine Leads to NFE2L2_Pathway Altered NFE2L2 Signaling GBA->NFE2L2_Pathway Affects Alpha_Synuclein α-Synuclein Aggregation Glucosylceramide->Alpha_Synuclein Mitochondrial_Dysfunction Mitochondrial Dysfunction Glucosylceramide->Mitochondrial_Dysfunction Oxidative_Stress Increased Oxidative Stress Glucosylsphingosine->Oxidative_Stress Neuroinflammation Neuroinflammation Oxidative_Stress->Neuroinflammation

References

Methodological & Application

Application Notes and Protocols for Conduritol B Epoxide in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conduritol B Epoxide (CBE) is a potent, irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GBA), also known as acid β-glucosidase.[1][2][3] By covalently binding to the catalytic nucleophile of GBA, CBE effectively inactivates the enzyme.[4] This targeted inhibition leads to the accumulation of glucosylceramide, mimicking the biochemical phenotype of Gaucher disease, a lysosomal storage disorder.[4][5][6][7] Consequently, CBE is a widely utilized tool in cell culture and animal models to study the pathophysiology of Gaucher disease and its associated neurological conditions, such as Parkinson's disease.[4][6][7][8] These application notes provide detailed protocols for the use of CBE in cultured cells to inhibit GBA activity, along with relevant quantitative data and pathway diagrams.

Mechanism of Action

This compound is a mechanism-based inhibitor that specifically targets retaining β-glucosidases. Its epoxide ring is susceptible to nucleophilic attack by the catalytic glutamate residue in the active site of GBA. This reaction forms a stable covalent bond, leading to irreversible inactivation of the enzyme. The resulting cellular model exhibits a phenotype characteristic of GBA deficiency.

CBE_Mechanism cluster_0 Normal Cellular Process cluster_1 Inhibition by CBE CBE This compound (CBE) GBA_active Active Glucocerebrosidase (GBA) CBE->GBA_active Irreversible Inhibition GBA_inactive Inactive GBA-CBE Complex GBA_active->GBA_inactive Ceramide_Glucose Ceramide + Glucose GBA_active->Ceramide_Glucose Catalyzes Glucosylceramide Glucosylceramide Glucosylceramide->GBA_active Hydrolysis Accumulation Accumulation (Cellular Phenotype) Glucosylceramide->Accumulation Leads to

Caption: Mechanism of this compound (CBE) action.

Quantitative Data Summary

The effective concentration and incubation time for CBE can vary depending on the cell type and the desired level of GBA inhibition. The following tables summarize IC₅₀ values and typical working concentrations reported in the literature.

Table 1: In Vivo IC₅₀ Values of CBE in Cultured Cells (24-hour incubation)

Cell TypeTarget EnzymeIC₅₀ (µM) - Enzymatic AssayIC₅₀ (µM) - ABP LabelingReference
Human FibroblastsGBA0.331 (±0.189)0.594 (±0.316)[4]
Human FibroblastsGBA2272 (±101)-[4]
Human FibroblastsGAA309 (±88.2)249 (±83.9)[4]
Human FibroblastsGANAB1580 (±116)2900 (±1120)[4]
Human FibroblastsGUSB607 (±70.0)857 (±341)[4]

ABP: Activity-Based Probes Note: Lower IC₅₀ values indicate higher potency.

Table 2: Common Experimental Conditions for CBE Treatment in Cultured Cells

Cell TypeCBE ConcentrationIncubation TimeOutcomeReference
Human FibroblastsVaries2, 24, or 72 hDose- and time-dependent GBA inactivation[4][6]
Mouse Cerebellar Granule Neurons0.5 mM7 or 14 daysSignificant reduction in GBA activity[8]
Human iPSC-derived Dopaminergic Neurons0.5 mM14 or 29 daysSignificant reduction in GBA activity[8]
Murine Peritoneal MacrophagesVariesUp to 15 daysDose- and time-dependent GBA inhibition[9]
Human Monocytes1 mM60 minSpecific inhibition for GCase activity assay[10]

Experimental Protocols

Protocol 1: General Inhibition of GBA in Adherent Cultured Cells

This protocol describes a general method for treating adherent cells with CBE to induce a GBA-deficient phenotype.

Materials:

  • Adherent cells of interest (e.g., fibroblasts, SH-SY5Y, HEK293T)

  • Complete cell culture medium

  • This compound (CBE)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • GBA activity assay kit or reagents

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of CBE Stock Solution: Prepare a stock solution of CBE in DMSO. A common stock concentration is 50-100 mM. Store at -20°C. Note that CBE is unstable in solution, so it is recommended to prepare fresh solutions or use them promptly.[11]

  • CBE Treatment:

    • Thaw the CBE stock solution immediately before use.

    • Dilute the CBE stock solution in a complete culture medium to the desired final concentration (e.g., 50 µM to 1 mM). A vehicle control (DMSO alone) should be prepared in parallel.

    • Remove the old medium from the cells and replace it with the CBE-containing medium or the vehicle control medium.

    • Incubate the cells for the desired duration (e.g., 24 hours to several days) at 37°C in a CO₂ incubator. The incubation time will depend on the experimental goals and cell type.[4][8]

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay. This is crucial for normalizing the GBA activity measurements.[12]

  • GBA Activity Assay: Measure the GBA activity in the cell lysates according to the manufacturer's instructions or a standard laboratory protocol, such as those using the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[12][13][14]

Protocol 2: Workflow for Assessing GBA Inhibition

CBE_Workflow start Start: Seed Cells culture Culture to Desired Confluency start->culture prepare_cbe Prepare CBE and Vehicle Control Media culture->prepare_cbe treat Treat Cells with CBE or Vehicle prepare_cbe->treat incubate Incubate (e.g., 24h - 14d) treat->incubate wash Wash with PBS incubate->wash lyse Lyse Cells wash->lyse quantify Quantify Protein (e.g., BCA Assay) lyse->quantify assay Measure GBA Activity (e.g., 4-MUG Assay) quantify->assay analyze Analyze and Normalize Data assay->analyze

Caption: Experimental workflow for GBA inhibition using CBE.

Safety Precautions

This compound is harmful.[11] Standard laboratory safety precautions, including wearing gloves, a lab coat, and safety glasses, should be followed when handling this compound. All work should be performed in a well-ventilated area or a chemical fume hood.

Troubleshooting

  • Low Inhibition: If the desired level of GBA inhibition is not achieved, consider increasing the CBE concentration or extending the incubation time. Also, ensure the CBE stock solution is fresh, as it can be unstable.[11]

  • Cell Toxicity: If significant cell death is observed, reduce the CBE concentration or the incubation period. Perform a dose-response curve to determine the optimal concentration for your specific cell line that balances GBA inhibition with cell viability.

  • High Variability: Ensure consistent cell seeding density and confluency at the time of treatment. Thoroughly mix the CBE into the culture medium before adding it to the cells. Normalize GBA activity to the total protein concentration to account for differences in cell number.

By following these protocols and considering the provided data, researchers can effectively use this compound to create reliable cellular models of GBA deficiency for advancing research in lysosomal storage disorders and related neurodegenerative diseases.

References

Application Notes and Protocols for In Vivo Administration of Conduritol B Epoxide in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Conduritol B Epoxide (CBE), a potent and irreversible inhibitor of glucocerebrosidase (GCase), to establish mouse models of Gaucher disease. Gaucher disease is a lysosomal storage disorder resulting from deficient GCase activity, leading to the accumulation of glucosylceramide.[1][2] CBE administration effectively mimics the biochemical and pathological hallmarks of this disease, offering a valuable tool for studying its pathophysiology and evaluating potential therapeutic interventions.[1][3]

Mechanism of Action

This compound is a mechanism-based inhibitor that covalently binds to the active site of glucocerebrosidase, leading to its irreversible inactivation.[1] This inhibition of GCase results in the systemic accumulation of its substrate, glucosylceramide, in various tissues, recapitulating the primary biochemical defect observed in Gaucher disease.

cluster_lysosome Lysosome cluster_inhibition CBE Inhibition Glucosylceramide Glucosylceramide GCase GCase Glucosylceramide->GCase Substrate Ceramide_Glucose Ceramide + Glucose GCase->Ceramide_Glucose Hydrolysis Inactive_GCase Inactive GCase CBE This compound CBE->GCase Irreversible Inhibition Glucosylceramide_Accumulation Glucosylceramide Accumulation (Gaucher Disease Phenotype) Inactive_GCase->Glucosylceramide_Accumulation Leads to cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring cluster_endpoint Endpoint & Analysis Prep_CBE Prepare fresh CBE solution (e.g., in sterile PBS) Weigh_Mice Weigh mice for accurate dosing Prep_CBE->Weigh_Mice Inject_CBE Administer CBE via intraperitoneal injection Weigh_Mice->Inject_CBE Repeat_Daily Repeat injections daily for specified duration Inject_CBE->Repeat_Daily Monitor_Health Monitor general health and body weight Repeat_Daily->Monitor_Health Monitor_Phenotype Observe for specific phenotypes (e.g., neurological signs) Repeat_Daily->Monitor_Phenotype Sacrifice Sacrifice mice at pre-determined endpoint Monitor_Phenotype->Sacrifice Harvest Perfuse with PBS and harvest tissues Sacrifice->Harvest Analysis Perform biochemical and histological analyses Harvest->Analysis

References

Application Notes and Protocols for Creating Animal Models of Gaucher Disease with Conduritol B Epoxide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gaucher disease (GD) is the most prevalent lysosomal storage disorder, stemming from an autosomal recessive genetic defect in the GBA1 gene. This defect leads to a deficiency in the lysosomal enzyme acid β-glucosidase (GCase), which is responsible for the degradation of glucosylceramide (GlcCer).[1] Consequently, GlcCer and its deacylated form, glucosylsphingosine (GlcSph), accumulate within the lysosomes of macrophages, giving rise to the characteristic "Gaucher cells".[1][2] The clinical presentation of GD is heterogeneous, with manifestations ranging from hepatosplenomegaly and skeletal disease in the non-neuronopathic form (Type 1) to severe neurological impairment in the neuronopathic forms (Types 2 and 3).[1] Animal models are indispensable for investigating the pathophysiology of GD and for the preclinical evaluation of novel therapeutic strategies.

Chemically induced models, particularly those using Conduritol B Epoxide (CBE), offer a rapid and flexible alternative to genetic models. CBE is a specific, irreversible inhibitor of GCase.[3][4] By administering CBE to animals, it is possible to pharmacologically mimic the GCase deficiency seen in GD, leading to the accumulation of substrates and the development of a phenotype that recapitulates many aspects of the disease, especially the neurological forms.[5][6][7] These application notes provide a detailed overview and protocols for the induction and analysis of a Gaucher disease animal model using CBE.

Principle of the Method

This compound is an inositol analogue that covalently binds to the active site of GCase, leading to its irreversible inhibition.[8] This inhibition blocks the breakdown of GlcCer into ceramide and glucose. The subsequent accumulation of GlcCer and GlcSph within lysosomes triggers a cascade of downstream pathological events, including cellular dysfunction, neuroinflammation, and neuronal cell death, which are hallmarks of Gaucher disease.[3] Because CBE can cross the blood-brain barrier, it is particularly effective at inducing the neuropathological features associated with Type 2 and Type 3 GD.[8]

Biochemical Pathway and CBE Inhibition

GCase_Pathway cluster_lysosome Lysosome GlcCer Glucosylceramide (GlcCer) GCase Acid β-glucosidase (GCase) GlcCer->GCase Products Glucose + Ceramide GCase->Products Degradation Accumulation GlcCer & GlcSph Accumulation CBE This compound (CBE) CBE->GCase Irreversible Inhibition CBE->Accumulation Leads to

Caption: Mechanism of CBE-induced Gaucher disease pathology.

Experimental Protocols

Protocol 1: Induction of Gaucher Disease Phenotype in Mice

This protocol describes the in vivo administration of CBE to induce a GD phenotype in mice. C57Bl/6 mice are commonly used, but the protocol can be adapted for other strains.[4]

Materials:

  • This compound (CBE)

  • Sterile Phosphate-Buffered Saline (PBS)

  • C57Bl/6 mice (postnatal day 5 to 3 months of age)[8][9]

  • Sterile syringes and needles (e.g., 27-gauge)

  • Animal balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • CBE Solution Preparation: Prepare a stock solution of CBE in sterile PBS. A common concentration is 10 mg/mL. Ensure the CBE is fully dissolved. The solution should be prepared fresh before each set of injections.

  • Animal Dosing:

    • Weigh each mouse accurately to determine the correct injection volume.

    • The standard dosage is 100 mg/kg of body weight.[3][10][11]

    • Administer the calculated volume of CBE solution via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[4][8][10]

    • For control animals, administer an equivalent volume of sterile PBS.

  • Injection Schedule:

    • Injections are typically performed daily.[3]

    • The duration of treatment can vary depending on the desired severity of the phenotype. A common schedule is 9 to 11 consecutive days.[4][8] For longer-term studies, treatment can extend for several weeks.[3][10]

  • Monitoring:

    • Monitor the animals daily for changes in body weight, general health, and the development of neurological symptoms (e.g., tremors, tail arching, abnormal gait).[8][12]

    • A Kaplan-Meier survival curve can be generated to assess the impact of different CBE doses on lifespan.[9]

Experimental Workflow Diagram

Workflow cluster_analysis Endpoint Analysis start Start: Select Mouse Strain (e.g., C57BL/6) cbe_prep Prepare CBE Solution (100 mg/kg in PBS) start->cbe_prep injection Daily Injections (i.p. or s.c.) for 9-28 days cbe_prep->injection monitoring Daily Monitoring: Weight, Behavior, Neurological Signs injection->monitoring biochem Biochemical Analysis: GCase Activity, GlcCer/GlcSph Levels monitoring->biochem histo Histopathology: GFAP, CD11b, Iba1 Staining monitoring->histo behavior Behavioral Testing: Open Field, Marble Burying monitoring->behavior data Data Interpretation & Comparison biochem->data histo->data behavior->data Pathological_Cascade cluster_cellular Cellular & Tissue Response start CBE Administration inhibition GCase Inhibition start->inhibition accumulation ↑ GlcCer & GlcSph Accumulation inhibition->accumulation inflammation Neuroinflammation accumulation->inflammation astro Astrocytosis (↑ GFAP) inflammation->astro micro Microgliosis (↑ CD11b, Iba1) inflammation->micro neuronal_loss Neuronal Loss & Dysfunction inflammation->neuronal_loss phenotype Neuronopathic GD Phenotype astro->phenotype micro->phenotype neuronal_loss->phenotype

References

Application Notes: In Vitro Inhibition of Glucocerebrosidase (GBA) using Conduritol B Epoxide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glucocerebrosidase (GBA), also known as acid β-glucosidase, is a lysosomal enzyme essential for the hydrolysis of glucosylceramide into glucose and ceramide. Genetic mutations in the GBA1 gene lead to reduced GBA activity, causing the lysosomal storage disorder Gaucher disease (GD).[1] Furthermore, these mutations represent a significant genetic risk factor for Parkinson's disease (PD).[1][2] Conduritol B Epoxide (CBE) is a potent, mechanism-based irreversible inhibitor of GBA that is widely used in research to create cellular and animal models of GBA deficiency, thereby facilitating the study of disease pathogenesis.[1][3] CBE acts by covalently binding to the catalytic nucleophile in the active site of the GBA enzyme, leading to its irreversible inactivation.[1][4]

These application notes provide a detailed protocol for conducting an in vitro GBA inhibition assay using CBE, including quantitative data on its inhibitory activity and key experimental considerations.

Mechanism of Action

This compound is a cyclitol epoxide that functions as a suicide inhibitor. The proposed mechanism involves the protonation of the epoxide oxygen by a catalytic acid/base residue in the GBA active site. This is followed by a nucleophilic attack from the catalytic nucleophile, Glutamate-340 (Glu340), on one of the epoxide carbons.[4] This reaction opens the epoxide ring and results in the formation of a stable, covalent ester bond between CBE and the enzyme, rendering the enzyme permanently inactive.[1][4]

GBA_Inhibition_Mechanism Mechanism of GBA Inhibition by this compound (CBE) cluster_0 GBA Active Site cluster_1 Irreversible Inhibition GBA GBA Enzyme (Active) CBE_Bound Covalent CBE-GBA Complex (Inactive) GBA->CBE_Bound Covalent Bond Formation with Glu340 Glu340 Catalytic Nucleophile (Glu340) CBE This compound (CBE) CBE->GBA Enters Active Site

Caption: Covalent modification of GBA's active site by CBE.

Quantitative Data: CBE Inhibitory Activity

The inhibitory potential of CBE is typically quantified by its half-maximal inhibitory concentration (IC₅₀). It is critical to note that as an irreversible inhibitor, the apparent IC₅₀ of CBE is time-dependent, decreasing with longer pre-incubation times.[1][5] CBE also exhibits off-target activity against other glycosidases, particularly at higher concentrations.[1][2]

Target EnzymeApparent IC₅₀ (µM)Incubation TimeSystemReference
GBA (Human, recombinant) 26.630 minIn vitro[1]
GBA (Human, recombinant) 2.30180 minIn vitro[1]
GBA (in HEK293T cells) 0.5924 hIn vivo (cultured cells)[1]
GBA2 (nonlysosomal) 31524 hIn vivo (cultured cells)[1]
GAA (lysosomal α-glucosidase) 24924 hIn vivo (cultured cells)[1]
GANAB (neutral α-glucosidase) 290024 hIn vivo (cultured cells)[1]
GUSB (β-glucuronidase) 85724 hIn vivo (cultured cells)[1]

Experimental Protocol: In Vitro GBA Inhibition Assay

This protocol describes a fluorometric assay to measure GBA activity and its inhibition by CBE using the substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[6][7] GBA cleaves 4-MUG to produce the highly fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

I. Materials and Reagents
  • Recombinant human GBA or cell/tissue lysates

  • This compound (CBE)

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)

  • 4-methylumbelliferone (4-MU) standard

  • Citric Acid

  • Sodium Phosphate, dibasic (Na₂HPO₄)

  • Sodium Taurocholate

  • Bovine Serum Albumin (BSA)

  • EDTA

  • Glycine

  • DMSO

  • Deionized water (dH₂O)

  • Black, flat-bottom 96-well plates (for fluorescence)[7]

  • Fluorescence plate reader (Ex/Em = 350-365 nm / 445-460 nm)[7][8]

II. Reagent Preparation
  • Citrate-Phosphate Buffer (pH 5.4) :

    • Prepare 0.1 M Citric Acid (19.2 g/L in dH₂O).[6]

    • Prepare 0.2 M Sodium Phosphate dibasic (28.4 g/L in dH₂O).[6]

    • Mix 44.2 mL of 0.1 M Citric Acid with 56.8 mL of 0.2 M Sodium Phosphate. Adjust pH to 5.4 if necessary.[6]

  • Assay Buffer (complete) :

    • To 100 mL of Citrate-Phosphate Buffer (pH 5.4), add:

      • 0.25 g Sodium Taurocholate (final conc. ~0.25%)[7]

      • 1.0 g BSA (final conc. ~1%)[7]

      • 200 µL of 0.5 M EDTA (final conc. 1 mM)[7]

    • Mix until dissolved and store at 4°C.

  • Stop Buffer (0.5 M Glycine, pH 10.7) :

    • Dissolve 37.5 g of Glycine in ~400 mL of dH₂O.[7]

    • Adjust pH to 10.7 with NaOH.

    • Bring the final volume to 500 mL with dH₂O. Store at room temperature.[7]

  • CBE Stock Solution (25 mM) :

    • Dissolve 5 mg of CBE in 1.23 mL of DMSO.[6][7]

    • Aliquot and store at -20°C. Prepare working dilutions in Assay Buffer just before use.

  • 4-MUG Substrate (5 mM) :

    • Dissolve 4.2 mg of 4-MUG in 2.5 mL of Assay Buffer.[6]

    • This may require gentle warming or sonication. Protect from light. Prepare fresh for each assay. [6][7]

  • 4-MU Calibrator Stock (10 mM) :

    • Dissolve 17.6 mg of 4-MU in 10 mL of Stop Buffer.[6]

    • Aliquot and store at -20°C, protected from light.

III. Assay Procedure

GBA_Assay_Workflow Experimental Workflow for GBA Inhibition Assay A 1. Prepare Reagents (Buffers, CBE, 4-MUG) B 2. Prepare CBE Dilutions (in Assay Buffer) A->B D 4. Add CBE Dilutions (or vehicle control) B->D C 3. Add GBA Enzyme to 96-well plate C->D E 5. Pre-incubate GBA with CBE (e.g., 30 min at 37°C) D->E Mix gently F 6. Initiate Reaction (Add 4-MUG Substrate) E->F G 7. Incubate (e.g., 60 min at 37°C) F->G Protect from light H 8. Stop Reaction (Add Stop Buffer) G->H I 9. Measure Fluorescence (Ex/Em = 360/445 nm) H->I J 10. Data Analysis (Calculate % Inhibition, IC₅₀) I->J

Caption: Step-by-step workflow for the CBE GBA inhibition assay.

  • Prepare 4-MU Standard Curve :

    • Prepare serial dilutions of the 10 mM 4-MU stock in Stop Buffer to generate a standard curve (e.g., 0 to 20 µM).[7]

    • Add 100 µL of each standard dilution to wells of the 96-well plate in duplicate.

  • Enzyme Inhibition Reaction :

    • Add 25 µL of Assay Buffer to all experimental wells.

    • Add 10 µL of GBA enzyme solution (recombinant protein or lysate diluted in Assay Buffer) to each well.

    • Add 15 µL of CBE working solution at various concentrations (or vehicle, e.g., Assay Buffer with DMSO, for 100% activity control). Also include a "no enzyme" blank.

    • The total volume is now 50 µL. Mix gently by shaking the plate.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 30 or 180 minutes) to allow for irreversible inhibition.[1]

  • Enzymatic Reaction :

    • Initiate the reaction by adding 50 µL of the 5 mM 4-MUG substrate solution to all wells.[7]

    • Mix gently and incubate at 37°C for 30-60 minutes. The incubation time should be within the linear range of the reaction, which should be determined empirically. Protect the plate from light.[7]

  • Stop Reaction and Read Fluorescence :

    • Stop the reaction by adding 100 µL of Stop Buffer to each well.[7][8]

    • Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~445 nm.[7]

IV. Data Analysis
  • Subtract the average fluorescence of the "no enzyme" blank from all other readings.

  • Use the 4-MU standard curve to convert the fluorescence units (RFU) of the samples into the amount of product formed (e.g., pmol of 4-MU).[7]

  • Calculate the GBA activity, often expressed as pmol of 4-MU produced per minute per mg of protein.[7]

  • Determine the percent inhibition for each CBE concentration relative to the vehicle control (0% inhibition).

  • Plot the percent inhibition versus the logarithm of the CBE concentration and fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value.

Key Considerations and Best Practices

  • Time-Dependent Inhibition : The inhibitory effect of CBE is time-dependent. It is crucial to maintain consistent pre-incubation times across all experiments when comparing IC₅₀ values.[1][5]

  • Selectivity : While CBE is a potent GBA inhibitor, it can inhibit other glycosidases like GBA2 at higher concentrations.[1][5] For studies requiring absolute specificity to lysosomal GBA, it is important to use CBE concentrations that are selective for GBA over GBA2 (e.g., in the low micromolar range for cellular assays).[1]

  • Controls : Always include proper controls:

    • No Inhibitor (Vehicle Control) : Represents 100% enzyme activity.

    • No Enzyme Control : To measure background fluorescence from the substrate.

    • No Substrate Control : To check for fluorescence from the enzyme preparation or test compounds.

  • Linearity : Ensure the enzymatic reaction is in the linear range with respect to time and enzyme concentration. This is essential for accurate activity measurements.[9]

  • pH and Detergents : GBA activity is highly sensitive to pH and the presence of detergents. The acidic assay buffer (pH 5.2-5.4) helps to selectively measure lysosomal GBA activity, as non-lysosomal GBA2 is less active at low pH.[6][9] Sodium taurocholate is a commonly used bile salt that helps maintain the enzyme in an active conformation.[9][10]

References

Application of Conduritol B Epoxide in activity-based protein profiling.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Conduritol B Epoxide (CBE) is a potent, irreversible, mechanism-based inhibitor of β-glucosidases, most notably human glucocerebrosidase (GBA).[1][2][3][4] This property has led to its widespread use in creating cellular and animal models of Gaucher disease, a lysosomal storage disorder caused by GBA deficiency, and for studying the link between GBA mutations and Parkinson's disease.[1][2][3][4] Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes active site-directed chemical probes to assess the functional state of enzymes in complex biological systems.[5][6] The application of CBE in a competitive ABPP format allows for the precise determination of its target engagement, selectivity, and the identification of potential off-targets.[1][2]

This document provides detailed application notes and protocols for the use of this compound in activity-based protein profiling experiments, aimed at researchers, scientists, and professionals in drug development.

Principle of Competitive Activity-Based Protein Profiling with CBE

Competitive ABPP with CBE is employed to determine the in vivo and in vitro target occupancy of this inhibitor. The fundamental principle involves the pre-incubation of a biological sample (e.g., cell lysates, tissues, or whole organisms) with CBE. This allows CBE to covalently bind to the active site of its target enzymes, primarily GBA. Subsequently, a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes (e.g., retaining β-glucosidases) is introduced. This ABP is typically tagged with a reporter group, such as a fluorophore or biotin, for detection and quantification.

The extent to which the ABP can label its targets is inversely proportional to the occupancy by CBE. If CBE has bound to the active site of an enzyme, the ABP will be unable to bind. This reduction in ABP labeling, often visualized and quantified by techniques like SDS-PAGE and fluorescence scanning, serves as a direct measure of CBE's engagement with its target proteins. By using varying concentrations of CBE, one can determine its potency (e.g., IC50) for specific enzymes within a complex proteome.[1][2]

Key Reagents and Equipment

  • This compound (CBE): A selective and irreversible inhibitor of β-glucosidases.[7]

  • Activity-Based Probes (ABPs): Fluorescently-tagged probes for retaining β-glucosidases are required. Examples include cyclophellitol-epoxide or cyclophellitol-aziridine probes conjugated to fluorophores like BODIPY or Cy5.[1][8][9]

  • Cell Lines or Animal Models: Human cell lines (e.g., fibroblasts, HEK293T) or animal models (e.g., zebrafish, mice) are used for in vivo studies.[1][2]

  • Standard Laboratory Equipment: Includes equipment for cell culture, protein extraction, SDS-PAGE, fluorescence gel scanning, and western blotting.

Experimental Protocols

Protocol 1: In Vitro Competitive ABPP in Cell Lysates

This protocol details the assessment of CBE's inhibitory activity on target enzymes in a cell lysate.

1. Preparation of Cell Lysates:

  • Culture human fibroblasts or other suitable cells to confluence.
  • Harvest cells and wash with ice-cold PBS.
  • Lyse the cells in an appropriate lysis buffer (e.g., potassium phosphate buffer) on ice.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome.
  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

2. Competitive Inhibition with CBE:

  • Dilute the cell lysate to a final protein concentration of 0.5-1.0 mg/mL in the lysis buffer.
  • Prepare a serial dilution of CBE in a suitable solvent (e.g., DMSO).
  • Pre-incubate aliquots of the cell lysate with varying concentrations of CBE (or vehicle control) for a defined period (e.g., 30 minutes) at 37°C.

3. Labeling with Activity-Based Probe:

  • Following the pre-incubation with CBE, add a fluorescently-tagged ABP (e.g., a final concentration of 50-500 nM) to each lysate sample.
  • Incubate for a specific time (e.g., 30-60 minutes) at 37°C to allow the ABP to label the remaining active enzymes.

4. Analysis of Protein Labeling:

  • Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
  • Separate the proteins by SDS-PAGE.
  • Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
  • Quantify the fluorescence intensity of the bands corresponding to the target enzymes (e.g., GBA, GBA2).
  • Plot the remaining ABP labeling as a function of CBE concentration to determine the IC50 value.

Protocol 2: In Vivo Target Engagement in Cultured Cells

This protocol describes how to assess the target engagement of CBE in living cells.

1. Treatment of Cells with CBE:

  • Plate cells and grow to confluence.
  • Treat the cells with varying concentrations of CBE (or vehicle control) in the cell culture medium. The treatment duration can vary (e.g., 2, 24, or 72 hours).[1]

2. Cell Lysis and Protein Extraction:

  • After treatment, wash the cells with PBS and harvest them.
  • Prepare cell lysates as described in Protocol 1.

3. ABP Labeling and Analysis:

  • Incubate the lysates from the CBE-treated cells with a fluorescently-tagged ABP.
  • Analyze the protein labeling by SDS-PAGE and fluorescence scanning as described in Protocol 1. The reduction in fluorescence compared to the vehicle-treated control indicates the in vivo target engagement of CBE.

Protocol 3: Enzymatic Activity Assay

This protocol can be run in parallel with the ABPP experiments to validate the inhibition of enzyme activity.

1. Sample Preparation:

  • Use the same cell lysates prepared for the ABPP experiments (from either in vitro or in vivo inhibition with CBE).

2. Enzymatic Reaction:

  • To each lysate sample, add a fluorogenic substrate specific for the enzyme of interest (e.g., 4-methylumbelliferyl-β-D-glucopyranoside for β-glucosidases).
  • Incubate the reaction at 37°C for a defined period.

3. Measurement of Activity:

  • Stop the reaction by adding a stop buffer (e.g., 1 M NaOH-glycine, pH 10.3).
  • Measure the fluorescence of the liberated fluorophore (e.g., 4-methylumbelliferone) using a fluorimeter.
  • Calculate the residual enzyme activity relative to the vehicle-treated control.

Quantitative Data Summary

The following tables summarize the reported IC50 values for this compound against various glycosidases, as determined by competitive ABPP and enzymatic assays.

Table 1: Apparent IC50 Values of CBE in Cultured Human Fibroblasts (24h in vivo treatment) [1]

EnzymeCompetitive ABPP IC50 (µM)Enzymatic Assay IC50 (µM)
GBA0.81.2
GBA22100>10000
GAA>10000>10000
GANAB>10000>10000
GUSB>10000>10000

Table 2: Apparent IC50 Values of CBE in Zebrafish Larvae (5-day in vivo treatment) [1]

EnzymeCompetitive ABPP IC50 (µM)Enzymatic Assay IC50 (µM)
GBA1.62.1
GBA2160170
GAA200160
GANAB>1000>1000
GUSB>1000>1000

Visualizations

The following diagrams illustrate the key workflows and mechanisms described in these application notes.

GBA_Inhibition_Pathway cluster_enzyme Glucocerebrosidase (GBA) Active Site cluster_inhibitor Inhibitor cluster_result Result GBA_active GBA (Active) CatalyticNucleophile Glu340 (Nucleophile) GBA_inactive GBA (Inactive) CovalentAdduct Covalent CBE-GBA Adduct CBE This compound (CBE) CBE->GBA_active Binds to active site CBE->CatalyticNucleophile Epoxide ring opening and covalent bond formation CovalentAdduct->GBA_inactive Leads to Competitive_ABPP_Workflow cluster_step1 Step 1: Inhibition cluster_step2 Step 2: Labeling cluster_step3 Step 3: Analysis cluster_step4 Step 4: Result BiologicalSample Biological Sample (e.g., Cell Lysate) InhibitedSample Sample with Inhibited Enzymes BiologicalSample->InhibitedSample Pre-incubate with CBE CBE This compound (CBE) LabeledSample Labeled Active Enzymes InhibitedSample->LabeledSample Incubate with ABP ABP Fluorescent Activity-Based Probe (ABP) SDSPAGE SDS-PAGE LabeledSample->SDSPAGE GelScan Fluorescence Gel Scan SDSPAGE->GelScan Quantification Quantification of Fluorescence GelScan->Quantification IC50 IC50 Determination Quantification->IC50

References

Application Notes and Protocols: Preparing and Using Conduritol B Epoxide (CBE) Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conduritol B Epoxide (CBE) is a potent, irreversible inhibitor of the lysosomal enzyme acid β-glucosidase, also known as glucocerebrosidase (GCase or GBA)[1][2]. This inhibition is mechanism-based, where CBE covalently binds to the active site of the enzyme[3]. By blocking the activity of GCase, CBE prevents the hydrolysis of glucosylceramide to glucose and ceramide. This leads to the accumulation of glucosylceramide within lysosomes, a hallmark of Gaucher disease. Consequently, CBE is widely used in research to generate reliable in vitro and in vivo models of this lysosomal storage disorder, facilitating studies on disease pathology and the development of novel therapeutic strategies[2][4].

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReferences
Synonyms CBE, 1,2-anhydro-myo-inositol[1][5][6]
CAS Number 6090-95-5[5]
Molecular Formula C₆H₁₀O₅[5][7]
Molecular Weight 162.14 g/mol [5][7]
Form Crystalline solid / Powder[4][6]
Purity ≥95% - >98%[4][6][7]
IC₅₀ (for β-glucosidase) 1 - 9.49 μM[1][2][7]
Kᵢ (for GBA) 53 μM[2]

Protocols for Stock Solution Preparation

Proper preparation and storage of CBE stock solutions are critical for experimental success. CBE is soluble in water and various organic solvents[4][5][7]. The choice of solvent depends on the experimental system and the desired final concentration.

Protocol 1: High-Concentration Stock in Organic Solvent (Recommended)

This protocol is ideal for preparing a concentrated stock that can be stored for extended periods and diluted into aqueous media for experiments. DMSO is the preferred solvent due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.

Materials:

  • This compound (CBE) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Inert gas (e.g., Argon or Nitrogen) - Optional but recommended

Procedure:

  • Weighing: Carefully weigh the desired amount of CBE powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. For example, to prepare a 100 mM stock solution (16.21 mg/mL), dissolve 10 mg of CBE in 616.9 µL of DMSO. CBE is soluble in DMSO up to at least 25 mg/mL[1][6].

  • Solubilization: Vortex the solution thoroughly. If needed, sonication or gentle warming to 37°C can aid dissolution[8][9]. Ensure the solution is clear.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

    • At -20°C, the stock solution is stable for at least 1 month[8][10].

    • At -80°C, the stock solution is stable for at least 6 months[8][10].

Protocol 2: Aqueous Stock Solution in PBS or Water

This protocol is suitable for experiments where organic solvents must be avoided. Aqueous solutions should be prepared fresh and are not recommended for long-term storage[6].

Materials:

  • This compound (CBE) powder

  • Sterile Phosphate-Buffered Saline (PBS, pH 7.2) or sterile water

  • Sterile, conical-bottom polypropylene tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: Carefully weigh the desired amount of CBE powder.

  • Dissolution: Add the appropriate volume of sterile PBS (pH 7.2) or water. The solubility in water is high (≥20 mg/mL) and approximately 10 mg/mL in PBS (pH 7.2)[1][4][6].

  • Solubilization: Vortex thoroughly until the solid is completely dissolved.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter[10].

  • Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day[6].

Experimental Protocol: Induction of a Cellular Gaucher Model

This protocol describes the use of CBE to create an in vitro model of Gaucher disease by inhibiting GCase activity in a cultured cell line.

Materials:

  • Cultured cells (e.g., SH-SY5Y, fibroblasts, or macrophages)

  • Complete cell culture medium

  • CBE stock solution (e.g., 100 mM in DMSO)

  • Cell lysis buffer (e.g., 1% Triton X-100, 1% sodium taurocholate)[8][10]

  • GCase activity assay reagents

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Preparation of Working Solution: Dilute the high-concentration CBE stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentration (e.g., 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment: Remove the existing medium from the cells and replace it with the CBE-containing medium. Include a vehicle control group treated with the same final concentration of DMSO.

  • Incubation: Incubate the cells for a period sufficient to achieve significant GCase inhibition (e.g., 24-72 hours).

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer[8][10].

  • GCase Activity Assay: Determine the GCase activity in the cell lysates fluorometrically using a substrate like 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-β-Glc)[8][10]. Protein concentration should be determined using a standard method like the BCA assay to normalize the enzyme activity[8][10].

Quantitative Data Summary

The following table summarizes typical concentrations and conditions for CBE use reported in the literature.

ApplicationOrganism/Cell TypeCBE ConcentrationIncubation/Treatment TimeObserved Effect
In Vitro GCase Inhibition Murine Peritoneal Macrophages50-100 µM24 hoursSignificant inhibition of β-glucosidase and accumulation of glucocerebroside[1].
In Vitro GCase Inhibition N2a cellsNot specifiedNot specifiedIncreased baseline calcium levels and decreased glucosylceramide (GC) levels after treatment with a separate compound[9].
In Vivo Gaucher Model Mice (various strains)100 mg/kg/day (i.p.)6 - 36 daily doses>90% inhibition of β-glucosidase in various tissues (except brain) within 1-2 hours[8][9][10][11]. Long-term treatment can induce α-synuclein accumulation[9][10].
Enzyme Kinetics Purified Human GCaseVaries (µM range)N/AKi = 53 µM; IC₅₀ = 4.28 - 9.49 µM[2][3].

Mechanism of Action

CBE acts as a mechanism-based irreversible inhibitor of glucocerebrosidase (GBA). It mimics the natural substrate, glucosylceramide, and binds to the enzyme's active site. A catalytic residue in the active site attacks the epoxide ring, leading to the formation of a stable, covalent bond between the enzyme and the inhibitor. This covalent modification permanently inactivates the enzyme, resulting in the pathological accumulation of the substrate, glucosylceramide, within the lysosome.

CBE_Mechanism cluster_lysosome Lysosome GBA GBA (Glucocerebrosidase) (Active Enzyme) Products Glucose + Ceramide GBA->Products Catalyzes hydrolysis CBE This compound (Inhibitor) GBA_inactive Covalently Modified GBA (Inactive Enzyme) GlcCer Glucosylceramide (Substrate) GlcCer->GBA Binds to active site Accumulation Glucosylceramide Accumulation (Gaucher Cell Phenotype) GlcCer->Accumulation Accumulates due to GBA inhibition CBE->GBA Irreversibly binds & covalently modifies

Caption: Mechanism of irreversible inhibition of GBA by this compound.

References

Application Notes and Protocols for Fluorometric Assay of GCase Activity using Conduritol B Epoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the activity of lysosomal glucocerebrosidase (GCase) using a fluorometric assay with Conduritol B Epoxide (CBE) as a specific inhibitor. This assay is crucial for studying Gaucher disease, Parkinson's disease, and for screening potential therapeutic agents.[1][2][3][4]

Introduction

Glucocerebrosidase (GCase) is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[2][5] A deficiency in GCase activity leads to the accumulation of its substrate, causing Gaucher disease, and is a significant genetic risk factor for Parkinson's disease.[2][3] This fluorometric assay provides a sensitive and reliable method to measure GCase activity in various biological samples, such as cell lysates and tissue homogenates.[6][7]

The assay utilizes the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which is cleaved by GCase to produce the highly fluorescent product 4-methylumbelliferone (4-MU).[6][8][9][10] To ensure the specificity of the measurement to lysosomal GCase, this compound (CBE), an irreversible inhibitor of GCase, is used to determine the background fluorescence from non-specific enzyme activities.[1][6][11] The GCase-specific activity is then calculated by subtracting the fluorescence in the presence of CBE from the total fluorescence.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog No.Storage Temperature
4-Methylumbelliferyl β-D-glucopyranoside (4-MUG)Sigma-AldrichM3633-20°C
This compound (CBE)Santa Cruz Bio.sc-201453-20°C
4-Methylumbelliferone (4-MU)Sigma-AldrichM1381Room Temperature
Citric AcidSigma-AldrichC0759Room Temperature
Sodium Phosphate, DibasicSigma-AldrichS7907Room Temperature
Sodium TaurocholateSigma-AldrichT0875Room Temperature
Bovine Serum Albumin (BSA)Sigma-AldrichA79064°C
EDTASigma-AldrichE6758Room Temperature
GlycineSigma-AldrichG7126Room Temperature
DMSOSigma-AldrichD8418Room Temperature
Black, flat-bottom 96-well platesGreiner655076Room Temperature
Buffer Preparation
BufferComposition
Citrate-Phosphate Buffer (pH 5.4) Mix 44.2 mL of 0.1M Citric Acid with 56.8 mL of 0.2M Sodium Phosphate Dibasic to make 100 mL.[9]
Assay Buffer To 500 mL of Citrate-Phosphate Buffer, add 1.25 g Sodium Taurocholate, 5 g BSA, and 1 mL of 0.5M EDTA.[9]
Stop Buffer Dissolve 37.5 g of Glycine in 400 mL of dH₂O, adjust pH to 10.7 with NaOH, and bring the final volume to 500 mL.[9]
Solution Preparation
SolutionPreparation
10mM 4-MUG Stock Solution Dissolve 5 mg in DMSO to a final concentration of 5 mM. Prepare fresh before each use and protect from light.[10]
25mM CBE Stock Solution Dissolve 5 mg of CBE in 1.23 mL of DMSO. Aliquot and store at -20°C.[10]
10mM 4-MU Calibrator Stock Dissolve 17.6 mg of 4-MU in 10 mL of Stop Buffer. Aliquot and store at -20°C, protected from light.[9]

Experimental Workflow

GCase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_samples Prepare Samples (Cell Lysates/ Tissue Homogenates) setup_plate Pipette Samples into 96-well Plate prep_samples->setup_plate prep_reagents Prepare Reagents (4-MUG, CBE, Buffers) add_cbe Add CBE or DMSO (Vehicle Control) prep_reagents->add_cbe add_4mug Add 4-MUG Substrate prep_reagents->add_4mug setup_plate->add_cbe pre_incubate Pre-incubate add_cbe->pre_incubate pre_incubate->add_4mug incubate Incubate at 37°C add_4mug->incubate stop_reaction Add Stop Buffer incubate->stop_reaction read_fluorescence Measure Fluorescence (Ex: 350 nm, Em: 460 nm) stop_reaction->read_fluorescence std_curve Generate 4-MU Standard Curve read_fluorescence->std_curve calc_activity Calculate GCase Activity (pmol/mg/min) std_curve->calc_activity

Caption: Experimental workflow for the fluorometric GCase activity assay.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare cell or tissue lysates in a suitable lysis buffer.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Assay Plate Setup:

    • In a black, flat-bottom 96-well plate, add your sample lysate to duplicate wells. A typical volume is 20-50 µL.

    • For each sample, prepare a parallel set of wells that will be treated with CBE.

    • Prepare blank wells containing only lysis buffer.

    • Adjust the volume in all wells to 80 µL with Assay Buffer.[10]

  • CBE Inhibition:

    • To the designated wells, add 1.2 µL of 25mM CBE stock solution to achieve a final concentration that effectively inhibits GCase.

    • To the control wells (total activity), add 1.2 µL of DMSO.[10]

    • Mix gently and pre-incubate the plate at 37°C for 15-30 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of freshly prepared 5mM 4-MUG solution to all wells.

    • Cover the plate and incubate at 37°C for 1 hour, protected from light.[9][10]

  • Stopping the Reaction:

    • After incubation, stop the reaction by adding 100 µL of Stop Buffer to each well.[10]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 350 nm and an emission wavelength of 460 nm.[10]

  • 4-MU Standard Curve:

    • Prepare a serial dilution of the 10mM 4-MU stock solution in Stop Buffer to generate a standard curve (e.g., 0 to 20 µM).

    • Add 200 µL of each standard to separate wells of the 96-well plate.

    • Measure the fluorescence of the standards along with the samples.

Data Analysis
  • Plot the fluorescence intensity of the 4-MU standards against their known concentrations to generate a standard curve.

  • Determine the linear equation of the standard curve (y = mx + c), where y is the fluorescence intensity and x is the concentration of 4-MU.

  • Use the equation to calculate the amount of 4-MU (in pmol) produced in each sample well.

  • Subtract the average amount of 4-MU produced in the CBE-treated wells from the average amount produced in the DMSO-treated wells to determine the GCase-specific activity.

  • Normalize the GCase activity to the amount of protein in each sample and the incubation time. The final activity is typically expressed as pmol of 4-MU/mg of protein/minute.[10][12]

Mechanism of GCase Inhibition by this compound

This compound (CBE) is a mechanism-based, irreversible inhibitor of GCase.[1][2][11] It acts as a suicide substrate, mimicking the natural substrate of the enzyme. The epoxide ring of CBE is attacked by the catalytic nucleophile in the active site of GCase, leading to the formation of a stable covalent bond.[11] This covalent modification permanently inactivates the enzyme.

GCase_Inhibition GCase GCase Active Site (with catalytic nucleophile) Intermediate Covalent Enzyme-Inhibitor Intermediate GCase->Intermediate Nucleophilic attack by catalytic residue CBE This compound (CBE) CBE->Intermediate Inactive_GCase Inactive GCase Intermediate->Inactive_GCase Stable covalent bond formation

References

Application Notes and Protocols: Utilizing Conduritol B Epoxide for the Study of Lysosomal Storage Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lysosomal Storage Disorders and the Role of Conduritol B Epoxide

Lysosomal storage disorders (LSDs) are a group of over 50 rare inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes. This accumulation results from a deficiency in the activity of specific lysosomal enzymes. Gaucher disease, the most common LSD, is caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[1][2][3][4][5] This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, leading to a range of clinical manifestations including hepatosplenomegaly, skeletal abnormalities, and, in some forms, severe neurological impairment.[6]

This compound (CBE) is a potent, irreversible, mechanism-based inhibitor of GCase.[2][3][4][5][7] It acts as a suicide inhibitor by forming a stable covalent bond with the catalytic nucleophile of the enzyme.[2][8] This specific inhibition of GCase makes CBE an invaluable tool for researchers, allowing for the development of pharmacological models of Gaucher disease in both cell culture and animal systems.[2][6][9] These models are instrumental in studying the pathophysiology of the disease, identifying potential therapeutic targets, and screening novel drug candidates.

Mechanism of Action of this compound

CBE is an active-site-directed inhibitor that mimics the structure of the glucose moiety of glucosylceramide.[8] Upon entering the active site of GCase, the epoxide ring of CBE is attacked by the catalytic nucleophilic glutamate residue, leading to the formation of a stable ester linkage. This covalent modification permanently inactivates the enzyme. While highly selective for GCase at lower concentrations, it's important to note that at significantly higher concentrations, CBE can exhibit off-target effects by inhibiting other glycosidases, such as the non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase.[3][4][5]

Diagram: Mechanism of GCase Inhibition by CBE

GCase_Inhibition cluster_0 Lysosome cluster_1 CBE Action cluster_2 Pathological Consequence GCase Active GCase Ceramide Ceramide GCase->Ceramide Hydrolyzes Glucose Glucose GCase->Glucose Hydrolyzes Inactive_GCase Inactive GCase (Covalently Modified) GCase->Inactive_GCase GlcCer Glucosylceramide GlcCer->GCase Binds to active site CBE This compound CBE->GCase Irreversible inhibition Accumulation Glucosylceramide Accumulation Inactive_GCase->Accumulation Leads to

Caption: Mechanism of GCase inhibition by CBE leading to substrate accumulation.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the use of this compound in lysosomal storage disorder research.

Parameter Value Enzyme/System Reference
IC50 9 µMβ-glucosidase[10][11]
IC50 (GBA) 0.063 µMHuman GBA in Hek293T cells (24h incubation)[2]
IC50 (GBA2) 0.154 µMHuman GBA2 in Hek293T cells (24h incubation)[2]

Table 1: In Vitro Inhibition Constants for this compound.

Model System CBE Concentration/Dose Treatment Duration Observed Effects Reference
Murine Peritoneal MacrophagesNot specified6, 15, and 24 days5-fold increase in glucocerebroside accumulation over 24 days.[9]
Human FibroblastsVarious (0.1-10 µM)24 hoursDose-dependent inhibition of GBA and GBA2.[2]
Newborn Swiss Mice100 mg/kg/day (subcutaneous)28 daysFormation of inclusion bodies in CNS neurons similar to Gaucher bodies.[12][13]
C57Bl/6 MiceNot specified (intraperitoneal)9 consecutive daysStrong astrocytosis and activated microglia.[1]
4L Mice100 mg/kg/day (intraperitoneal)24 or 36 days (starting postnatal day 15)Hind limb paralysis and α-synuclein accumulation.[14][15]

Table 2: In Vitro and In Vivo Effects of this compound Treatment.

Experimental Protocols

Protocol 1: Induction of a Gaucher-like Phenotype in Cultured Macrophages

This protocol describes the induction of a cellular model of Gaucher disease by treating murine peritoneal macrophages with CBE.

Materials:

  • Murine peritoneal macrophages

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • This compound (CBE) stock solution (dissolved in a suitable solvent like water or DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Reagents for GCase activity assay (e.g., 4-methylumbelliferyl-β-D-glucopyranoside)

  • Reagents for protein quantification (e.g., BCA assay kit)

  • Reagents for lipid extraction and analysis (e.g., thin-layer chromatography or mass spectrometry)

Procedure:

  • Cell Culture: Plate murine peritoneal macrophages at a desired density in a multi-well plate and culture overnight to allow for adherence.

  • CBE Treatment: Prepare working concentrations of CBE in complete cell culture medium. Remove the old medium from the cells and add the CBE-containing medium. A dose-response experiment is recommended to determine the optimal concentration for significant GCase inhibition without inducing cytotoxicity.

  • Incubation: Incubate the cells with CBE for the desired duration (e.g., 6, 15, or 24 days).[9] Replace the medium with fresh CBE-containing medium every 2-3 days.

  • Cell Lysis: After the treatment period, wash the cells twice with ice-cold PBS and lyse them using a suitable lysis buffer.

  • GCase Activity Assay: Determine the GCase activity in the cell lysates using a fluorogenic substrate like 4-methylumbelliferyl-β-D-glucopyranoside.[11][14][15] Measure the fluorescence of the product (4-methylumbelliferone) at an excitation of ~365 nm and an emission of ~440 nm.[16] Normalize the activity to the total protein concentration of the lysate.

  • Glucosylceramide Accumulation Analysis: For lipid analysis, extract total lipids from the cell pellet. Analyze the accumulation of glucosylceramide using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Compare the GCase activity and glucosylceramide levels in CBE-treated cells to untreated control cells.

Diagram: In Vitro CBE Experimental Workflow

in_vitro_workflow cluster_analysis Downstream Analysis start Start: Culture Macrophages treat Treat with this compound start->treat incubate Incubate for desired duration (e.g., 6-24 days) treat->incubate harvest Harvest Cells incubate->harvest lysis Cell Lysis harvest->lysis gcase_assay GCase Activity Assay lysis->gcase_assay lipid_analysis Lipid Analysis (GlcCer) lysis->lipid_analysis in_vivo_workflow cluster_analysis Analysis start Start: Acclimatize Mice cbe_admin Daily CBE Administration (e.g., 100 mg/kg, i.p.) start->cbe_admin monitoring Monitor Animal Health cbe_admin->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia histology Histology/Immunohistochemistry (GFAP, CD11b) euthanasia->histology biochemistry Biochemical Analysis (GCase activity, GlcCer levels) euthanasia->biochemistry

References

Application Notes and Protocols for Monitoring Conduritol B Epoxide (CBE) Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Conduritol B Epoxide (CBE) is a potent, irreversible, mechanism-based inhibitor of the lysosomal enzyme glucocerebrosidase (GBA), also known as glucosylceramidase (GCase).[1][2] Deficiency of GBA is the underlying cause of Gaucher disease (GD), a lysosomal storage disorder characterized by the accumulation of its substrate, glucosylceramide (GlcCer).[1][3] CBE is widely used to generate cellular and animal models of GD to study its pathophysiology and evaluate potential therapeutic strategies.[1][2][4]

Monitoring the in vivo efficacy of CBE is critical to ensure target engagement, understand the dose-dependent biological consequences, and characterize potential off-target effects.[1][2] These application notes provide detailed protocols for researchers to assess the pharmacodynamic effects of CBE administration in animal models by measuring direct enzyme inhibition, downstream biomarker modulation, and overall lysosomal health.

Section 1: Direct Target Engagement and Off-Target Effects

Application Note: The primary mechanism of CBE is the covalent inactivation of GBA.[1][5] Therefore, the most direct measure of its efficacy is the quantification of residual GBA activity in tissues of interest. Furthermore, at higher concentrations, CBE can inhibit other glycosidases, such as the non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase.[1][2][4] It is crucial to assess the selectivity of inhibition. Activity-Based Protein Profiling (ABPP) is a powerful technique to visualize active enzyme forms and determine the degree of target occupancy by an inhibitor in vivo.[1][4]

Signaling Pathway: CBE Inhibition of Glucocerebrosidase

cluster_lysosome Lysosome GlcCer Glucosylceramide (Substrate) GBA GBA (Glucocerebrosidase) Active Enzyme GlcCer->GBA Hydrolysis Accumulation Substrate Accumulation (GlcCer, Lyso-Gb1) GlcCer->Accumulation Products Glucose + Ceramide GBA->Products Inhibited_GBA Inactive GBA-CBE Complex CBE This compound (CBE) CBE->GBA Irreversible Inhibition

Caption: CBE irreversibly inhibits GBA, preventing GlcCer hydrolysis and causing substrate accumulation.

Protocol 1: Ex Vivo Glucosylceramidase (GCase) Activity Assay

This protocol measures the residual GBA activity in tissue homogenates from CBE-treated animals using a fluorogenic substrate.

Materials:

  • Tissues (e.g., liver, spleen, brain) from control and CBE-treated animals

  • Homogenization Buffer (e.g., 0.25 M sucrose, 1 mM EDTA, pH 5.5)

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

  • Assay Buffer (e.g., 0.1 M citrate/phosphate buffer, pH 5.2, with 0.2% taurocholate)

  • Stop Solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

  • Fluorometric plate reader (Ex: 360-365 nm, Em: 445-450 nm)

  • Protein quantification assay kit (e.g., BCA)

Methodology:

  • Tissue Homogenization:

    • Harvest tissues immediately post-euthanasia and place them on ice.

    • Weigh a small piece of tissue (~50-100 mg) and homogenize in 10 volumes of ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Collect the supernatant and determine the protein concentration.

  • Enzyme Reaction:

    • In a 96-well black plate, add 10-20 µg of protein homogenate per well.

    • Add Assay Buffer to a final volume of 50 µL.

    • Initiate the reaction by adding 50 µL of pre-warmed 4-MUG substrate solution (final concentration ~2-5 mM).

    • Include substrate-free wells as a background control.

  • Incubation and Termination:

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 100 µL of Stop Solution.

  • Data Acquisition and Analysis:

    • Read the fluorescence on a plate reader.

    • Subtract the background fluorescence and normalize the signal to the protein concentration.

    • Calculate GBA activity as pmol of 4-MU released/hour/mg of protein.

    • Compare the activity in CBE-treated samples to vehicle-treated controls to determine the percentage of inhibition.

Protocol 2: In Vivo Activity-Based Protein Profiling (ABPP)

This protocol assesses target engagement and selectivity of CBE in vivo.[1][2][4]

Materials:

  • Control and CBE-treated animals

  • Tissues of interest (e.g., brain, liver)

  • Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • Fluorescent activity-based probe (ABP) specific for GBA (e.g., a cyclophellitol-based probe)

  • SDS-PAGE gels and Western blotting equipment

  • In-gel fluorescence scanner

Methodology:

  • Animal Dosing and Tissue Collection:

    • Administer CBE or vehicle to animals according to the experimental design.[6]

    • At the desired time point, euthanize animals and harvest tissues.

  • Lysate Preparation:

    • Homogenize tissues in ice-cold Lysis Buffer.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Probe Labeling:

    • Incubate 50 µg of protein lysate with the fluorescent ABP (e.g., at 1 µM final concentration) for 30 minutes at 37°C.

  • Analysis:

    • Denature the labeled lysates by adding SDS-PAGE loading buffer and boiling.

    • Separate proteins on an SDS-PAGE gel.

    • Visualize the labeled enzymes directly using an in-gel fluorescence scanner. The GBA band will appear at ~58-66 kDa and GBA2 at ~110 kDa.[1]

  • Interpretation:

    • A significant reduction in the fluorescent signal in the GBA band from CBE-treated animals compared to controls indicates successful target engagement.

    • The presence or absence of signal reduction in other bands (e.g., GBA2) reveals the selectivity of CBE at the administered dose.

Section 2: Downstream Biomarker Analysis

Application Note: GBA inhibition by CBE leads to the accumulation of its substrates, providing a robust downstream measure of efficacy. Glucosylsphingosine (Lyso-Gb1) is considered the most sensitive and specific biomarker for Gaucher disease and is highly responsive to changes in GBA activity.[7][8][9] Its quantification in plasma or dried blood spots is a reliable method for monitoring the biological impact of CBE.

Experimental Workflow for In Vivo Efficacy Monitoring

cluster_analysis Parallel Analysis Streams start Animal Cohort (e.g., Mice) dosing Dosing Regimen (CBE vs. Vehicle) start->dosing collection Sample Collection (Blood, Tissues) dosing->collection analysis1 Target Engagement (Protocol 1 & 2) collection->analysis1 analysis2 Biomarker Analysis (Protocol 3) collection->analysis2 analysis3 Lysosomal Health (Protocol 4) collection->analysis3 endpoint Data Integration & Efficacy Assessment analysis1->endpoint analysis2->endpoint analysis3->endpoint

Caption: A typical workflow for assessing CBE efficacy, from animal dosing to multi-stream analysis.

Protocol 3: Quantification of Lyso-Gb1 by LC-MS/MS

This protocol outlines the measurement of Lyso-Gb1 from plasma samples.

Materials:

  • Plasma from control and CBE-treated animals

  • Internal standard (e.g., deuterated Lyso-Gb1)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • LC-MS/MS system with a suitable column (e.g., C18)

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add the internal standard.

    • Add 200 µL of ice-cold protein precipitation solvent.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject a small volume (e.g., 5-10 µL) onto the LC-MS/MS system.

    • Use a gradient elution to separate Lyso-Gb1 from other lipids.

    • Detect Lyso-Gb1 and the internal standard using Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of Lyso-Gb1.

    • Calculate the concentration of Lyso-Gb1 in the samples by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the standard curve.

    • Compare levels between CBE-treated and control groups. A significant increase in Lyso-Gb1 is expected with effective GBA inhibition.[7]

Data Presentation: Key Biomarkers for CBE Efficacy
BiomarkerExpected Change with CBEPrimary Analysis MethodSample Type
GBA Enzyme Activity ↓↓↓ (Decrease)Fluorometric Assay, ABPPTissue Homogenate, Lysate
Glucosylsphingosine (Lyso-Gb1) ↑↑↑ (Increase)LC-MS/MSPlasma, Dried Blood Spot
Glucosylceramide (GlcCer) ↑↑ (Increase)LC-MS/MSTissue Homogenate, Plasma
Chitotriosidase ↑ (Increase)Fluorometric AssayPlasma

Section 3: Cellular and Lysosomal Health Assessment

Application Note: As GBA is a resident lysosomal enzyme, its functional inhibition can perturb the entire lysosomal system.[10][11] Assessing lysosomal health provides a broader view of the cellular consequences of CBE treatment. Key parameters include lysosomal pH, membrane integrity, and the expression of lysosomal markers.[12]

Protocol 4: Lysosomal pH Measurement

This protocol uses a pH-sensitive fluorescent dye to measure lysosomal acidification in cells isolated from treated animals (e.g., splenocytes, fibroblasts).

Materials:

  • Single-cell suspension from tissues of control and CBE-treated animals

  • LysoSensor™ or LysoTracker™ dye

  • Live cell imaging medium (e.g., HBSS)

  • Flow cytometer or fluorescence microscope

Methodology:

  • Cell Preparation:

    • Prepare a single-cell suspension from the tissue of interest (e.g., by mechanical dissociation of the spleen).

    • Wash cells with PBS and resuspend in live cell imaging medium.

  • Dye Loading:

    • Add the LysoSensor™ or LysoTracker™ dye to the cell suspension at the manufacturer's recommended concentration (typically 50-100 nM).

    • Incubate at 37°C for 30-60 minutes, protected from light.

  • Analysis:

    • Flow Cytometry: Wash the cells to remove excess dye and resuspend in fresh medium. Analyze the fluorescence intensity on a flow cytometer. A decrease in fluorescence may indicate impaired lysosomal acidification.

    • Fluorescence Microscopy: Plate the cells on a glass-bottom dish for imaging. Acquire images and quantify the fluorescence intensity per cell.

  • Interpretation:

    • Compare the mean fluorescence intensity between cells from CBE-treated and control animals. Significant changes can indicate CBE-induced lysosomal dysfunction.

References

Troubleshooting & Optimization

Optimal concentration of Conduritol B Epoxide for cell culture experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Conduritol B Epoxide (CBE) in cell culture experiments. Find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CBE) and what is its primary use in cell culture?

This compound (CBE) is a potent, irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GBA), also known as acid β-glucosidase.[1][2][3][4] Its primary application in cell culture is to create cellular models of Gaucher disease, a lysosomal storage disorder caused by GBA deficiency.[2][5] These models are valuable for studying the pathophysiology of the disease and for screening potential therapeutic agents. Additionally, because mutations in the GBA gene are a significant risk factor for Parkinson's disease, CBE-treated cells are also used to investigate the link between GBA dysfunction and neurodegeneration.[2][5]

Q2: How does CBE inhibit glucocerebrosidase (GBA)?

CBE is a mechanism-based inhibitor that covalently binds to the active site of GBA.[2] Specifically, it forms a stable covalent bond with the catalytic nucleophile, an aspartic acid residue, in the enzyme's active site.[6] This irreversible binding permanently inactivates the enzyme, leading to the accumulation of its substrate, glucosylceramide.

Q3: What are the recommended concentrations of CBE for inhibiting GBA in cell culture?

The optimal concentration of CBE can vary depending on the cell type, experimental duration, and the desired level of GBA inhibition. Below is a summary of concentrations used in various studies:

Cell TypeConcentration RangeIncubation TimeNotesReference
HEK293T cells0.1 µM - 10 mM24 hoursIC50 for GBA was found to be 0.59 µM.[2]
Human FibroblastsNot specified2, 24, or 72 hoursUsed to study the effect on various glycosidases.[5]
Murine Macrophage (J774)Not specifiedNot specifiedUsed to create an in vitro model of Gaucher disease.[7]
Dopaminergic Cell Line (LUHMES)0.5 mM10 and 20 daysStudied the effect on ferroptosis.[8]
Mouse Cerebellar Granule Neurons0.5 mM7 and 14 daysTo evaluate GBA activity.[8]
Human iPSC-derived Dopaminergic Neurons0.5 mM14 and 29 daysTo evaluate GBA activity.[8]
N2a cellsNot specifiedNot specifiedUsed to create a neuronopathic Gaucher disease model.[4][9]

Q4: How should I prepare and store CBE stock solutions?

CBE is soluble in water up to 100 mM and in DMSO up to 100 mM.[3] For long-term storage, it is recommended to store the solid compound at -20°C under desiccating conditions for up to 12 months. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Experimental Protocols

Protocol 1: Preparation of CBE Stock Solution
  • Weighing: Carefully weigh out the desired amount of CBE powder.

  • Dissolving: Dissolve the powder in sterile water or DMSO to a concentration of 10-100 mM. If solubility is an issue, gentle warming or sonication may be used to aid dissolution.[4]

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

Protocol 2: Inhibition of GBA in Cultured Cells
  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow overnight.

  • Treatment: The following day, replace the culture medium with fresh medium containing the desired final concentration of CBE. Ensure thorough mixing.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours to several days) to achieve GBA inhibition.[2][5][8]

  • Harvesting: After incubation, wash the cells with PBS and harvest them for downstream analysis.

Protocol 3: Glucocerebrosidase (GBA) Activity Assay

This protocol is adapted from a fluorometric assay using 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) as a substrate.[10]

  • Cell Lysis: Lyse the harvested cells in a buffer containing 1% sodium taurocholate and 1% Triton X-100.[10]

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method like the BCA assay.[10]

  • Enzyme Reaction: In a 96-well plate, mix the cell lysate with the assay buffer (0.1 M citric-phosphate buffer, pH 5.6, containing 0.25% sodium taurocholate and 0.25% Triton X-100) and the substrate 4-MUG.[10]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with excitation at ~365 nm and emission at ~445 nm.[11]

  • Data Analysis: Calculate the GBA activity and normalize it to the total protein concentration.

Troubleshooting Guide

Issue 1: Incomplete or variable GBA inhibition.

  • Possible Cause:

    • Incorrect CBE concentration: The concentration may be too low for the specific cell type or cell density.

    • Degraded CBE: Improper storage of the CBE stock solution can lead to loss of activity.

    • Short incubation time: The incubation period may not be sufficient for complete irreversible inhibition.

  • Solution:

    • Optimize CBE concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line.

    • Prepare fresh stock solution: Always use freshly prepared or properly stored aliquots of CBE.

    • Increase incubation time: Extend the incubation period and assess GBA activity at different time points.

Issue 2: Off-target effects observed.

  • Possible Cause:

    • High CBE concentration: At higher concentrations, CBE can inhibit other glycosidases, such as the non-lysosomal GBA2 and lysosomal α-glucosidase.[2]

  • Solution:

    • Use the lowest effective concentration: Determine the minimal concentration of CBE that achieves the desired level of GBA inhibition with minimal off-target effects.

    • Verify off-target activity: If off-target effects are suspected, measure the activity of other relevant glycosidases. The IC50 values for CBE against off-target enzymes are significantly higher than for GBA. For example, in HEK293T cells, the IC50 for GBA2 is ~315 µM, while for GBA it is 0.59 µM.[2]

Issue 3: Cytotoxicity or reduced cell viability.

  • Possible Cause:

    • High CBE concentration: Very high concentrations of CBE may induce cellular stress and toxicity.

    • Accumulation of glucosylceramide: Prolonged and severe inhibition of GBA can lead to the accumulation of its substrate, which can be cytotoxic.

  • Solution:

    • Perform a cytotoxicity assay: Assess cell viability using methods like MTT or trypan blue exclusion across a range of CBE concentrations.

    • Monitor lipid accumulation: If possible, measure the levels of glucosylceramide in the cells to correlate with any observed toxicity.

    • Adjust incubation time: Consider shorter incubation periods that are sufficient to establish the disease model without causing excessive cell death.

Issue 4: Unexpected cellular phenotypes.

  • Possible Cause:

    • Disruption of downstream pathways: GBA inhibition and the resulting glucosylceramide accumulation can affect various cellular processes, including calcium homeostasis and mitochondrial function.[4][9]

  • Solution:

    • Investigate downstream effects: Be aware that CBE treatment can lead to secondary cellular changes. For example, CBE-treated N2a cells have shown increased cytosolic calcium levels and reduced mitochondrial respiration.[4][9]

    • Include appropriate controls: Use untreated cells and, if possible, cells with genetic knockdown/knockout of GBA to distinguish between CBE-specific effects and those directly related to GBA deficiency.

Visualizations

GBA_Inhibition_Pathway cluster_lysosome Lysosome cluster_cellular_effects Cellular Consequences Glucosylceramide Glucosylceramide GBA Glucocerebrosidase (GBA) Glucosylceramide->GBA Substrate Ceramide Ceramide GBA->Ceramide Product Glucose Glucose GBA->Glucose Product Accumulation Glucosylceramide Accumulation Lysosomal_Dysfunction Lysosomal Dysfunction Accumulation->Lysosomal_Dysfunction CBE This compound (CBE) CBE->GBA Irreversible Inhibition Cellular_Stress Cellular Stress Lysosomal_Dysfunction->Cellular_Stress

Caption: Mechanism of GBA inhibition by CBE and its downstream effects.

CBE_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_CBE Prepare CBE Stock Solution Seed_Cells Seed Cells in Culture Plates Treat_Cells Treat Cells with CBE Seed_Cells->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells GBA_Assay GBA Activity Assay Harvest_Cells->GBA_Assay Downstream_Analysis Downstream Analysis (e.g., Western Blot, Lipidomics) Harvest_Cells->Downstream_Analysis

Caption: General experimental workflow for using CBE in cell culture.

References

Assessing and mitigating Conduritol B Epoxide toxicity in animal models.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Conduritol B Epoxide (CBE) to model Gaucher Disease (GD) and other related neurological conditions in animal models. This resource provides troubleshooting guidance and frequently asked questions to assist with experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CBE) and how does it work?

A1: this compound (CBE) is a chemical tool used to create animal models for Gaucher Disease (GD).[1][2] It is a mechanism-based, irreversible inhibitor of the enzyme glucocerebrosidase (GCase).[1] CBE covalently binds to the catalytic site of GCase, rendering it inactive.[1][2] This inhibition leads to the accumulation of GCase substrates, primarily glucosylceramide and glucosylsphingosine, mimicking the biochemical hallmarks of GD.[3][4][5]

Q2: Why is CBE used to create animal models of Gaucher Disease?

A2: CBE is used to generate pharmacological models of GD because complete genetic knockout of the GBA1 gene (which encodes GCase) is often lethal in mice.[1] Chemical inhibition with CBE allows for the creation of models that recapitulate key features of the disease, such as substrate accumulation and neuroinflammation, in a controlled and timely manner.[3][6][7] This makes it a valuable tool for studying disease pathology and testing potential therapeutic interventions.[4]

Q3: Is CBE specific to Glucocerebrosidase (GCase)?

A3: CBE is highly selective for GCase at commonly used concentrations.[8][9] However, at higher concentrations, it can have off-target effects and inhibit other glycosidases, such as non-lysosomal GBA2 and lysosomal α-glucosidase.[1][10][11] It is crucial to use the appropriate dose to ensure selective inhibition of GCase and avoid confounding off-target effects.[10] Studies have confirmed a therapeutic window for selective GCase inactivation in the brains of mice.[1][10][11]

Q4: What are the typical signs of toxicity or pathology I should expect in CBE-treated mice?

A4: The signs depend on the dose and duration of CBE administration. Common findings include:

  • Biochemical Changes: Significant reduction in GCase activity (>90%) and accumulation of glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph) in tissues like the brain, liver, and spleen.[3][4][12]

  • Neuropathology: Neuroinflammation, characterized by astrocytosis and activated microglia, is a key feature.[3][6] At higher or prolonged doses, neuronal degeneration, α-synuclein aggregation, and neuronal cell death can occur.[3][8]

  • Behavioral Deficits: Mice may exhibit motor deficits, such as impaired coordination (tested via rotarod), tremors, wide-based gait, and rear limb paresis.[8][13] Fine motor skills, assessed by tests like the pole test and nest-building, can also be affected.[13]

  • Clinical Signs: Depending on the severity, you may observe tail arching, shaking, seizures, and eventual paralysis.[8]

Q5: How does CBE cross the blood-brain barrier (BBB)?

A5: CBE can cross the blood-brain barrier, but with some difficulty.[14][15] Its concentration in the brain is typically lower—about one-tenth of the average concentration in other tissues.[14] Despite this, systemic administration is sufficient to inhibit brain GCase activity significantly and induce neuropathological changes.[3][14]

Troubleshooting Guides

Problem 1: Unexpectedly High Mortality in Animal Cohort
Possible Cause Troubleshooting Step
Incorrect Dosage: The dose may be too high for the specific mouse strain, age, or sex.1. Review Dosage: Cross-reference your dosage with published data (see Table 1). Doses around 100 mg/kg/day are common, but lower doses (e.g., 25 mg/kg) can still be lethal over time.[4][8] The lowest dose reported to cause toxicity (TDLO) in mice is 200 mg/kg.[16] 2. Age Consideration: Younger mice may be more susceptible. The age at which injections begin can significantly impact survival and symptom severity.[4] 3. Perform a Dose-Response Study: If using a new strain, conduct a pilot study with a range of doses to determine the optimal dose that induces pathology without excessive mortality.
Problem 2: Inconsistent or Incomplete GCase Inhibition
Possible Cause Troubleshooting Step
CBE Degradation: CBE may have degraded due to improper storage.1. Check Storage Conditions: Store CBE powder in a dry, dark place at -20°C.[2] 2. Prepare Fresh Solutions: Prepare CBE solutions fresh before each injection. CBE is soluble in water or saline.
Inefficient Administration: Issues with the injection technique (e.g., intraperitoneal) may lead to variable absorption.1. Refine Injection Technique: Ensure consistent intraperitoneal (i.p.) injection technique to maximize bioavailability. 2. Verify Inhibition Window: Measure GCase activity at different time points post-injection. Inhibition is typically greater than 90% within 1-2 hours.[14][15] Recovery of enzyme activity begins between 4 and 12 hours.[14][15]
Assay Issues: The GCase activity assay may not be optimized.1. Use Assay Controls: Include a known inhibitor like CBE in an untreated sample during the assay to confirm the assay is working.[12] 2. Optimize Assay Conditions: Ensure the correct substrate (e.g., 4-MUG), pH, and detergents (e.g., sodium taurocholate) are used as described in established protocols.[12][15][17]
Problem 3: No Observable Behavioral Phenotype
Possible Cause Troubleshooting Step
Insufficient Treatment Duration: The treatment period may be too short to induce behavioral changes.1. Extend Treatment: Chronic treatment (e.g., 28 consecutive days) is often required to see significant behavioral deficits.[3] 2. Time Point of Testing: Behavioral changes may only become apparent after several weeks of treatment.[13]
Behavioral Test Insensitivity: The chosen tests may not be sensitive enough to detect subtle changes.1. Use a Battery of Tests: Employ a range of tests that assess different aspects of motor function (gross and fine) and cognition.[13][18] Consider tests like the pole test, nest-building, and rotarod.[13][19] 2. Establish a Clear Baseline: Ensure you have robust baseline data from vehicle-treated control animals for comparison.
Low-Level Pathology: The CBE dose may be sufficient to cause biochemical changes but not overt behavioral symptoms.1. Confirm Biochemical Changes: Perform histological and biochemical analyses to confirm GCase inhibition, substrate accumulation, and neuroinflammation.[3][6] 2. Increase CBE Dose: If pathology is minimal, consider a modest increase in the CBE dose, while carefully monitoring for mortality.

Data Presentation

Table 1: this compound Dosage and Administration in Mice
ParameterValue/RangeSpecies/StrainRouteNotesSource(s)
Typical Dosing Regimen 25 - 100 mg/kg/dayC57Bl/6, WTi.p.Chronic daily injections are common to induce neuropathology.[3][4][6][8][16]
Toxic Dose Low (TDLO) 200 mg/kgMousei.p.Lowest dose reported to cause toxic effects.[16]
Lethal Dose 50 (LD50) Not precisely definedMousei.p.Doses of 25 mg/kg/day have led to death by 45 days.[4][16]
Reported Safe Dose 100 mg/kgMousei.p.Considered non-toxic in some short-term reports, but chronic use at this dose induces pathology.[3][16]
Table 2: Enzyme Inhibition Data for this compound
EnzymeIC50 ValueKi ValueNotesSource(s)
Glucocerebrosidase (GCase/GBA) 4.28 - 9.49 µM53 µMCBE is a potent, irreversible inhibitor of GCase.
β-glucosidase (general) ~1 µM-High affinity for the target enzyme family.
α-glucosidase ~100 µM-Significantly less potent inhibition, indicating selectivity for β-glucosidases.
GBA2 (non-lysosomal) --Becomes an off-target at higher CBE concentrations.[10][11]

Experimental Protocols

Protocol 1: Induction of a Neuropathic Gaucher Disease Mouse Model
  • Animal Selection: Use adult (e.g., 3-4 months old) C57Bl/6 mice.[3]

  • CBE Preparation: Dissolve CBE in sterile saline to a final concentration for a 100 mg/kg dose. Prepare this solution fresh daily.

  • Administration: Administer CBE via intraperitoneal (i.p.) injection once daily for a period of 9 to 28 consecutive days.[3][6] A vehicle control group receiving saline only must be included.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, tremors, motor impairment, and distress.

  • Behavioral Testing: Conduct behavioral assessments (e.g., rotarod, pole test) at specified time points during and after the treatment period.[13]

  • Tissue Collection: At the end of the study (e.g., 24 hours after the final injection), euthanize mice and collect brains and other relevant organs (liver, spleen).[3] Tissues can be flash-frozen for biochemical analysis or fixed for histology.

Protocol 2: GCase Activity Assay (Fluorometric)
  • Tissue Homogenization: Homogenize brain tissue samples in a suitable buffer (e.g., 0.1M citric-phosphate buffer, pH 5.6) containing detergents like 1% sodium taurocholate and 1% Triton X-100.[15]

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).[15]

  • Assay Reaction: In a 96-well plate, add a small amount of lysate to the assay buffer.

  • Substrate Addition: Add the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) to each well.[12][17]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[12]

  • Stop Reaction: Stop the reaction by adding a high pH stop buffer (e.g., glycine-carbonate).

  • Fluorescence Measurement: Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths (e.g., 365 nm/445 nm).

  • Data Analysis: Calculate GCase activity relative to the protein concentration and normalize to the vehicle-treated control group.

Protocol 3: Histological Analysis of Neuroinflammation
  • Tissue Preparation: Perfuse animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA overnight, then transfer to a sucrose solution for cryoprotection.

  • Sectioning: Section the brain into 30-40 µm sections using a cryostat or vibratome.

  • Immunofluorescent Labeling:

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking buffer (e.g., normal goat serum in PBS with Triton X-100).

    • Incubate sections overnight at 4°C with primary antibodies against markers for astrocytes (GFAP) and microglia (Iba1 or CD11b).[6]

    • Wash and incubate with corresponding fluorescently-labeled secondary antibodies.

    • Counterstain with a nuclear stain like DAPI.

  • Imaging and Analysis:

    • Image the sections using a fluorescence or confocal microscope.

    • Quantify the immunoreactive area for GFAP and CD11b in specific brain regions (e.g., cortex, substantia nigra) to assess the degree of astrocytosis and microgliosis.[6]

Visualizations

GCase_Inhibition_by_CBE cluster_Enzyme GCase Active Site GCase Glucocerebrosidase (GCase) (Active) Inactive_Complex Covalently Bound Inactive GCase-CBE Complex GCase->Inactive_Complex Catalytic_Nucleophile Catalytic Nucleophile (Glu340) CBE This compound (CBE) CBE->GCase Irreversible Binding Accumulation Substrate Accumulation (Pathology) Substrate Glucosylceramide Substrate->GCase Normal Hydrolysis Substrate->Accumulation Blocked Hydrolysis

Caption: Mechanism of irreversible GCase inhibition by CBE.

CBE_Experimental_Workflow A Animal Acclimation (e.g., 1 week) B Baseline Behavioral Testing (Rotarod, Open Field, etc.) A->B C Randomization into Groups (Vehicle vs. CBE) B->C D Chronic Daily i.p. Injections (e.g., 28 days) C->D E Ongoing Monitoring (Weight, Clinical Signs) D->E F Mid- and Post-Treatment Behavioral Testing D->F G Euthanasia & Tissue Collection (24h after last dose) F->G H Biochemical Analysis (GCase Activity, Substrate Levels) G->H Brain, Liver I Histological Analysis (Neuroinflammation, Cell Loss) G->I Brain

Caption: Typical experimental workflow for a CBE toxicity study.

Neuroinflammation_Pathway CBE CBE Administration GCase_Inhibition GCase Inhibition CBE->GCase_Inhibition Substrate_Accumulation Glucosylceramide & Glucosylsphingosine Accumulation GCase_Inhibition->Substrate_Accumulation Lysosomal_Dysfunction Lysosomal Dysfunction Substrate_Accumulation->Lysosomal_Dysfunction Cellular_Stress Cellular Stress Pathways (e.g., Autophagy Deficits) Lysosomal_Dysfunction->Cellular_Stress Microglia_Activation Microglia Activation (Microgliosis) Cellular_Stress->Microglia_Activation Astrocyte_Activation Astrocyte Activation (Astrocytosis) Cellular_Stress->Astrocyte_Activation Inflammatory_Cytokines Release of Pro-inflammatory Cytokines & Chemokines Microglia_Activation->Inflammatory_Cytokines Astrocyte_Activation->Inflammatory_Cytokines Neuroinflammation Chronic Neuroinflammation Inflammatory_Cytokines->Neuroinflammation Neuronal_Damage Neuronal Damage & Cell Death Neuroinflammation->Neuronal_Damage

Caption: Signaling cascade leading to neuroinflammation in CBE models.

References

Stability and storage of Conduritol B Epoxide aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Conduritol B Epoxide (CBE) aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A: this compound powder is stable for years when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C.[1][2][3] Some suppliers state that the powder is stable for at least four years at this temperature.[1] The powder can be shipped at ambient temperatures with blue ice to prevent exposure to extreme heat.[2]

Q2: How should I prepare a stock solution of this compound?

A: It is recommended to prepare stock solutions in anhydrous solvents such as DMSO.[4] CBE is soluble in DMSO at concentrations up to 50 mg/mL and in water up to 100 mg/mL (ultrasonication may be required).[4] For long-term storage, stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[5]

Q3: How stable are aqueous solutions of this compound?

A: The stability of this compound in aqueous solutions is limited. It is strongly recommended to prepare aqueous solutions fresh for immediate use.[5] Some sources suggest that if a clear aqueous solution is prepared, it can be stored at 4°C for up to a week, but a loss of efficacy may occur with prolonged storage.[2] If the solution appears as a suspension, it should be used immediately.[2] The epoxide ring in CBE is susceptible to hydrolysis in aqueous environments.

Q4: Can I store my diluted aqueous working solution?

A: No, it is not recommended. Diluted aqueous working solutions should be prepared fresh from a stock solution immediately before each experiment. Due to the potential for hydrolysis, storing diluted aqueous solutions can lead to a significant loss of active compound and unreliable experimental results.

Q5: What are the signs of degradation in my this compound solution?

A: Visual signs of degradation in a solution can include precipitation or a change in color. However, the absence of these signs does not guarantee stability. The most reliable indicator of degradation is a decrease in the inhibitory activity of the compound in your experimental system.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or no inhibitory effect in my experiment. 1. Degraded this compound solution. 2. Incorrect solution concentration. 3. Insufficient incubation time.1. Prepare a fresh aqueous solution from a properly stored stock solution immediately before use. 2. Verify the calculations for your stock and working solution concentrations. 3. Ensure the incubation time is sufficient for CBE to irreversibly inhibit the target enzyme.
Precipitate forms in my aqueous solution. 1. Exceeded solubility limit. 2. Solution was not prepared fresh. 3. Interaction with components in the buffer.1. Ensure the concentration does not exceed the solubility of CBE in your chosen aqueous buffer. Sonication may aid dissolution. 2. Prepare the solution immediately before the experiment. 3. If using a complex buffer, consider preparing the CBE solution in a simpler buffer like PBS and adding it to your experimental system.
Variability in results between experiments. 1. Use of aged aqueous solutions. 2. Inconsistent solution preparation. 3. Freeze-thaw cycles of the stock solution.1. Always use freshly prepared aqueous solutions for each experiment. 2. Standardize the protocol for solution preparation, including solvent, temperature, and mixing. 3. Aliquot stock solutions to avoid repeated freezing and thawing.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Recommended Duration Source
Powder-20°C≥ 4 years[1]
DMSO Stock Solution-80°CUp to 6 months[5]
DMSO Stock Solution-20°CUp to 1 month[5]
Aqueous Solution4°CUp to 1 week (potential loss of efficacy)[2]
Aqueous SolutionRoom TemperaturePrepare fresh, use immediately[5]

Table 2: Solubility of this compound

Solvent Solubility Source
Water≥20 mg/mL (123.35 mM)[2]
Water100 mg/mL (616.75 mM) (with sonication)[4]
DMSO50 mg/mL (308.38 mM) (with sonication)[4]
PBS (pH 7.2)10 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in Water

  • Weigh out 16.21 mg of this compound powder.

  • Add 1 mL of sterile, purified water.

  • Vortex thoroughly to dissolve the powder.

  • If necessary, sonicate the solution in a water bath until the solution is clear.

  • Use this stock solution immediately to prepare your final working concentration in your experimental buffer or media.

Protocol 2: Preparation of a 50 mg/mL Stock Solution in DMSO

  • Aseptically weigh out 50 mg of this compound powder.

  • Add 1 mL of anhydrous DMSO.

  • Vortex until the powder is completely dissolved. Sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment Day powder CBE Powder (Store at -20°C) stock Prepare Stock Solution (e.g., in DMSO) powder->stock aliquot Aliquot Stock (Store at -80°C or -20°C) stock->aliquot thaw Thaw One Aliquot aliquot->thaw Use one aliquot per experiment fresh_working Prepare Fresh Aqueous Working Solution thaw->fresh_working experiment Perform Experiment fresh_working->experiment

Caption: Recommended workflow for preparing this compound solutions.

troubleshooting_stability start Inconsistent Results? q1 Was the aqueous solution prepared fresh? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Was the stock solution stored correctly? yes1->q2 action1 Prepare fresh solution immediately before use. no1->action1 yes2 Yes q2->yes2 no2 No q2->no2 q3 Is the concentration correct? yes2->q3 action2 Check storage temp. (-20°C or -80°C) and avoid freeze-thaw. no2->action2 yes3 Yes q3->yes3 no3 No q3->no3 end Consider other experimental variables. yes3->end action3 Recalculate and verify dilutions. no3->action3

Caption: Troubleshooting logic for inconsistent experimental results.

References

Troubleshooting inconsistent results in GCase inhibition assays with CBE.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in glucocerebrosidase (GCase) inhibition assays using Conduritol B Epoxide (CBE).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a GCase activity assay?

A1: The optimal pH for GCase activity is typically acidic, mimicking the lysosomal environment. Most protocols recommend a pH between 5.2 and 5.9.[1][2][3] Operating outside this range can lead to significantly reduced enzyme activity and inconsistent results. For example, GCase activity can be reduced by 47% at pH 7.0 compared to pH 5.9.[3]

Q2: What is the role of sodium taurocholate in the GCase assay buffer?

A2: Sodium taurocholate, a bile salt, is a crucial component of the GCase assay buffer as it is required for in vitro enzyme activity.[3] It acts as a detergent to solubilize the lipid substrate, making it accessible to the enzyme. GCase activity increases with higher concentrations of sodium taurocholate, reaching a plateau at approximately 15 mM.[3] Inconsistent concentrations of this detergent can be a significant source of variability.

Q3: What are the recommended concentrations for the substrate (4-MUG) and the inhibitor (CBE)?

A3: The concentration of the fluorescent substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), typically ranges from 2.5 mM to 5 mM.[4][5] For the inhibitor, this compound (CBE), a stock solution of 25 mM in DMSO is often used, which is then diluted to the desired working concentration for the assay.[4][6] It is critical to perform dose-response experiments to determine the optimal concentrations for your specific experimental conditions.

Q4: How should I prepare and store CBE?

A4: CBE is typically dissolved in DMSO to create a stock solution.[4][6] For a 25 mM stock, 5 mg of CBE can be dissolved in 1.23 mL of DMSO.[6] Aliquots of the stock solution should be stored at -20°C to maintain stability.[6] Repeated freeze-thaw cycles should be avoided.

Q5: Can CBE inhibit other enzymes besides GCase?

A5: Yes, while CBE is a potent and widely used GCase inhibitor, it can exhibit off-target effects, especially at higher concentrations.[7][8] At significantly high concentrations, CBE has been shown to inhibit non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase.[7][8] It is crucial to use the lowest effective concentration of CBE to ensure specific inhibition of GCase.

Troubleshooting Guide

This guide addresses common problems encountered during GCase inhibition assays with CBE.

Issue 1: High variability between replicate wells.

Potential Cause Troubleshooting Step
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like the assay buffer containing detergents.
Incomplete Mixing Ensure thorough mixing of reagents in each well by gently pipetting up and down or using a plate shaker at a low speed.
Edge Effects on Plate Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with a blank solution (e.g., water or buffer).
Inconsistent Incubation Time Use a multichannel pipette or a repeater pipette to add the stop solution to all wells as simultaneously as possible.

Issue 2: Low or no GCase activity detected.

Potential Cause Troubleshooting Step
Incorrect pH of Assay Buffer Prepare fresh assay buffer and verify the pH is within the optimal range (5.2-5.9).[1][2][3]
Degraded Enzyme Prepare fresh cell or tissue lysates. Avoid repeated freeze-thaw cycles of the enzyme source. Ensure proper storage conditions (-80°C for long-term).
Substrate Degradation Prepare the 4-MUG substrate solution fresh before each assay and protect it from light.[4][6]
Insufficient Sodium Taurocholate Verify the concentration of sodium taurocholate in the assay buffer. Prepare a fresh buffer with the correct concentration if necessary.[3]

Issue 3: Incomplete or inconsistent inhibition by CBE.

Potential Cause Troubleshooting Step
Degraded CBE Prepare fresh dilutions of CBE from a properly stored stock aliquot.
Insufficient Pre-incubation Time Ensure an adequate pre-incubation period of the enzyme with CBE before adding the substrate to allow for covalent binding. A pre-incubation of 15-30 minutes at 37°C is common.[5][9]
Incorrect CBE Concentration Perform a dose-response curve to determine the IC50 of CBE in your specific assay system.
High Protein Concentration in Lysate The amount of protein in the lysate can affect the effective concentration of the inhibitor. Normalize the protein concentration across all samples.[5]

Experimental Protocols & Data

Key Experimental Parameters

The following table summarizes typical parameters for a GCase activity assay using 4-MUG as a substrate.

Parameter Recommended Value/Range Reference
pH 5.2 - 5.9[1][2][3]
Temperature 37°C[1][5][9]
Substrate (4-MUG) Concentration 2.5 - 5 mM[4][5]
CBE Pre-incubation Time 15 - 30 minutes[5][9]
Reaction Incubation Time 30 - 60 minutes[1][5]
Sodium Taurocholate 0.2% - 0.25% (w/v) or ~15 mM[1][3][5]
Excitation/Emission Wavelengths 350-365 nm / 440-460 nm[4]
Standard GCase Inhibition Assay Protocol
  • Prepare Reagents :

    • Assay Buffer : Citrate-phosphate buffer (pH 5.2-5.9) containing sodium taurocholate and Triton X-100.[1][10]

    • Substrate Solution : 4-MUG dissolved in assay buffer. Prepare fresh and protect from light.[4][6]

    • Inhibitor Solution : Dilute CBE stock solution in assay buffer to the desired concentrations.

    • Stop Solution : High pH buffer, such as 1M glycine, pH 10.5.[5]

  • Sample Preparation :

    • Prepare cell or tissue homogenates in a suitable lysis buffer.

    • Determine the protein concentration of the lysates using a standard method like the BCA assay.[1]

    • Dilute the lysates to a consistent protein concentration in the assay buffer.[5]

  • Assay Procedure :

    • Add the diluted lysate to the wells of a black, flat-bottom 96-well plate.

    • Add the CBE solution (for inhibited wells) or assay buffer (for uninhibited wells) and pre-incubate for 15-30 minutes at 37°C.[5][9]

    • Initiate the reaction by adding the 4-MUG substrate solution to all wells.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.[1][5]

    • Stop the reaction by adding the stop solution.

    • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

Visualizations

GCase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps Lysate Cell/Tissue Lysate AddLysate 1. Add Lysate to Plate Lysate->AddLysate AssayBuffer Assay Buffer (pH 5.2-5.9) AssayBuffer->AddLysate Substrate 4-MUG Substrate AddSubstrate 3. Add 4-MUG Substrate Substrate->AddSubstrate Inhibitor CBE Inhibitor Preincubation 2. Add CBE & Pre-incubate (15-30 min, 37°C) Inhibitor->Preincubation AddLysate->Preincubation Preincubation->AddSubstrate Incubation 4. Incubate (30-60 min, 37°C) AddSubstrate->Incubation StopReaction 5. Add Stop Solution Incubation->StopReaction Readout 6. Read Fluorescence StopReaction->Readout

Caption: Standard workflow for a GCase inhibition assay with CBE.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions InconsistentResults Inconsistent Results PipettingError Pipetting Error InconsistentResults->PipettingError WrongpH Incorrect Buffer pH InconsistentResults->WrongpH DegradedReagents Degraded Reagents (CBE/4-MUG) InconsistentResults->DegradedReagents IncubationTime Inconsistent Incubation Time InconsistentResults->IncubationTime Calibrate Calibrate Pipettes PipettingError->Calibrate CheckpH Verify/Remake Buffer WrongpH->CheckpH FreshReagents Prepare Fresh Reagents DegradedReagents->FreshReagents AutomateStop Use Multichannel Pipette for Stop IncubationTime->AutomateStop

Caption: Troubleshooting logic for inconsistent GCase assay results.

References

Technical Support Center: Utilizing Conduritol B Epoxide in Neurological Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Conduritol B Epoxide (CBE) to model neurological diseases.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CBE) and what is its primary application in neurological models?

A1: this compound (CBE) is a potent, irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GBA), also known as acid β-glucosidase.[1][2][3] Its primary use in neurological research is to create cellular and animal models of Gaucher disease, a lysosomal storage disorder caused by GBA deficiency.[1][4][5] These models are crucial for studying the pathological mechanisms of Gaucher disease and its strong genetic link to Parkinson's disease and other synucleinopathies.[1][2] By inhibiting GBA, CBE induces the accumulation of its substrates, glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), mimicking the biochemical hallmarks of Gaucher disease and facilitating the study of downstream effects, such as α-synuclein aggregation.[6]

Q2: How does CBE treatment lead to α-synuclein aggregation?

A2: The inhibition of GBA by CBE leads to the accumulation of GlcCer and GlcSph.[6] Elevated levels of these lipids are thought to promote the misfolding and aggregation of α-synuclein, a key pathological feature of Parkinson's disease.[6] The exact mechanism is still under investigation, but it is hypothesized that the altered lipid environment within the lysosome and other cellular membranes creates a favorable condition for α-synuclein to transition from its normal soluble form to insoluble, toxic aggregates.[6] In some experimental setups, CBE treatment alone is sufficient to induce α-synuclein aggregation, while in others, it enhances the pathology initiated by α-synuclein pre-formed fibrils (PFFs).[7][8]

Q3: What are the known off-target effects of CBE?

A3: While CBE is a selective inhibitor of GBA, it can exhibit off-target effects, particularly at higher concentrations. The most well-documented off-targets are the non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase.[1][4][9] Inhibition of these enzymes can lead to confounding results, so it is crucial to use the lowest effective concentration of CBE and to consider control experiments to account for potential off-target effects.[1][4]

Q4: Are there alternatives to CBE for inhibiting GBA?

A4: Yes, other molecules can inhibit GBA. Cyclophellitol is another irreversible GBA inhibitor, but it has been shown to inhibit GBA and GBA2 with similar affinity, making it less suitable for creating specific Gaucher disease models.[1][9] Isofagomine is a selective, reversible inhibitor of GBA.[10] For distinguishing GBA2 activity, the imino sugar N-butyldeoxygalactonojirimycin (NB-DGJ) can be used as it selectively inhibits GBA2.[11]

Troubleshooting Guide

Problem 1: I treated my cells/animal model with CBE, but I don't observe the expected phenotype (e.g., substrate accumulation, α-synuclein aggregation).

Possible Cause Troubleshooting Steps
Insufficient GBA Inhibition 1. Verify CBE Activity: Ensure the CBE is not degraded. It is unstable in solution and should be reconstituted just prior to use. 2. Confirm GBA Inhibition: Directly measure GBA enzyme activity in your treated samples compared to vehicle-treated controls. A significant reduction in activity (typically >90%) is required.[12] 3. Increase CBE Concentration/Duration: The degree of GBA inhibition is dependent on both the concentration of CBE and the duration of exposure.[1] You may need to optimize these parameters for your specific model system. Refer to the experimental protocols section for typical ranges.
Model-Specific Resistance 1. Cell Line/Animal Strain Differences: Different cell lines and animal strains can have varying sensitivities to CBE and different baseline levels of GBA activity. 2. Age of Animals: In vivo studies have shown that the age of the animals can influence the development of the phenotype.[13]
Sub-threshold Pathological Insult 1. Combine with a "Second Hit": In some neuronal models, particularly primary neurons, CBE alone may not be sufficient to induce robust α-synuclein aggregation.[7] Consider co-treatment with α-synuclein pre-formed fibrils (PFFs) to seed aggregation.[7][8]
Issues with In Vivo Delivery 1. Blood-Brain Barrier Penetration: CBE crosses the blood-brain barrier with difficulty.[14][15] For neurological models, systemic administration (e.g., intraperitoneal injection) may result in lower brain concentrations.[15] Ensure the dosing regimen is sufficient to achieve the desired level of GBA inhibition in the brain.

Problem 2: I am observing cellular toxicity or other unexpected effects after CBE treatment.

Possible Cause Troubleshooting Steps
Off-Target Effects 1. Titrate CBE Concentration: Use the lowest effective concentration of CBE that achieves significant GBA inhibition to minimize off-target effects.[1][4] 2. Assess Off-Target Enzyme Activity: If possible, measure the activity of known off-targets like GBA2 and lysosomal α-glucosidase to determine if they are being significantly inhibited at your working concentration.[1][4] 3. Use More Specific Inhibitors: Consider using alternative, more specific GBA inhibitors if off-target effects are a major concern.
Excessive Substrate Accumulation 1. Time-Course Experiment: The accumulation of GlcCer and GlcSph is time-dependent.[16] Very high levels of these lipids can be cytotoxic. Perform a time-course experiment to find the optimal treatment duration that induces the desired phenotype without causing excessive cell death.
Activation of Inflammatory Pathways 1. Monitor Inflammatory Markers: CBE treatment in vivo can lead to neuroinflammation, including the activation of microglia and astrocytes.[5][6] Assess markers of inflammation in your model to understand the full cellular response to GBA inhibition.

Quantitative Data Summary

Table 1: In Vitro Inhibition of Glycosidases by this compound

EnzymeCell Type/SystemIC50 ValueReference
β-glucosidase (GBA)Not Specified1 µM
α-glucosidaseNot Specified100 µM
GBAPurified~9 µM[17]
GBA2HEK293T cells~485 µM[1]

Note: IC50 values can vary depending on the experimental conditions.

Table 2: Example Dosing Regimens for In Vivo Mouse Models

Mouse StrainCBE DoseRoute of AdministrationTreatment DurationObserved PhenotypeReference
C57Bl/6100 mg/kg/dayIntraperitoneal9 consecutive daysAstrocytosis and activated microglia[5]
Wild Type, D409H, D409V, or V394L homozygotes100 mg/kg/dayIntraperitoneal8-12 daysRecapitulation of neuronopathic Gaucher disease phenotype (seizures, tremor, neuronal degeneration)[13]
3-4 month old mice100 mg/kg/daySystemic injection28 consecutive daysα-synuclein aggregation, neuroinflammation, neurodegeneration[6]

Experimental Protocols

Protocol 1: In Vitro GBA Inhibition in Neuronal Cell Culture

  • Cell Plating: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) at the desired density and allow them to adhere and differentiate as required by your specific protocol.

  • CBE Preparation: Prepare a stock solution of CBE in sterile water or an appropriate buffer. As CBE is unstable in solution, it is recommended to prepare it fresh for each experiment.

  • Treatment: Dilute the CBE stock solution in cell culture medium to the desired final concentration. Typical concentrations range from 50 µM to 500 µM.[1][16] The optimal concentration should be determined empirically for your cell type.

  • Incubation: Incubate the cells with the CBE-containing medium for the desired duration. Treatment times can range from 24 hours to several weeks, depending on the desired endpoint.[1][16] For long-term treatments, the medium should be replaced with fresh CBE-containing medium every 2-3 days.

  • Endpoint Analysis: After the treatment period, cells can be harvested for various analyses, including:

    • GBA Activity Assay: To confirm the inhibition of GBA.

    • Lipid Analysis: To measure the accumulation of GlcCer and GlcSph.

    • Western Blotting/Immunocytochemistry: To assess levels and aggregation of α-synuclein and markers of lysosomal function or neuroinflammation.

Protocol 2: Induction of α-Synuclein Pathology in an In Vivo Mouse Model

  • Animal Model: Use adult mice (e.g., C57Bl/6, 3-4 months old).[6]

  • CBE Preparation: Dissolve CBE in sterile saline or phosphate-buffered saline (PBS) to the desired concentration.

  • Administration: Administer CBE via intraperitoneal (i.p.) injection at a dose of 100 mg/kg body weight daily for 28 consecutive days.[6]

  • Monitoring: Monitor the animals for any adverse health effects throughout the treatment period.

  • Tissue Collection: 24 hours after the final CBE injection, euthanize the mice and perfuse with PBS.[6]

  • Brain Dissection and Analysis: Dissect the brain and collect regions of interest (e.g., substantia nigra, striatum, cortex). Tissues can be processed for:

    • Biochemical Analysis: Homogenize brain tissue to measure GBA activity and levels of GlcCer and GlcSph.

    • Immunohistochemistry: Fix and section the brain tissue to visualize α-synuclein aggregates, neuronal loss, and markers of neuroinflammation (e.g., microglia and astrocyte activation).[6]

    • Western Blotting: Analyze protein levels of α-synuclein and other relevant proteins in brain homogenates.

Visualizations

GBA_Signaling_Pathway cluster_lysosome Lysosome Glucosylceramide Glucosylceramide GBA GBA (Glucocerebrosidase) Glucosylceramide->GBA AlphaSyn_agg α-synuclein Aggregation Glucosylceramide->AlphaSyn_agg promotes Ceramide Ceramide GBA->Ceramide Glucose Glucose GBA->Glucose CBE This compound CBE->GBA inhibition

Caption: Mechanism of CBE-induced α-synuclein aggregation.

CBE_Experimental_Workflow start Start: Hypothesis (e.g., GBA inhibition affects neuronal function) model_selection Model Selection (In Vitro / In Vivo) start->model_selection cbe_prep CBE Preparation (Freshly prepared) model_selection->cbe_prep treatment CBE Treatment (Dose and duration optimization) cbe_prep->treatment phenotype_assessment Phenotypic Assessment (e.g., Behavior, Cell Viability) treatment->phenotype_assessment biochemical_analysis Biochemical Analysis (GBA activity, Substrate levels) phenotype_assessment->biochemical_analysis pathology_analysis Pathological Analysis (α-syn aggregation, Neuroinflammation) biochemical_analysis->pathology_analysis data_analysis Data Analysis & Interpretation pathology_analysis->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for using CBE.

Troubleshooting_Tree start Problem: No expected phenotype check_gba Is GBA activity significantly inhibited? start->check_gba no_inhibition No check_gba->no_inhibition No yes_inhibition Yes check_gba->yes_inhibition Yes increase_dose Action: Increase CBE dose/duration Verify CBE integrity no_inhibition->increase_dose consider_model Consider model-specific factors (cell line, age) yes_inhibition->consider_model check_delivery Is in vivo delivery to the brain confirmed? yes_inhibition->check_delivery add_second_hit Action: Co-treat with α-syn PFFs consider_model->add_second_hit no_delivery No check_delivery->no_delivery No yes_delivery Yes check_delivery->yes_delivery Yes optimize_route Action: Optimize delivery route/dose no_delivery->optimize_route yes_delivery->add_second_hit

Caption: Troubleshooting decision tree for CBE experiments.

References

Validation & Comparative

A Comparative Guide: Conduritol B Epoxide vs. Isofagomine for Gaucher Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of chemical tools is critical for advancing our understanding and treatment of Gaucher disease. This guide provides an objective comparison of two widely used small molecules, Conduritol B Epoxide (CBE) and isofagomine (IFG), highlighting their distinct mechanisms, applications, and performance based on experimental data.

Gaucher disease is a lysosomal storage disorder stemming from mutations in the GBA1 gene, which lead to a deficiency of the enzyme acid β-glucosidase (GCase).[1][2] This deficiency results in the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages, causing a range of symptoms from organ enlargement to severe neurological impairment.[2][3] CBE and isofagomine represent two different classes of molecules used to study and potentially treat this disease, acting as an irreversible inhibitor and a pharmacological chaperone, respectively.

Mechanism of Action: A Tale of Two Functions

The fundamental difference between CBE and isofagomine lies in their interaction with the GCase enzyme.

This compound (CBE) is a mechanism-based, irreversible inhibitor of GCase.[4][5][6] It covalently binds to the catalytic site of the enzyme, rendering it permanently inactive.[4][5] This property makes CBE an invaluable tool for creating cellular and animal models of Gaucher disease. By chemically inducing a Gaucher-like state, researchers can study the disease's pathogenesis and test therapeutic interventions in a controlled manner.[4][6][7] However, it's important to note that at higher concentrations, CBE can exhibit off-target effects, inhibiting other glycosidases such as the non-lysosomal GBA2.[3][6]

Isofagomine (IFG) , an iminosugar, functions as a pharmacological chaperone.[1][8][9] Many GBA1 mutations cause the GCase protein to misfold in the endoplasmic reticulum (ER), leading to its premature degradation.[10][11] IFG is a competitive inhibitor that binds to the GCase active site at the neutral pH of the ER, stabilizing the mutant enzyme's conformation.[9][12] This stabilization facilitates its proper trafficking to the lysosome.[8][9][13] In the acidic environment of the lysosome, IFG's affinity for the enzyme is reduced, allowing it to dissociate and the now-functional GCase to catabolize its substrate.[2]

Comparative Data

The following table summarizes key quantitative data comparing the effects of CBE and isofagomine from various experimental models.

ParameterThis compound (CBE)Isofagomine (IFG)Rationale & Significance
Primary Function Irreversible GCase InhibitorPharmacological ChaperoneCBE is used to model Gaucher disease by blocking GCase activity. IFG is used to rescue mutant GCase activity.
Mechanism Covalent modification of the active siteReversible binding to the active site, stabilizing mutant GCaseCBE provides a "loss-of-function" model. IFG aims to restore partial function.
Effect on GCase Activity >90% inhibition in tissues within hours of administration[14]~1.3 to 3.5-fold increase in L444P mutant GCase activity in patient-derived cells[8][13]Demonstrates their opposing roles in research applications.
Inhibition Constant (Ki) Not applicable (irreversible)~30 nM for wild-type and mutant (N370S, V394L) GCase[12]The low Ki value for IFG indicates its high affinity for GCase in the ER, which is crucial for its chaperone activity.
Effect on Substrate Levels Induces accumulation of glucosylceramide (GlcCer) and glucosylsphingosine (GS)Can reduce GlcCer and GS levels by up to 75% and 33% respectively in mouse models[12]CBE creates the biochemical hallmark of Gaucher disease, while IFG can reverse it.
Blood-Brain Barrier Can cross, but with difficulty[14][15]Orally available and distributes to multiple tissues, including the brain[8][13][16]IFG's ability to cross the BBB makes it a candidate for treating neuronopathic forms of Gaucher disease.[8][13]
Primary Application Creating in vitro and in vivo models of Gaucher disease[4][6][15]Investigating chaperone therapy for restoring mutant GCase function[1][9][12]CBE is a tool for disease modeling, whereas IFG is a potential therapeutic strategy.

Visualizing the Mechanisms

The distinct roles of CBE and isofagomine in the GCase pathway are illustrated below.

cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Lysosome Lysosome (pH ~4.5-5.0) er_start Mutant GCase (Misfolded) er_folded Stabilized GCase er_degrade Proteasomal Degradation er_start->er_degrade Default Pathway lyso_gcase Functional GCase er_folded->lyso_gcase Trafficking ifg Isofagomine (IFG) ifg->er_start products Glucose + Ceramide lyso_gcase->products Catabolizes lyso_gcase_inhibited Inactivated GCase glccer Glucosylceramide (Substrate) glccer->lyso_gcase Binds cbe Conduritol B Epoxide (CBE) cbe->lyso_gcase Irreversibly Binds glccer_accum Substrate Accumulation lyso_gcase_inhibited->glccer_accum Leads to label_ifg Isofagomine Pathway (Chaperone Therapy) label_cbe CBE Pathway (Disease Modeling) cluster_treatment Treatment Phase cluster_analysis Analysis Phase start Select Gaucher Mouse Model (e.g., L444P or 4L;C*) group Divide mice into - Control (Vehicle) - CBE-treated - IFG-treated groups start->group admin Administer Compound (e.g., oral gavage for IFG, intraperitoneal for CBE) group->admin monitor Monitor Phenotype (lifespan, weight, neurological signs) admin->monitor harvest Harvest Tissues (Brain, Liver, Spleen) monitor->harvest biochem Biochemical Analysis: - GCase Activity Assay - GlcCer/GS Quantification (LC-MS) harvest->biochem histo Histology: - Assess Gaucher cell  infiltration - Immunohistochemistry harvest->histo end Compare data between treatment groups and control biochem->end histo->end

References

A Comparative Guide to Alternative Chemical Inhibitors of Glucocerebrosidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glucocerebrosidase (GCase), a lysosomal enzyme critical for glycolipid metabolism, is a key therapeutic target for Gaucher disease and has emerged as a significant factor in Parkinson's disease. While enzyme replacement and substrate reduction therapies are established treatments for Gaucher disease, the quest for orally available, brain-penetrant small molecules that can modulate GCase activity continues to drive extensive research. This guide provides a comparative overview of promising alternative chemical inhibitors for GCase, presenting key experimental data, detailed methodologies, and visual representations of associated pathways and workflows.

Pharmacological Chaperones: Enhancing Mutant GCase Function

Pharmacological chaperones (PCs) are small molecules that bind to and stabilize misfolded mutant GCase, facilitating its proper trafficking from the endoplasmic reticulum to the lysosome, thereby increasing its effective concentration and activity. These can be broadly categorized into competitive and non-competitive inhibitors.

Ambroxol: A Repurposed Mucolytic with Chaperone Activity

Ambroxol, a widely used mucolytic agent, has been identified as a pH-dependent, mixed-type inhibitor of GCase.[1][2] Its chaperone activity is particularly interesting as it is maximal at the neutral pH of the endoplasmic reticulum and minimal at the acidic pH of the lysosome, allowing for enzyme stabilization during transit and release at its site of action.[3][4]

NCGC607: A Non-Inhibitory Chaperone

Developed through high-throughput screening, NCGC607 is a non-inhibitory chaperone that enhances GCase activity and facilitates its translocation to the lysosome without blocking the active site.[1][5] This characteristic is advantageous as it avoids competition with the natural substrate, glucosylceramide.

Quinazoline and Pyridinyl-Furamide Derivatives

High-throughput screening has identified novel non-sugar GCase inhibitors, including quinazoline and pyridinyl-furamide derivatives, that act as pharmacological chaperones.[6][7] These compounds have shown the ability to increase GCase activity in patient-derived fibroblasts.[7]

Substrate Reduction Therapy: Limiting Glucosylceramide Synthesis

Substrate reduction therapy (SRT) aims to decrease the accumulation of glucosylceramide by inhibiting its synthesis. This approach is independent of the specific GCase mutation and offers a therapeutic strategy for a broad range of patients.

Venglustat (Ibiglustat): A Brain-Penetrant GCS Inhibitor

Venglustat is an orally active, brain-penetrant inhibitor of glucosylceramide synthase (GCS).[8][9] By inhibiting GCS, venglustat reduces the production of glucosylceramide, the substrate for GCase.[10]

Lucerastat: An Oral GCS Inhibitor

Lucerastat is another orally bioavailable inhibitor of glucosylceramide synthase.[11] It has been shown to dose-dependently reduce glucosylceramide levels in cellular models.[12][13]

Quantitative Comparison of GCase Inhibitors

The following table summarizes key quantitative data for the discussed alternative GCase inhibitors, allowing for a direct comparison of their potency and cellular efficacy.

InhibitorChemical ClassTargetIC50KiCellular EffectsReferences
Ambroxol Bromhexine derivativeGCase (Mixed-type inhibitor)8.2 ± 2.6 µM (neutral pH)4.3 ± 1.2 µM (neutral pH)Increased GCase activity and protein levels in GD fibroblasts (N370S, F213I).[2][14]
NCGC607 Salicylic acid derivativeGCase (Non-competitive chaperone)Not an inhibitorNot applicableIncreased GCase activity (1.3 to 2-fold) and protein levels in GD patient-derived macrophages and iPSC-derived neurons.[5][15][16][1][5][15][16]
Venglustat Quinuclidine derivativeGlucosylceramide Synthase (GCS)76.5 nM (enzyme assay), 165 nM (cellular assay)Not reportedReduced glucosylceramide levels in plasma and brain of mouse models.[13][17][18][8][9][17]
Lucerastat IminosugarGlucosylceramide Synthase (GCS)Median IC50 = 11 µM (for Gb3 reduction in Fabry fibroblasts)Not reportedDose-dependently reduced glucosylceramide and Gb3 levels in patient fibroblasts.[12][13][11][12]
Quinazoline Derivative (11g) QuinazolineGCase (Mixed-type inhibitor)Single-digit nM rangeNot reportedIncreased mature GCase protein and enzyme activity in N370S fibroblasts.[6][6]
Pyridinyl-Furamide Derivative (2) FuramideGCase (Inhibitor)4.7 µMNot reportedIncreased GCase activity in GD patient fibroblasts.[7][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize GCase inhibitors.

GCase Activity Assay using a Fluorogenic Substrate

This assay measures the enzymatic activity of GCase by detecting the fluorescence of a product released from a synthetic substrate.

Materials:

  • Cell lysates or purified GCase

  • Fluorogenic substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) or p-nitrophenyl-β-D-glucopyranoside (pNPGlc)

  • Assay Buffer: 0.1 M citrate-phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate and 0.25% (v/v) Triton X-100

  • Stop Solution: 0.5 M sodium carbonate, pH 10.7

  • Inhibitor of interest

  • Conduritol B epoxide (CBE) as a specific GCase inhibitor control

  • 96-well black microplate

  • Fluorometer or spectrophotometer

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add 10 µL of cell lysate or purified GCase to each well.

  • Add 10 µL of the inhibitor dilution or vehicle control to the respective wells. For control wells, add CBE to a final concentration of 100 µM to determine non-GCase background fluorescence.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 80 µL of pre-warmed 4-MUG substrate solution (final concentration ~2.5 mM).

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction by adding 100 µL of the stop solution.

  • Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 445 nm (for 4-MU). For pNPG, measure absorbance at 405 nm.

  • Subtract the background fluorescence (from CBE-treated wells) from all readings.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Thermal Denaturation Assay (Thermal Shift Assay)

This assay determines if a compound binds to and stabilizes GCase by measuring the change in its melting temperature (Tm).

Materials:

  • Purified GCase

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Inhibitor of interest

  • Real-time PCR instrument with a thermal melting curve analysis module

  • 96-well PCR plates

Procedure:

  • Prepare a master mix containing purified GCase (final concentration ~2 µM) and SYPRO Orange dye (final dilution 1:1000) in the assay buffer.

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well PCR plate, add 20 µL of the master mix to each well.

  • Add 5 µL of the inhibitor dilution or vehicle control to the respective wells.

  • Seal the plate and centrifuge briefly to mix the contents.

  • Place the plate in the real-time PCR instrument.

  • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute, acquiring fluorescence data at each temperature increment.

  • Analyze the data to determine the melting temperature (Tm) for each condition, which is the temperature at which 50% of the protein is denatured.

  • An increase in Tm in the presence of the inhibitor indicates stabilization and binding.

Cellular Chaperone Activity Assay

This assay evaluates the ability of a compound to increase the activity of mutant GCase in patient-derived cells.

Materials:

  • Gaucher disease patient-derived fibroblasts (e.g., N370S homozygous)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Inhibitor of interest

  • Lysis Buffer: 0.9% NaCl, 0.01% Triton-X100

  • Reagents for GCase activity assay (as described above)

  • Reagents for protein quantification (e.g., BCA assay)

Procedure:

  • Seed the patient fibroblasts in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor or vehicle control for 3-5 days.

  • After the treatment period, wash the cells with PBS and lyse them using the lysis buffer.

  • Determine the protein concentration of each cell lysate.

  • Perform the GCase activity assay on the cell lysates as described in Protocol 1.

  • Normalize the GCase activity to the total protein concentration for each sample.

  • A dose-dependent increase in GCase activity compared to the vehicle-treated control indicates chaperone activity.

Visualizing Key Pathways and Workflows

Graphical representations can significantly aid in understanding complex biological processes and experimental designs.

GCase_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome cluster_SRT Substrate Reduction Therapy Misfolded GCase Misfolded GCase Folded GCase Folded GCase Misfolded GCase->Folded GCase Binding & Stabilization ERAD ER-Associated Degradation Misfolded GCase->ERAD Degradation Active GCase Active GCase Folded GCase->Active GCase Trafficking PC Pharmacological Chaperone PC->Misfolded GCase Ceramide + Glucose Ceramide + Glucose Active GCase->Ceramide + Glucose Glucosylceramide Glucosylceramide Glucosylceramide->Active GCase Hydrolysis GCS Glucosylceramide Synthase GCS->Glucosylceramide SRT Inhibitor Venglustat/ Lucerastat SRT Inhibitor->GCS Inhibition Ceramide Ceramide Ceramide->Glucosylceramide

Caption: Mechanism of action for pharmacological chaperones and substrate reduction therapies.

Experimental_Workflow cluster_Screening Primary Screening cluster_Validation In Vitro Validation cluster_Cellular Cellular Characterization cluster_Preclinical Preclinical Evaluation HTS High-Throughput Screening (e.g., Thermal Shift Assay) Hit_Identification Identification of Potential Inhibitors/Chaperones HTS->Hit_Identification IC50_Determination IC50 Determination (GCase Activity Assay) Hit_Identification->IC50_Determination Binding_Confirmation Binding Confirmation (Thermal Shift Assay) IC50_Determination->Binding_Confirmation Selectivity_Assay Selectivity Against Other Glycosidases Binding_Confirmation->Selectivity_Assay Cell_Assay Cellular Chaperone Activity Assay (Patient-derived cells) Selectivity_Assay->Cell_Assay Protein_Analysis GCase Protein Levels (Western Blot) Cell_Assay->Protein_Analysis Substrate_Levels Glucosylceramide Levels (LC-MS/MS) Protein_Analysis->Substrate_Levels In_Vivo_Models In Vivo Efficacy (Gaucher/PD Mouse Models) Substrate_Levels->In_Vivo_Models PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Models->PK_PD

Caption: A typical workflow for the discovery and validation of novel GCase inhibitors.

Inhibitor_Classes cluster_PCs cluster_SRTs Inhibitors GCase Inhibitors Pharmacological Chaperones Substrate Reduction Therapy Competitive Competitive Iminosugars (e.g., Isofagomine) Inhibitors:pc->Competitive Mixed Mixed-Type Ambroxol Quinazolines Inhibitors:pc->Mixed NonCompetitive Non-Competitive NCGC607 Inhibitors:pc->NonCompetitive GCS_Inhibitors GCS Inhibitors Venglustat Lucerastat Inhibitors:srt->GCS_Inhibitors

Caption: Classification of alternative chemical inhibitors for glucocerebrosidase.

References

A Comparative Guide to Validating GBA Target Engagement by Conduritol B Epoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the target engagement of Conduritol B Epoxide (CBE) with its intended target, lysosomal acid-β-glucosidase (GBA). CBE is a widely used irreversible inhibitor of GBA, instrumental in creating cellular and animal models of Gaucher disease and for studying the role of GBA in synucleinopathies like Parkinson's disease.[1][2][3][4] Accurate validation of its engagement with GBA is critical for the interpretation of experimental results.

This guide details and compares the primary methodologies used for this purpose: competitive activity-based protein profiling (ABPP) and direct enzymatic activity assays. We provide a summary of quantitative data for comparing the performance of these methods, detailed experimental protocols, and visualizations to clarify the underlying principles and workflows.

Data Presentation: Quantitative Comparison of Validation Methods

The following tables summarize the quantitative data on the inhibition of GBA and potential off-target enzymes by this compound, as determined by different validation methods. This data is crucial for assessing the selectivity and potency of CBE in various experimental settings.

Table 1: In Vitro Inhibition of Recombinant Human GBA by this compound

Incubation TimeMethodApparent IC50 (μM)
30 minEnzymatic Assay28.8 (±6.90)
30 minCompetitive ABPP26.6 (±7.03)
180 minEnzymatic Assay4.28 (±0.500)
180 minCompetitive ABPP2.30 (±0.580)
Data sourced from a study on in vivo inactivation of glycosidases.[1]

Table 2: In Vivo Inhibition of Glycosidases by this compound in Cultured Cells (24h treatment)

Target EnzymeMethodApparent IC50 (μM)
GBACompetitive ABPP0.59
GBAEnzymatic Assay0.33
GBA2Competitive ABPP315
GBA2Enzymatic Assay272
GAACompetitive ABPP249
GAAEnzymatic Assay309
GANABCompetitive ABPP2900
GANABEnzymatic Assay1580
GUSBCompetitive ABPP857
GUSBEnzymatic Assay607
This table illustrates the selectivity of CBE for GBA over other glycosidases.[1]

Methodologies and Experimental Protocols

This section provides detailed protocols for the two primary methods of validating GBA target engagement by CBE.

Competitive Activity-Based Protein Profiling (ABPP)

Principle:

Competitive ABPP is a powerful technique to measure the engagement of a compound with its target enzyme directly within a complex biological sample.[1][5] The method relies on the competition between the inhibitor of interest (CBE) and a fluorescently labeled activity-based probe (ABP) that covalently binds to the active site of the target enzyme. A reduction in the fluorescent signal from the ABP indicates that the inhibitor has successfully engaged the enzyme's active site.

Experimental Protocol:

  • Sample Preparation: Prepare cell lysates or tissue homogenates in an appropriate buffer (e.g., potassium phosphate buffer).

  • Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of this compound (or a vehicle control) for a specific duration (e.g., 30 minutes to 24 hours) at 37°C to allow for target engagement.

  • Activity-Based Probe Labeling: Add a fluorescently labeled GBA-specific activity-based probe (e.g., a cyclophellitol-based probe) to the samples and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • SDS-PAGE and Fluorescence Scanning: Quench the labeling reaction and separate the proteins by SDS-PAGE. Visualize the fluorescently labeled GBA by in-gel fluorescence scanning.

  • Quantification: Quantify the fluorescence intensity of the GBA band in each lane. A decrease in fluorescence intensity in the CBE-treated samples compared to the vehicle control indicates target engagement. The IC50 value can be determined by plotting the percentage of residual active enzyme against the logarithm of the CBE concentration.

Enzymatic Activity Assay using a Fluorogenic Substrate

Principle:

This traditional method measures the catalytic activity of GBA by monitoring the hydrolysis of a synthetic fluorogenic substrate, most commonly 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[2][6][7] When cleaved by GBA, 4-MUG releases the highly fluorescent product 4-methylumbelliferone (4-MU), which can be quantified. Inhibition of GBA by CBE results in a decrease in the rate of 4-MU production.

Experimental Protocol:

  • Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable assay buffer (e.g., citrate-phosphate buffer, pH 5.2, containing a detergent like sodium taurocholate).[7]

  • Inhibitor Incubation: Pre-incubate the lysates with varying concentrations of this compound (or a vehicle control) for a specific time at 37°C.

  • Enzymatic Reaction: Initiate the reaction by adding the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (e.g., to a final concentration of 3.75 mM).[1] Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Fluorescence Measurement: Stop the reaction by adding a high pH stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4). Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with excitation at ~365 nm and emission at ~445 nm.

  • Data Analysis: Calculate the GBA activity as the rate of 4-MU production. Determine the percentage of inhibition for each CBE concentration and calculate the IC50 value. To ensure specificity for lysosomal GBA, a parallel reaction containing a saturating concentration of CBE can be used to measure and subtract the background activity from other glucosidases.[2]

Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows and concepts discussed in this guide.

GBA_Inhibition_Pathway cluster_lysosome Lysosome Glucosylceramide Glucosylceramide GBA GBA (Active) Glucosylceramide->GBA Substrate Ceramide_Glucose Ceramide + Glucose GBA->Ceramide_Glucose Hydrolysis GBA_CBE GBA (Inactive) CBE This compound CBE->GBA Irreversible Inhibition Competitive_ABPP_Workflow start Start: Cell Lysate (Proteome) preincubation Pre-incubation with This compound (CBE) start->preincubation abp_labeling Addition of Fluorescent Activity-Based Probe (ABP) preincubation->abp_labeling sds_page SDS-PAGE abp_labeling->sds_page fluorescence_scan In-gel Fluorescence Scanning sds_page->fluorescence_scan analysis Quantification of Fluorescence fluorescence_scan->analysis result Result: Target Engagement (Reduced Fluorescence) analysis->result Method_Comparison cluster_abpp Competitive ABPP cluster_enzymatic Enzymatic Activity Assay Validation_Methods GBA Target Engagement Validation Methods Competitive_ABPP Competitive_ABPP Enzymatic_Activity_Assay Enzymatic_Activity_Assay ABPP_Principle Principle: Competition between CBE and fluorescent probe for active site ABPP_Advantages Advantages: - Direct measure of target occupancy - High specificity - Applicable in complex mixtures ABPP_Disadvantages Disadvantages: - Requires specific probes - Potentially lower throughput Enzymatic_Principle Principle: Measures GBA catalytic activity using a fluorogenic substrate Enzymatic_Advantages Advantages: - Widely available substrates - High-throughput potential - Quantitative activity data Enzymatic_Disadvantages Disadvantages: - Indirect measure of engagement - Potential for off-target substrate cleavage

References

A Comparative Guide to Conduritol B Epoxide-Induced and Genetic Models of Gaucher Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used preclinical models of Gaucher disease (GD): the chemically-induced model using Conduritol B Epoxide (CBE) and various genetic models based on mutations in the glucocerebrosidase (GBA1) gene. Understanding the nuances, advantages, and limitations of each model is critical for designing robust experiments and accelerating the development of novel therapeutics for this lysosomal storage disorder.

Introduction to Gaucher Disease Models

Gaucher disease is an autosomal recessive disorder caused by mutations in the GBA1 gene, leading to a deficiency of the lysosomal enzyme glucocerebrosidase (GCase).[1][2] This enzymatic defect results in the accumulation of its primary substrates, glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), within the lysosomes of macrophages, which then become characteristic "Gaucher cells".[1][2][3] To study the pathophysiology of GD and to test potential therapies, researchers rely on animal models that recapitulate key aspects of the human disease.

This compound (CBE)-Induced Models are generated by administering CBE, a specific and irreversible inhibitor of GCase.[4][5] This chemical approach offers a rapid and flexible way to induce a Gaucher-like phenotype in wild-type animals.[6][7]

Genetic Models of Gaucher disease are created by introducing specific mutations into the mouse Gba1 gene that are known to cause GD in humans.[1][8] These models, which include knock-out, knock-in, and conditional knock-out mice, aim to mimic the underlying genetic cause of the disease.[1][9]

Mechanism of Action

The fundamental difference between these two models lies in how GCase deficiency is established.

CBE-Induced Models: CBE acts as a mechanism-based irreversible inhibitor of GCase.[5] By covalently binding to the active site of the enzyme, it effectively eliminates its catalytic activity, leading to the rapid accumulation of GlcCer and GlcSph.[4][5]

Genetic Models: These models harbor mutations in the Gba1 gene, which can result in a complete loss of enzyme production (knock-out), the expression of a non-functional or partially active enzyme (knock-in), or the deletion of the gene in specific cell types (conditional knock-out).[1][10][11] Knock-in models with point mutations are particularly valuable as they can reflect the residual enzyme activity seen in many GD patients.[1]

Comparative Data Presentation

The following tables summarize the key quantitative differences observed between CBE-induced and common genetic models of Gaucher disease.

Table 1: Biochemical Phenotypes

ParameterThis compound (CBE)-Induced ModelGenetic Models (e.g., L444P, D409H knock-in)Reference(s)
GCase Activity >90% inhibition in brain, liver, and spleen4-25% of wild-type activity in various organs[10][12]
Glucosylceramide (GlcCer) Levels 2- to 5-fold increase in spleen, liver, and brainVariable, with some models showing significant accumulation in visceral organs but not always in the brain[1][10]
Glucosylsphingosine (GlcSph) Levels Pronounced accumulationSignificant elevation in the brain of multiple models[4][13]

Table 2: Histopathological and Neurological Phenotypes

FeatureThis compound (CBE)-Induced ModelGenetic Models (e.g., K14-lnl/lnl, Gba flox/flox;nestin-Cre)Reference(s)
Gaucher Cells Present in tissues like the spleen and liverPresent in visceral organs and sometimes in the CNS[1][14]
Astrogliosis (GFAP staining) Strong astrocytosis in the brainMild to severe astrogliosis, depending on the model[4][15]
Microgliosis (Iba1 staining) Activated microglia in the brainMicroglial proliferation in regions of neuronal loss[4][15]
Neuronal Loss Can be induced, leading to a neuronopathic phenotypePresent in neuronopathic models, particularly in the cortex and thalamus[7][15]
Behavioral Deficits Motor coordination and spatial memory deficitsAbnormal gait, memory defects, and anxiety-like behavior[16][17]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Biochemical Assays

4.1.1. Measurement of GCase Activity

This protocol is adapted from a fluorometric assay using the synthetic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[2][18]

  • Tissue Homogenization: Homogenize mouse tissue (e.g., brain, liver, spleen) in a citrate/phosphate buffer (pH 5.2) containing 0.25% sodium taurocholate and 0.1% Triton X-100.[2][18]

  • Protein Quantification: Determine the total protein concentration of the homogenate using a standard method like the bicinchoninic acid (BCA) assay.

  • Enzymatic Reaction: Incubate the tissue homogenate with the 4-MUG substrate in the presence and absence of the specific GCase inhibitor, conduritol B-epoxide (CBE). The reaction is typically carried out at 37°C for 30-60 minutes.

  • Fluorescence Measurement: Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer). Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~445 nm.

  • Calculation: The CBE-inhibitable GCase activity is calculated by subtracting the fluorescence in the presence of CBE from the total fluorescence and normalizing it to the protein concentration and incubation time.

4.1.2. Quantification of Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph) by LC-MS/MS

This protocol is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods optimized for brain tissue.[4][14][19]

  • Tissue Homogenization and Lipid Extraction: Homogenize brain tissue in water. Perform lipid extraction using a solvent system such as methanol and acetone, often in combination with solid-phase extraction for sample clean-up.[19][20]

  • Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column to separate GlcCer and GlcSph from their more abundant isobaric galactosyl epimers.[2]

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the different acyl chain isoforms of GlcCer and GlcSph.

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification.

Histological Analyses

4.2.1. Staining for Gaucher Cells (Hematoxylin and Eosin - H&E)

  • Tissue Processing: Fix tissues (e.g., spleen, liver) in 10% neutral buffered formalin, process, and embed in paraffin.

  • Sectioning: Cut 5 µm thick sections and mount them on glass slides.

  • Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin to visualize cell nuclei (blue/purple) and eosin to stain the cytoplasm and extracellular matrix (pink).

  • Microscopy: Observe under a light microscope for the presence of Gaucher cells, which are large macrophages with abundant, fibrillary, "wrinkled tissue paper" cytoplasm.[21]

4.2.2. Immunohistochemistry for Astrocytes (GFAP) and Microglia (Iba1)

  • Tissue Preparation: Perfuse mice with 4% paraformaldehyde and post-fix the brains. Cryoprotect the brains in sucrose solution before sectioning on a cryostat or vibratome.

  • Antigen Retrieval: For some antibodies, perform antigen retrieval to unmask the epitopes.

  • Blocking and Permeabilization: Block non-specific antibody binding with a solution containing normal serum and a detergent like Triton X-100.[12][22][23]

  • Primary Antibody Incubation: Incubate the sections with primary antibodies against GFAP (for astrocytes) and Iba1 (for microglia) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with fluorescently labeled secondary antibodies.

  • Imaging: Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI) and image using a fluorescence or confocal microscope.

Behavioral Studies

4.3.1. Open-Field Test

This test assesses locomotor activity and anxiety-like behavior.[15][24]

  • Apparatus: A square arena (e.g., 50x50 cm) with high walls.

  • Procedure: Place the mouse in the center of the arena and allow it to explore freely for a set period (e.g., 5-20 minutes).[15][24] A video tracking system records the mouse's movement.

  • Parameters Measured: Total distance moved, time spent in the center versus the periphery of the arena, and rearing frequency. Increased time in the periphery is indicative of anxiety-like behavior.

4.3.2. Rotarod Test

This test evaluates motor coordination and balance.[1][6][7]

  • Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.

  • Procedure: Place the mouse on the rotating rod. For the accelerating rotarod test, the speed of rotation gradually increases (e.g., from 4 to 40 rpm over 5 minutes).[6][25]

  • Parameter Measured: The latency to fall off the rod. Shorter latencies indicate impaired motor coordination.

4.3.3. Morris Water Maze

This test assesses hippocampal-dependent spatial learning and memory.[9][10][26]

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.[27]

  • Acquisition Phase: The mouse is placed in the pool from different starting positions and must learn the location of the hidden platform over several trials and days.

  • Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds).

  • Parameters Measured: Escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial. A preference for the target quadrant indicates intact spatial memory.

Signaling Pathways and Experimental Workflows

Key Signaling Pathways in Gaucher Disease

Gaucher disease pathogenesis involves complex signaling cascades, primarily driven by substrate accumulation and subsequent cellular stress. Key pathways include inflammation and apoptosis.

Gaucher_Disease_Signaling GBA1_mutation GBA1 Mutation GCase_deficiency GCase Deficiency GBA1_mutation->GCase_deficiency Substrate_accumulation GlcCer/GlcSph Accumulation GCase_deficiency->Substrate_accumulation Lysosomal_dysfunction Lysosomal Dysfunction Substrate_accumulation->Lysosomal_dysfunction Macrophage_activation Macrophage Activation (Gaucher Cells) Lysosomal_dysfunction->Macrophage_activation ER_stress ER Stress / UPR Lysosomal_dysfunction->ER_stress Mitochondrial_dysfunction Mitochondrial Dysfunction Lysosomal_dysfunction->Mitochondrial_dysfunction Inflammatory_cytokines Inflammatory Cytokine Release (e.g., IL-1β) Macrophage_activation->Inflammatory_cytokines Inflammation Neuroinflammation Inflammatory_cytokines->Inflammation Neuronal_death Neuronal Death Inflammation->Neuronal_death Apoptosis Apoptosis ER_stress->Apoptosis Mitochondrial_dysfunction->Apoptosis Apoptosis->Neuronal_death

Caption: Key signaling pathways in Gaucher disease pathogenesis.

General Experimental Workflow for Model Comparison

The following diagram illustrates a typical workflow for comparing CBE-induced and genetic models of Gaucher disease.

Experimental_Workflow Model_Generation Model Generation CBE_Model CBE Injection Model_Generation->CBE_Model Genetic_Model Breeding of Genetic Strains Model_Generation->Genetic_Model Phenotyping Phenotypic Analysis CBE_Model->Phenotyping Genetic_Model->Phenotyping Biochemical Biochemical Assays Phenotyping->Biochemical Histological Histological Analysis Phenotyping->Histological Behavioral Behavioral Testing Phenotyping->Behavioral Data_Analysis Data Analysis & Comparison Biochemical->Data_Analysis Histological->Data_Analysis Behavioral->Data_Analysis

Caption: Experimental workflow for comparing Gaucher disease models.

Discussion: Choosing the Right Model

The choice between a CBE-induced and a genetic model of Gaucher disease depends on the specific research question.

CBE-induced models are advantageous for:

  • Speed and Efficiency: A GD phenotype can be induced rapidly, within days or weeks.[6][7]

  • Flexibility: The severity of the phenotype can be modulated by adjusting the dose and duration of CBE administration.[7]

  • Studying Reversibility: The effects of stopping CBE treatment can be investigated to understand disease progression and the potential for therapeutic intervention to reverse pathology.[7][25]

  • Compound Screening: Their rapid onset makes them suitable for initial in vivo screening of therapeutic compounds.

Genetic models are better suited for:

  • Studying Chronic Disease Progression: They allow for the investigation of the long-term consequences of GCase deficiency.

  • Modeling Specific Human Mutations: Knock-in models can replicate the effects of specific GBA1 mutations found in patients, which is crucial for developing personalized therapies.[1]

  • Investigating Developmental Aspects: They can be used to study the role of GCase during development.

  • Higher Translational Relevance: As they mimic the genetic basis of the human disease, they may offer greater translational relevance for certain therapeutic approaches like gene therapy.

It is important to note that a remarkable similarity in gene expression profiles has been observed between CBE-treated mice and a genetic GD mouse model, suggesting that the CBE model recapitulates many aspects of the molecular pathology of the genetic disease.[6][7] However, a key difference is that genetic models can exhibit phenotypes related to the presence of misfolded mutant GCase protein, such as endoplasmic reticulum-associated degradation (ERAD) and the unfolded protein response (UPR), which are not directly mimicked by the chemical inhibition in the CBE model.[1]

Conclusion

Both this compound-induced and genetic models of Gaucher disease are invaluable tools for research and drug development. The CBE model offers a rapid and flexible system for inducing a severe GD phenotype, ideal for mechanistic studies and initial compound screening. Genetic models, particularly knock-in strains, provide a more physiologically relevant representation of the human disease, essential for studying chronic aspects and for the preclinical validation of targeted therapies. A thorough understanding of the characteristics of each model, as outlined in this guide, will enable researchers to select the most appropriate tool for their specific scientific objectives, ultimately advancing our understanding and treatment of Gaucher disease.

References

Efficacy of Conduritol B Epoxide Compared to Other GCase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Conduritol B Epoxide (CBE) and other prominent glucocerebrosidase (GCase) inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their experimental designs and therapeutic development strategies. We will delve into the mechanisms of action, present quantitative inhibitory data, and provide detailed experimental protocols for assessing GCase activity.

Introduction to GCase Inhibition

Glucocerebrosidase (GCase) is a lysosomal enzyme essential for the breakdown of glucosylceramide. Deficiencies in GCase activity lead to Gaucher disease, a lysosomal storage disorder, and are a significant genetic risk factor for Parkinson's disease. The therapeutic strategies targeting GCase primarily involve either enhancing the residual activity of the mutated enzyme or reducing the substrate load. This guide focuses on small molecule inhibitors that directly interact with GCase, influencing its activity and function through various mechanisms.

Mechanisms of Action: A Comparative Overview

GCase inhibitors can be broadly categorized based on their mechanism of action. Understanding these differences is crucial for interpreting their effects in experimental models.

  • This compound (CBE): CBE is an irreversible, active-site-directed inhibitor of GCase.[1][2] It forms a covalent bond with the catalytic nucleophile of the enzyme, leading to its permanent inactivation.[1] This property makes CBE a valuable tool for creating cellular and animal models of Gaucher disease to study the downstream pathological effects of GCase deficiency.[1]

  • Ambroxol: Ambroxol is a pharmacological chaperone that acts as a pH-dependent, mixed-type inhibitor of GCase.[3] Its inhibitory activity is more pronounced at the neutral pH of the endoplasmic reticulum (ER) and significantly reduced at the acidic pH of the lysosome.[4] This pH sensitivity allows Ambroxol to bind to and stabilize misfolded GCase in the ER, facilitating its proper trafficking to the lysosome. Once in the acidic lysosomal environment, Ambroxol's reduced affinity allows it to dissociate, leaving a more functional GCase to catabolize its substrate.[4]

  • Isofagomine (IFG): Similar to Ambroxol, Isofagomine is a pharmacological chaperone that acts as a competitive inhibitor of GCase.[1] It binds to the active site of GCase in the ER, promoting correct folding and preventing its degradation by the ER-associated degradation (ERAD) pathway. This leads to increased trafficking of the mutant enzyme to the lysosome, thereby increasing the overall GCase activity within the cell.[3][5]

  • Miglustat: Unlike the other inhibitors discussed, Miglustat does not directly inhibit GCase. Instead, it acts as a substrate reduction therapy (SRT) agent by inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide.[6] By reducing the production of the substrate, Miglustat alleviates the metabolic burden on the deficient GCase enzyme.

Quantitative Efficacy Comparison

The following table summarizes the key quantitative parameters for the discussed GCase inhibitors. It is important to note that IC50 and Ki values can vary depending on the experimental conditions, such as pH and the specific GCase variant being tested.

InhibitorMechanism of ActionIC50KiKey Findings & References
This compound (CBE) Irreversible Inhibitor~1 µM for β-glucosidaseN/A (irreversible)Covalently binds to the active site, widely used to create Gaucher disease models.[1][2]
Ambroxol Pharmacological Chaperone (pH-dependent)~27 µM (at neutral pH)Not widely reportedIncreases GCase activity in fibroblasts from Gaucher patients by promoting proper trafficking.[3][4][5][7][8]
Isofagomine (IFG) Pharmacological Chaperone (Competitive Inhibitor)~0.06 µM~0.016 µMPotent inhibitor that enhances mutant GCase activity in cellular models.[1]
Miglustat Substrate Reduction TherapyN/A (inhibits glucosylceramide synthase)N/AReduces the biosynthesis of glucosylceramide, thereby lessening the substrate burden on GCase.[6]

Experimental Protocols

Accurate assessment of GCase activity is fundamental to studying the efficacy of its inhibitors. The most common method utilizes a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

In Vitro GCase Activity Assay in Cultured Cells

This protocol is adapted from established methods for measuring GCase activity in cell lysates.[9][10][11][12][13]

Materials:

  • Cultured cells (e.g., fibroblasts, neurons)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 1% Triton X-100 in PBS)

  • Assay buffer: 0.1 M citrate-phosphate buffer, pH 5.4

  • Substrate stock solution: 10 mM 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in DMSO

  • Stopping solution: 0.25 M Glycine-NaOH, pH 10.7

  • 96-well black, clear-bottom microplates

  • Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)

  • Protein assay reagent (e.g., BCA or Bradford)

Procedure:

  • Cell Lysis:

    • Wash cultured cells with PBS.

    • Lyse the cells with lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Enzyme Reaction:

    • In a 96-well plate, add a standardized amount of protein lysate to each well.

    • Prepare a reaction mixture by diluting the 4-MUG stock solution in the assay buffer to a final concentration of 2.5 mM.

    • Initiate the reaction by adding the reaction mixture to each well.

    • For inhibitor studies, pre-incubate the lysate with the inhibitor for a specified time before adding the substrate.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Stopping the Reaction and Fluorescence Measurement:

    • Stop the reaction by adding the stopping solution to each well.

    • Measure the fluorescence using a plate reader at the specified wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no lysate).

    • Normalize the fluorescence values to the protein concentration.

    • GCase activity is typically expressed as nmol of 4-MU released per hour per mg of protein.

Visualizing Mechanisms and Workflows

Signaling Pathway of GCase and Inhibitor Intervention Points

The following diagram illustrates the cellular pathway of GCase and highlights the points of intervention for different classes of inhibitors.

GCase_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) ER GCase Synthesis & Folding Misfolded_GCase Misfolded GCase ER->Misfolded_GCase Mutation Golgi GCase Trafficking ER->Golgi Correctly Folded GCase ERAD ER-Associated Degradation (ERAD) Misfolded_GCase->ERAD Lysosome Functional GCase Golgi->Lysosome Ceramide_Glucose Ceramide + Glucose (Products) Lysosome->Ceramide_Glucose Glucosylceramide Glucosylceramide (Substrate) Glucosylceramide->Lysosome Hydrolysis CBE This compound CBE->Lysosome Irreversible Inhibition Chaperones Ambroxol / Isofagomine Chaperones->Misfolded_GCase Stabilization & Trafficking SRT Miglustat Glucosylceramide_Synthase Glucosylceramide Synthase SRT->Glucosylceramide_Synthase Inhibition Glucosylceramide_Synthase->Glucosylceramide Synthesis

Caption: GCase pathway and inhibitor intervention points.

Experimental Workflow for GCase Inhibitor Efficacy Testing

This diagram outlines a typical workflow for evaluating the efficacy of a potential GCase inhibitor in a cell-based model.

GCase_Inhibitor_Workflow start Start: Hypothesis (Compound X inhibits/modulates GCase) cell_culture Cell Culture (e.g., Gaucher patient fibroblasts) start->cell_culture inhibitor_treatment Treatment with This compound or other inhibitors cell_culture->inhibitor_treatment cell_lysis Cell Lysis inhibitor_treatment->cell_lysis note1 Dose-response and time-course experiments inhibitor_treatment->note1 protein_quantification Protein Quantification (e.g., BCA assay) cell_lysis->protein_quantification gcase_assay GCase Activity Assay (4-MUG substrate) protein_quantification->gcase_assay data_analysis Data Analysis (IC50, % activity) gcase_assay->data_analysis note2 Fluorescence measurement gcase_assay->note2 conclusion Conclusion: Efficacy of Inhibitor data_analysis->conclusion

Caption: Workflow for testing GCase inhibitor efficacy.

Conclusion

The choice of a GCase inhibitor for research purposes is highly dependent on the experimental goals. This compound is an invaluable tool for creating robust models of GCase deficiency due to its irreversible nature. Pharmacological chaperones like Ambroxol and Isofagomine offer a therapeutic approach by enhancing the function of mutant GCase and are thus crucial for studies aimed at restoring enzyme activity. Miglustat, with its distinct substrate reduction mechanism, provides an alternative strategy for alleviating the pathological consequences of GCase deficiency. This guide provides a foundational understanding and practical resources for researchers to effectively utilize these compounds in their studies of Gaucher disease and other GCase-related neurodegenerative disorders.

References

Cross-Reactivity Analysis of Conduritol B Epoxide with Lysosomal Hydrolases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Conduritol B Epoxide (CBE), a widely used tool compound in glycobiology research, with other alternative inhibitors of lysosomal hydrolases. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tools for their studies.

Introduction to this compound

This compound (CBE) is a potent, irreversible, and active-site-directed inhibitor of β-glucosidases.[1] It functions as a mechanism-based inhibitor, forming a covalent bond with the catalytic nucleophile of the enzyme, leading to its irreversible inactivation.[2] Due to its ability to inhibit the lysosomal glucocerebrosidase (GBA), CBE is extensively used to create cellular and animal models of Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide.[2][3] However, the utility of CBE can be compromised by its cross-reactivity with other lysosomal hydrolases, necessitating a careful evaluation of its selectivity.

Comparative Analysis of Inhibitor Specificity

The inhibitory activity of this compound and its alternatives against a panel of human lysosomal and related hydrolases is summarized in the table below. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency.

Enzyme TargetThis compound (CBE) IC50 (µM)Cyclophellitol IC50 (µM)IsofagomineAmbroxol
GBA (Glucocerebrosidase) 0.59[1]0.063[1]Potent Reversible InhibitorPharmacological Chaperone
GBA2 (Non-lysosomal Glucosylceramidase) 315[1]0.154[1]--
GAA (Acid α-glucosidase) 249[1]> 10[1]Weak Inhibitor (IC50 = 1 mM)[4]-
GANAB (Neutral α-glucosidase II) 2900[1]> 10[1]Weak Inhibitor (IC50 ≈ 200 µM)[4]-
GUSB (β-glucuronidase) 857[1]> 10[1]--

Mechanism of Action and Cross-Reactivity

The mechanism of irreversible inhibition of a retaining β-glucosidase by this compound is depicted below.

G cluster_enzyme Enzyme Active Site Enzyme β-Glucosidase (GBA) Covalent_Complex Irreversible Covalent Enzyme-Inhibitor Complex Enzyme->Covalent_Complex Nucleophilic attack by catalytic residue Nucleophile Catalytic Nucleophile (e.g., Glu) CBE This compound CBE->Enzyme Binds to active site Inactive_Enzyme Inactive Enzyme Covalent_Complex->Inactive_Enzyme Enzyme is now inactive

Caption: Mechanism of this compound Inhibition.

The epoxide ring of CBE is susceptible to nucleophilic attack by an acidic residue (typically a glutamate or aspartate) in the active site of retaining glycosidases. This reaction results in the formation of a stable covalent bond between the inhibitor and the enzyme, rendering the enzyme inactive.[2]

The cross-reactivity of CBE with other glycosidases, such as GBA2 and GAA, although at significantly higher concentrations, highlights the importance of using the lowest effective concentration to maintain selectivity for GBA in experimental models.[1]

Alternative Inhibitors

Cyclophellitol is another potent irreversible inhibitor of retaining β-glucosidases.[3] As shown in the comparison table, it is significantly more potent than CBE for GBA and GBA2.[1] However, its selectivity against other lysosomal hydrolases like GAA, GANAB, and GUSB is much higher than that of CBE.[1]

Isofagomine is a potent, reversible competitive inhibitor of GBA.[4] Unlike CBE and cyclophellitol, it does not form a covalent bond with the enzyme. It is considered a pharmacological chaperone as it can stabilize mutant forms of GCase, facilitating their proper folding and trafficking to the lysosome.[4]

Ambroxol is a pharmacological chaperone that has been shown to increase the activity of mutant GCase.[2] It is believed to bind to the enzyme and assist in its correct folding, thereby preventing its degradation and promoting its transport to the lysosome. It is not a direct inhibitor of the enzyme's catalytic activity.

Experimental Protocols

β-Glucocerebrosidase (GCase) Activity Assay

This protocol is adapted from publicly available methods for determining GCase activity in cell lysates.

Materials:

  • Cell lysate

  • Assay Buffer: 0.25% Sodium Taurocholate, 0.25% Triton X-100 in 0.1 M Citrate-Phosphate buffer, pH 5.6

  • Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

  • Stop Solution: 0.5 M Glycine-NaOH, pH 10.4

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

  • Prepare cell lysates in a suitable lysis buffer. Determine the total protein concentration using a standard method (e.g., BCA assay).

  • Dilute the cell lysate to a final concentration of 1-2 µg/µL in the Assay Buffer.

  • To determine GCase activity, add 50 µL of the diluted cell lysate to each well of a 96-well plate.

  • To measure non-GCase background activity, pre-incubate a separate set of lysate samples with a final concentration of 250 µM this compound for 30 minutes at 37°C before adding the substrate.

  • Initiate the reaction by adding 50 µL of 4-MUG substrate solution (final concentration 2.5 mM) to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Measure the fluorescence on a plate reader.

  • Calculate GCase activity by subtracting the fluorescence of the CBE-inhibited sample from the total fluorescence and normalize to the total protein concentration.

Competitive Activity-Based Protein Profiling (ABPP) for Cross-Reactivity Analysis

This workflow outlines the general steps for assessing the selectivity of an inhibitor using competitive ABPP.

G cluster_workflow Competitive ABPP Workflow Proteome Cell Lysate or Live Cells Incubate1 Incubate Proteome with Inhibitor Proteome->Incubate1 Inhibitor Test Inhibitor (e.g., CBE) Inhibitor->Incubate1 ABP Activity-Based Probe (Broad-spectrum, tagged) Incubate2 Add and Incubate with ABP ABP->Incubate2 Incubate1->Incubate2 Analysis Analysis (SDS-PAGE, MS) Incubate2->Analysis Result Identify Inhibitor Targets (Reduced probe labeling) Analysis->Result

Caption: Competitive ABPP Experimental Workflow.

Procedure Outline:

  • Proteome Preparation: Prepare cell lysates or use live cells for the experiment.

  • Inhibitor Incubation: Treat the proteome with varying concentrations of the test inhibitor (e.g., this compound) for a specific duration. A vehicle control (e.g., DMSO) should be run in parallel.

  • Activity-Based Probe (ABP) Labeling: Add a broad-spectrum, tagged (e.g., fluorescent or biotin) activity-based probe that targets the enzyme class of interest (e.g., retaining β-glucosidases).

  • Analysis:

    • SDS-PAGE: If a fluorescently tagged ABP is used, separate the proteins by SDS-PAGE and visualize the labeled enzymes using a fluorescence scanner. A decrease in the fluorescent signal for a specific protein in the inhibitor-treated sample compared to the control indicates that the inhibitor binds to that protein.

    • Mass Spectrometry (MS): If a biotin-tagged ABP is used, enrich the probe-labeled proteins using streptavidin beads and identify them by mass spectrometry. A reduction in the abundance of a specific protein in the inhibitor-treated sample identifies it as a target of the inhibitor.

  • Data Interpretation: By comparing the protein labeling profiles between the inhibitor-treated and control samples, the specific targets of the inhibitor and its cross-reactivity can be determined.

Conclusion

This compound is a valuable tool for studying lysosomal glucocerebrosidase and modeling Gaucher disease. However, researchers must be aware of its potential off-target effects on other lysosomal hydrolases, particularly at higher concentrations. This guide provides a comparative analysis of CBE with alternative inhibitors, offering researchers the necessary data to make informed decisions for their specific experimental needs. For studies requiring high selectivity for GBA, cyclophellitol may be a more suitable alternative, while isofagomine and ambroxol offer different mechanistic approaches for modulating GCase activity. The provided experimental protocols offer a starting point for researchers to assess enzyme activity and inhibitor specificity in their own experimental systems.

References

Validating the Neuronopathic Phenotype in CBE-Treated Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The use of conduritol-β-epoxide (CBE), a potent and irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GCase), provides a robust and reproducible method for inducing a neuronopathic phenotype in mice that mimics many aspects of Gaucher disease.[1][2] This chemically-induced model is particularly valuable for researchers and drug development professionals as it allows for the rapid study of pathological pathways and the preclinical assessment of therapeutic interventions, bypassing the need for time-consuming mouse breeding.[1]

This guide offers an objective comparison of the CBE-treated mouse model with other alternatives, supported by experimental data. It details the key methodologies for validating the neuronopathic phenotype and illustrates the associated cellular pathways.

Comparison of CBE-Treated Mice with Genetic Models

The CBE-induced model offers a distinct set of advantages and limitations when compared to genetic models of Gaucher disease, such as the 4L/PS-NA or Gba(flox/flox);nestin-Cre mice. While genetic models may recapitulate the developmental aspects of the disease more closely, the CBE model provides flexibility in adjusting the timing and severity of GCase inhibition.[1][3]

FeatureCBE-Treated ModelGenetic Models (e.g., 4L/PS-NA)
Induction Method Chemical inhibition of GCase with CBE.Germline mutations (e.g., GBA1 point mutation).
Phenotype Onset Rapid and inducible, dependent on CBE dosage and duration.[1]Develops progressively with age.[3]
Key Neuropathology Neuroinflammation (astrocytosis, microgliosis), α-synuclein aggregation, neuronal loss.[4]Strong motor deficits, significant glial activation.
Model Utility Rapid screening, studying specific biochemical pathways.[1]Studying chronic disease progression and genetic interactions.
Reproducibility High, with pathology dependent on CBE dosage.[1]Can have variability depending on the specific mutation and background strain.

Quantitative Data for Phenotypic Validation

Validation of the neuronopathic phenotype in CBE-treated mice relies on a combination of biochemical, histological, and behavioral analyses. The following tables summarize key quantitative data from studies utilizing this model.

Table 1: Biochemical and Histological Changes
ParameterTreatment GroupResultReference
GCase Activity Wild-type + CBE (100 mg/kg for 28 days)>90-95% reduction in brain[1][4]
Wild-type + CBE (50 mg/kg for 28 days)~50% reduction in GCase activity[5]
Substrate Accumulation Wild-type + CBE (100 mg/kg for 28 days)Significant increase in Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph)[4][5]
Astrocytosis (GFAP) C57Bl/6 + CBE (9 consecutive days)Highly increased immunoreactive area[6]
Microgliosis (CD11b/Iba-1) C57Bl/6 + CBE (9 consecutive days)Highly increased immunoreactive area[6]
Wild-type + CBE (100 mg/kg for 28 days)Increased number of Iba-1-positive microglia[4]
Neuronal Loss (NeuN) Wild-type + CBESignificant reduction in NeuN-positive neurons in motor and somatosensory cortex[4]
α-Synuclein Wild-type + CBE (100 mg/kg for 28 days)Accumulation of insoluble α-synuclein aggregates in the substantia nigra[4]
Table 2: Behavioral Deficits
TestMouse ModelTreatment DetailsKey FindingReference
Motor Skills Transgenic & Non-transgenicCBE treatmentSlightly decreased motor skills[7]
Nest Building PrP-A53T-SNCA miceCBE (100 mg/kg, 3x/week for 8 weeks)Marked deterioration in fine motor skills (nest building)[8]
Hind-limb Splay PrP-A53T-SNCA miceCBE (100 mg/kg, 3x/week for 8 weeks)Deficient basic motor function[8]
Rota Rod 4L/PS-NA genetic modelN/A (genetic)Significantly reduced latency to fall at 18 weeks[3]
Beam Walk / Open Field Wild-type + CBE100 mg/kg CBE for 15 daysNo significant motor deficits observed[3]

Note: Behavioral outcomes in the CBE model can be subtle and may depend on the duration and dose of treatment, as well as the genetic background of the mice.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of the CBE-induced neuronopathic phenotype.

Protocol 1: CBE Administration for Induction of Neuronopathy
  • Animal Model : C57BL/6 mice are commonly used.[1][6] Age at the start of injection can influence the severity of symptoms.[1]

  • CBE Preparation : Prepare Conduritol-β-Epoxide (CBE) solution in phosphate-buffered saline (PBS).

  • Administration : Administer CBE via intraperitoneal (IP) injection.

  • Dosing Regimen :

    • For severe neuronopathy : Daily IP injections of 100 mg/kg body weight for 28 consecutive days.[4][5]

    • For moderate neuronopathy/neuroinflammation : Daily IP injections of 25-50 mg/kg body weight.[1][9] A regimen of 100 mg/kg for 9-15 days can also be used to induce strong neuroinflammation.[3][6]

  • Control Group : Administer vehicle (PBS) to a control cohort of mice using the same volume and injection schedule.

  • Monitoring : Monitor animal weight and health daily. CBE treatment can lead to weight loss and mortality at higher doses.[1]

Protocol 2: Validation of Neuroinflammation via Immunohistochemistry
  • Tissue Preparation : At the end of the treatment period, perfuse mice with PBS followed by 4% paraformaldehyde (PFA). Harvest brains and post-fix in PFA before transferring to a sucrose solution for cryoprotection.

  • Sectioning : Section the brains into 30-40 µm thick coronal sections using a cryostat or vibratome.

  • Immunostaining :

    • Blocking : Block non-specific binding sites using a solution containing normal serum and a detergent like Triton X-100.

    • Primary Antibodies : Incubate sections overnight with primary antibodies targeting markers of interest:

      • Astrocytes: Anti-GFAP (Glial Fibrillary Acidic Protein).

      • Microglia: Anti-Iba1 or Anti-CD11b.

    • Secondary Antibodies : Apply fluorescently-labeled secondary antibodies corresponding to the host species of the primary antibodies.

  • Imaging : Acquire images using a fluorescence or confocal microscope.

  • Quantification : Analyze the immunoreactive area or cell number using image analysis software (e.g., ImageJ). Calculate the percentage of the stained area relative to the total area of the region of interest.[6]

Visualizing Pathological Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in the CBE model.

G cluster_0 Phase 1: Induction cluster_1 Phase 2: Validation cluster_2 Phase 3: Outcome start Select Mouse Strain (e.g., C57BL/6) cbe_prep Prepare CBE in PBS start->cbe_prep control Vehicle (PBS) Injections start->control injection Daily IP Injections (25-100 mg/kg) cbe_prep->injection biochem Biochemical Analysis (GCase Activity, Substrate Levels) injection->biochem histo Histological Analysis (GFAP, Iba-1, NeuN, α-Syn) injection->histo behavior Behavioral Testing (Motor Coordination, Fine Motor Skills) injection->behavior phenotype Validated Neuronopathic Phenotype biochem->phenotype histo->phenotype behavior->phenotype G cluster_downstream Downstream Pathological Events cbe CBE Administration gcase GCase Inhibition (Lysosome) cbe->gcase substrates ↑ GlcCer & GlcSph Accumulation gcase->substrates autophagy Lysosomal-Autophagy Pathway Deficit gcase->autophagy inflammation Neuroinflammation (Microgliosis & Astrogliosis) substrates->inflammation synuclein ↑ α-Synuclein Aggregation autophagy->synuclein necroptosis Ripk3-Mediated Necroptosis inflammation->necroptosis neuron_death Neuronal Cell Death inflammation->neuron_death synuclein->neuron_death necroptosis->neuron_death

References

Comparative Analysis of Cytidine Base Editor (CBE) Effects on Different Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Cytidine Base Editors (CBEs) have emerged as powerful tools for introducing precise C•G-to-T•A point mutations in the genome without inducing double-stranded DNA breaks (DSBs).[1] This technology, which fuses a cytidine deaminase to a Cas9 nickase, holds immense promise for both basic research and therapeutic applications.[2] However, the efficiency and safety profile of CBEs, including on-target editing rates, product purity, and off-target mutations, can vary significantly depending on the specific CBE variant, delivery method, and, crucially, the cellular context.[3][4]

This guide provides a comparative analysis of CBE performance across various cell types, offering supporting experimental data, detailed protocols for evaluation, and visualizations of key mechanisms and workflows.

Data Presentation: CBE Performance Across Diverse Cell Lines

The performance of CBEs is not uniform across all cell types. Factors such as the cell's DNA repair pathway activity, cell cycle status, and the efficiency of CBE delivery can all influence editing outcomes.[5] The following table summarizes quantitative data on the on-target editing efficiency of different CBE variants in commonly used human cell lines. Data has been synthesized from multiple studies to provide a comparative overview.

CBE VariantTarget Gene/SiteCell TypeOn-Target Efficiency (%)Indel Frequency (%)Citation(s)
BE4max VariousHEK293T41.7 - 71.5Generally < 5%[6]
VariousK562Generally lower than HEK293TGenerally < 5%[6]
VariousU2OSGenerally lower than HEK293TGenerally < 5%[6][7]
VariousHeLaGenerally lower than HEK293TGenerally < 5%[6][8]
hA3A-eBE-Y130F Various Pathogenic SNVs293FT~40 - 60Not specified[9]
CGBE1 ABE site 8HEK293T~71.5~10.1[6]
ABE site 8K562~15.1~2.9[6]
ABE site 8U2OS~34.3~5.8[6]
ABE site 8HeLa~22.6~4.2[6]
YE1-BE4 VariousHEK293TRobust on-target editingNot specified[3][4]
VariousHuman iPSCsEffective editing reportedNot specified[3][4]

Note: Editing efficiencies are highly dependent on the specific guide RNA, target locus, and experimental conditions. The data presented here are for comparative purposes and are derived from different studies. Direct comparison should be made with caution.

Key Observations

  • Cell Line Variability: Immortalized cell lines like HEK293T often show higher editing efficiencies compared to other lines such as K562, U2OS, and HeLa.[6] This may be due to their high transfectability and rapid proliferation.

  • Off-Target Differences: Off-target profiles, including sgRNA-independent deamination, can differ between cell types. For instance, a comparison between HEK293T and HeLa cells revealed distinct sets of differentially expressed genes and alternative splicing events following BE3 treatment, suggesting cell-type-specific off-target effects.[8]

  • Cell Cycle Influence: The activity of base editors can be cell cycle-dependent. Editors built on a dCas9 (non-nicking) backbone are highly reliant on S-phase for activity, whereas standard nCas9-based editors function more consistently throughout the cell cycle. This has been demonstrated in both HEK293T and K562 cells.[5] This is a critical consideration when working with non-dividing or slowly dividing cells, such as primary cells.

  • Primary vs. Immortalized Cells: Delivering CBEs into primary cells, like T cells or hematopoietic stem and progenitor cells (HSPCs), is often more challenging than in immortalized cell lines and typically requires non-viral methods like electroporation of ribonucleoprotein (RNP) complexes to achieve high efficiency and minimize toxicity.[10]

Mandatory Visualization

CBE Mechanism and Off-Target Pathways

The following diagram illustrates the fundamental mechanism of a Cytidine Base Editor (CBE) and delineates the pathways leading to both desired on-target editing and undesired off-target mutations.

CBE_Mechanism cluster_on_target On-Target Locus (sgRNA-guided) cluster_off_target Off-Target Effects cluster_cas9_dep Cas9-Dependent cluster_cas9_indep Cas9-Independent CBE_RNP CBE Complex (nCas9-Deaminase-UGI) R_Loop R-Loop Formation CBE_RNP->R_Loop binds Off_Target_Locus Homologous DNA Site CBE_RNP->Off_Target_Locus mismatched binding Random_Deamination Genome-wide C to U CBE_RNP->Random_Deamination free deaminase Target_DNA Target C•G Target_DNA->R_Loop Deamination C to U Deamination R_Loop->Deamination Nick Non-edited Strand Nick Deamination->Nick Repair Cellular Repair Nick->Repair Final_On Edited T•A Repair->Final_On Off_Target_Edit Off-Target C•G to T•A Off_Target_Locus->Off_Target_Edit ssDNA Transient ssDNA (Replication/Transcription) ssDNA->Random_Deamination Random_Edit Random C•G to T•A Random_Deamination->Random_Edit

Caption: Mechanism of CBE action and pathways for on-target and off-target editing.

General Experimental Workflow for CBE Analysis

This diagram outlines a standardized workflow for the comparative analysis of CBE effects in different cell types, from initial preparation to final data interpretation.

CBE_Workflow cluster_prep Phase 1: Preparation cluster_delivery Phase 2: Delivery cluster_analysis Phase 3: Analysis Cell_Culture 1. Cell Culture (e.g., HEK293T, Primary T-cells) Delivery 3. CBE Delivery (Transfection or Electroporation) Cell_Culture->Delivery CBE_Prep 2. CBE/sgRNA Preparation (Plasmid or RNP) CBE_Prep->Delivery Incubation 4. Incubation & Harvesting (48-72 hours) Delivery->Incubation gDNA_Extraction 5. Genomic DNA Extraction Incubation->gDNA_Extraction Sequencing 6. Targeted Deep Sequencing (On- & Off-Target Sites) gDNA_Extraction->Sequencing Data_Analysis 7. Data Analysis (Efficiency, Purity, Indels) Sequencing->Data_Analysis

Caption: Standardized workflow for evaluating CBE performance in different cell types.

Experimental Protocols

Accurate comparison of CBE effects requires robust and standardized protocols. The choice of methodology, particularly the delivery system, is highly cell-type dependent.

Cell Culture and Maintenance
  • Adherent Cell Lines (e.g., HEK293T, HeLa, U2OS):

    • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells every 2-3 days or when they reach 80-90% confluency using Trypsin-EDTA.

    • One day prior to transfection, seed 1.5 x 10⁵ cells per well in a 24-well plate to ensure 70-80% confluency on the day of transfection.[11]

  • Suspension Cell Lines (e.g., K562) and Primary T-cells:

    • Culture suspension cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • For primary T-cells, use specialized media (e.g., X-VIVO 15) supplemented with human serum and cytokines like IL-2 to maintain viability and expansion.[12]

    • Maintain cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.

    • Ensure high cell viability (>95%) before proceeding with electroporation.

Delivery of CBE Components

Method A: Plasmid Transfection (for Adherent Cell Lines) This method is suitable for easily transfectable cell lines like HEK293T.

  • Plasmid Preparation: Use high-purity, endotoxin-free plasmid DNA encoding the CBE variant and a separate plasmid for the sgRNA.

  • Transfection Reagent: Use a lipid-based transfection reagent such as Lipofectamine 3000 or Polyethylenimine (PEI).[13][14]

  • Procedure (per well of a 24-well plate):

    • Dilute 500 ng of CBE plasmid and 250 ng of sgRNA plasmid in 25 µL of Opti-MEM.

    • In a separate tube, dilute 1.5 µL of transfection reagent in 25 µL of Opti-MEM.

    • Combine the DNA and reagent mixtures, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

    • Add the 50 µL mixture dropwise to the cells.

    • Incubate for 48-72 hours before harvesting.

Method B: Ribonucleoprotein (RNP) Electroporation (for Primary Cells and Difficult-to-Transfect Lines) This non-viral method delivers the CBE protein and sgRNA directly, reducing the risk of integration and prolonged expression, which can lower off-target effects.[4][10]

  • RNP Complex Formation:

    • Synthesize or purchase high-purity, modified sgRNA and recombinant Cas9-deaminase fusion protein.

    • Mix the CBE protein and sgRNA at a 1:1.2 molar ratio.

    • Incubate at room temperature for 15-20 minutes to form the RNP complex.

  • Cell Preparation:

    • Harvest cells and wash with sterile PBS.

    • Resuspend 1 x 10⁶ cells in 20 µL of a nucleofection buffer (e.g., Lonza P3 Primary Cell solution).

  • Electroporation:

    • Add the pre-formed RNP complex to the cell suspension and mix gently.

    • Transfer the mixture to an electroporation cuvette.

    • Use a nucleofector device (e.g., Lonza 4D-Nucleofector) with a cell-type-specific program.

    • Immediately after electroporation, add pre-warmed culture media and transfer cells to a culture plate.

    • Incubate for 48-72 hours.

Analysis of Editing Outcomes
  • Genomic DNA Extraction: After incubation, harvest the cells and extract genomic DNA using a commercial kit.

  • PCR Amplification: Amplify the on-target and predicted off-target loci from the genomic DNA using high-fidelity polymerase. Use primers that generate amplicons of 200-400 bp.

  • Targeted Deep Sequencing (TDS):

    • Purify the PCR products and prepare libraries for next-generation sequencing (NGS).

    • Sequence the libraries on a platform such as an Illumina MiSeq.

  • Data Analysis:

    • Align sequencing reads to the reference sequence.

    • Quantify the percentage of reads containing the desired C•G-to-T•A conversion.

    • Calculate the frequency of other edits (bystander edits) within the editing window and the percentage of reads with insertions or deletions (indels).

    • Analyze off-target loci to determine the sgRNA-dependent off-target editing rate. For sgRNA-independent off-targets, methods like whole-genome sequencing (WGS) or specialized techniques like Detect-seq are required.[3][15]

References

Safety Operating Guide

Proper Disposal of Conduritol B Epoxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Conduritol B Epoxide (CBE), a potent irreversible inhibitor of β-glucosidase. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling.[1] The primary hazards are skin, eye, and respiratory irritation.[2][3] The toxicological properties have not been thoroughly investigated, and the substance should be handled as potentially harmful.[3]

Hazard ClassificationDescriptionGHS Hazard Statement
Skin IrritationCauses skin irritation.[2][3]H315
Eye IrritationCauses serious eye irritation.[2][3]H319
Respiratory IrritationMay cause respiratory irritation.[2][3]H335

Data synthesized from multiple safety data sheets.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure.

EquipmentSpecification
Eye ProtectionEyeshields or safety glasses.
Hand ProtectionProtective gloves.
Respiratory ProtectionType N95 (US) or equivalent respirator.

Disposal Protocol

The following step-by-step procedure outlines the recommended process for the disposal of this compound. This protocol is based on general chemical waste disposal guidelines and information from safety data sheets.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials).
  • The container should be made of a material compatible with the chemical.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing the appropriate PPE as specified in the table above.

3. Waste Collection:

  • Carefully transfer the solid this compound waste into the designated container.
  • For solutions, do not pour them down the drain.[2] Collect them in a sealed, labeled container.
  • Rinse any empty glassware that contained this compound with a suitable solvent (e.g., DMSO, dimethyl formamide, or water)[1] and collect the rinsate as hazardous waste.

4. Storage of Waste:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
  • The storage area should be clearly marked as a hazardous waste accumulation point.

5. Disposal:

  • Dispose of the this compound waste through a licensed hazardous waste disposal company.
  • Follow all local, state, and federal regulations for hazardous waste disposal.
  • Provide the disposal company with a copy of the Safety Data Sheet (SDS).

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Conduritol_B_Epoxide_Disposal start Start: Need to dispose of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Eye Protection, Respirator) start->ppe assess_form Step 2: Assess Waste Form ppe->assess_form solid_waste Solid Waste (Powder, Contaminated Items) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) assess_form->liquid_waste Liquid collect_solid Step 3a: Collect in a Labeled, Sealed Container solid_waste->collect_solid collect_liquid Step 3b: Collect in a Labeled, Leak-Proof Container. Do NOT pour down the drain. liquid_waste->collect_liquid storage Step 4: Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage disposal Step 5: Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures

In the event of accidental exposure or a spill, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. If irritation occurs, get medical advice/attention.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[3]

  • Ingestion: Wash out mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Get medical attention.[3]

For spills, ensure adequate ventilation and wear appropriate PPE.[2] Contain the spill and clean up with absorbent material. Place the contaminated material in a sealed container for disposal as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Conduritol B Epoxide
Reactant of Route 2
Reactant of Route 2
Conduritol B Epoxide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。